3-Benzyloxy-trans-beta-nitrostyrene
Description
The exact mass of the compound 3-Benzyloxy-trans-beta-nitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101662. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Benzyloxy-trans-beta-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-trans-beta-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMDILDMJAPDU-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24550-32-1 | |
| Record name | 3-Benzyloxy-trans-beta-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 3-Benzyloxy-trans-beta-nitrostyrene
Title: 3-Benzyloxy-trans-beta-nitrostyrene: Chemical Architecture, Synthesis, and Therapeutic Potential
Introduction As a highly functionalized nitroalkene, 3-Benzyloxy-trans-beta-nitrostyrene (CAS 24550-32-1) serves as a critical intermediate in organic synthesis and a privileged scaffold in medicinal chemistry. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and biological applications. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical electronic structure and practical laboratory application.
Chemical Structure & Physicochemical Properties
The reactivity of 3-Benzyloxy-trans-beta-nitrostyrene is dictated by its highly polarized electronic architecture. The nitro group acts as a powerful electron-withdrawing moiety, pulling electron density away from the conjugated ethylenic bridge. This renders the beta-carbon highly electrophilic, making the molecule an exceptional Michael acceptor . Concurrently, the benzyloxy group at the meta-position imparts significant lipophilicity, which is crucial for membrane permeability in biological assays and drug formulation.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 24550-32-1 | Unique identifier for regulatory and procurement tracking . |
| Molecular Formula | C15H13NO3 | Dictates the exact mass and stoichiometric calculations. |
| Molecular Weight | 255.27 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant) . |
| Melting Point | 93°C – 97°C | Indicates a stable crystalline lattice; useful for purity validation via melting point depression. |
| Appearance | Yellow crystalline solid | The extended π-conjugation absorbs in the blue/UV spectrum, reflecting yellow light. |
Synthetic Methodology: The Henry (Nitroaldol) Condensation
The synthesis of 3-Benzyloxy-trans-beta-nitrostyrene is typically achieved via the Henry reaction, a base-catalyzed nitroaldol condensation between 3-benzyloxybenzaldehyde and nitromethane .
Mechanistic Causality: The reaction relies on the acidity of the alpha-protons of nitromethane. A base (e.g., ammonium acetate) deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde, forming a beta-nitro alcohol intermediate. Under heating and acidic conditions (glacial acetic acid), this intermediate undergoes dehydration. The trans (E) isomer is formed almost exclusively due to the severe steric clash between the bulky 3-benzyloxy-phenyl ring and the nitro group in the cis conformation.
Self-Validating Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 3-benzyloxybenzaldehyde in 15 mL of glacial acetic acid.
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Nucleophile Addition: Add 15.0 mmol of nitromethane, followed by 2.5 mmol of ammonium acetate (catalyst).
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Condensation & Dehydration: Heat the mixture to reflux (approx. 110°C) for 4-6 hours.
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In-Process Monitoring (Self-Validation): Perform Thin-Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a bright yellow, UV-active product spot appears at Rf ~0.4.
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Isolation: Cool the mixture to room temperature, then pour it over crushed ice. The product will precipitate as a crude yellow solid.
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Purification & Structural Confirmation (Self-Validation): Recrystallize from hot ethanol. Confirm the trans geometry via 1H NMR; look for the diagnostic vinylic protons appearing as doublets at ~7.5 and ~8.0 ppm with a large coupling constant (J ≈ 13.5 Hz), which is physically impossible for the cis isomer.
Caption: Workflow of the Henry (Nitroaldol) Condensation Reaction.
Biological Activity & Mechanisms of Action
The trans-beta-nitrostyrene scaffold is recognized as a "privileged structure" in pharmacology. Its primary mechanism of action stems from its ability to act as a Michael acceptor in biological systems.
Kinase Inhibition and Apoptosis: Beta-nitrostyrenes function as slow-binding, mechanism-based inhibitors of protein tyrosine phosphatases (PTPs) by forming reversible covalent adducts with catalytic cysteine residues . Furthermore, synthetic derivatives of beta-nitrostyrene have been shown to potently inhibit the PI3K/AKT and STAT3 signaling pathways . By suppressing AKT phosphorylation, these compounds prevent the downstream activation of survival proteins, thereby inducing apoptosis and inhibiting metastasis in various cancer models, including esophageal tumors and chronic lymphocytic leukemia (CLL) .
Caption: Mechanism of action for beta-nitrostyrene derivatives in cancer cell apoptosis.
Applications in Drug Development: Precursor to Phenethylamines
Beyond direct biological activity, 3-Benzyloxy-trans-beta-nitrostyrene is a vital precursor for synthesizing phenethylamine derivatives, which are foundational to numerous central nervous system (CNS) drugs.
Reduction Protocol (Self-Validating System): The concurrent reduction of the conjugated alkene and the nitro group requires a strong hydride source, typically Lithium Aluminum Hydride (LiAlH4).
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Hydride Addition: Suspend 30.0 mmol of LiAlH4 in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.
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Substrate Introduction: Dissolve 10.0 mmol of 3-Benzyloxy-trans-beta-nitrostyrene in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension to control the exothermic reaction.
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Reflux: Once addition is complete, heat the mixture to reflux for 8 hours to ensure complete reduction of the intermediate oxime/hydroxylamine to the primary amine.
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Quenching (Self-Validation via Fieser Workup): Cool the flask to 0°C. Carefully add x mL of distilled water (where x = grams of LiAlH4 used), followed by x mL of 15% NaOH aqueous solution, and finally 3x mL of water. Validation: The formation of crisp, white, granular aluminum salts confirms the safe and complete destruction of unreacted LiAlH4 without forming an intractable emulsion.
-
Isolation: Filter the granular salts through a Celite pad. Extract the filtrate with diethyl ether, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-benzyloxy-phenethylamine.
References
-
National Center for Biotechnology Information. "Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine", PMC, [Link]
-
National Center for Biotechnology Information. "The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways", PMC, [Link]
-
Spandidos Publications. "Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells", International Journal of Oncology, [Link]
Therapeutic potential of 3-Benzyloxy-trans-beta-nitrostyrene derivatives
Therapeutic Potential and Pharmacological Mechanisms of 3-Benzyloxy-trans-beta-nitrostyrene Derivatives: An In-Depth Technical Guide
Executive Summary & Chemical Rationale
The structural scaffold of trans-β-nitrostyrene—characterized by a conjugated nitrovinyl moiety attached to an aromatic ring—has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, derivatives such as 3-Benzyloxy-trans-beta-nitrostyrene (CAS 24550-32-1) leverage the benzyloxy substitution at the 3-position to enhance lipophilicity, thereby improving cellular permeability and altering the steric profile for targeted receptor binding.
As a Senior Application Scientist overseeing early-stage drug development, I have observed that the therapeutic efficacy of these compounds stems from the highly electrophilic nature of the nitrovinyl group. This structural feature allows them to act as targeted covalent modifiers and allosteric modulators across multiple signaling cascades, making them potent candidates for oncology, hematology, and immunology applications.
Core Pharmacological Mechanisms
Slow-Binding Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein Tyrosine Phosphatases, particularly PTP1B and SHP-1, are critical regulators of signal transduction. trans-β-nitrostyrene derivatives function as neutral phosphotyrosyl (pY) mimetics[1].
-
Mechanism of Action: The compound first binds to the PTP active site to form a reversible, noncovalent complex ( E⋅I ). Due to the proximity of the catalytic cysteine (e.g., Cys-215 in PTP1B), a nucleophilic attack occurs on the electrophilic nitro group of the nitrostyrene. This forms a tighter, reversible covalent adduct ( E⋅I∗ ), classifying these derivatives as slow-binding inhibitors with moderate to high potencies ( KI∗=1–10μM )[1].
Modulation of Retinoid X Receptor Alpha (RXRα) and NF-κB
Nitrostyrene derivatives exhibit a unique binding mode to the N-terminally truncated Retinoid X Receptor alpha (tRXRα), a receptor widely implicated in cancer cell survival[2].
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Mechanism of Action: The nitro group of the nitrostyrene interacts specifically with the Cys432 residue of RXRα. This binding induces a conformational shift that blocks tRXRα from interacting with TRAF2. Consequently, this prevents the ubiquitination of RIP1, potently inhibiting the TNFα-induced NF-κB activation pathway and sensitizing cancer cells to TNFα-mediated apoptosis[2].
ROS-Mediated Apoptosis and Autophagy
Synthetic derivatives like CYT-Rx20 induce programmed cell death in aggressive tumor models (e.g., triple-negative breast cancer and esophageal cancer) by disrupting intracellular redox homeostasis[3].
-
Mechanism of Action: These compounds trigger a rapid accumulation of Reactive Oxygen Species (ROS). This oxidative stress acts upstream to activate the MEK/ERK signaling pathway, leading to cell cycle arrest at the G2/M phase, caspase cascade activation (PARP cleavage), and the induction of autophagy (evidenced by the upregulation of Beclin-1, ATG5, and LC3-II)[3].
Mechanistic signaling pathways of β-nitrostyrene derivatives in cancer and myelopoiesis.
Therapeutic Applications
Oncology: Breast Cancer and Leukemia
Nitrostyrene derivatives demonstrate potent cytotoxicity against both solid tumors and hematological malignancies. In Chronic Lymphocytic Leukemia (CLL) cells—including those with poor prognostic markers—nitrostyrenes induce synergistic apoptosis when combined with PI3K inhibitors like idelalisib[4]. In breast cancer xenograft models, derivatives significantly reduce orthotopic tumor growth by forcing incomplete autophagic processes that deteriorate cancer cell viability[3].
Hematology: Stimulation of Myelopoiesis
Beyond cytotoxicity, specific nitrostyrene derivatives (e.g., NTS1 and NTS2) exhibit regenerative properties in normal hematopoietic cells. By inhibiting the p38MAPK signaling pathway and increasing C/EBPα expression, these compounds stimulate the expansion and differentiation of myeloid progenitors. This presents a novel therapeutic strategy for treating bone marrow failure (BMF) syndromes, myelodysplastic syndrome (MDS), and chemotherapy-induced aplasia[5].
Quantitative Data Summary
The following table synthesizes the pharmacological metrics of key β-nitrostyrene derivatives across various biological targets:
| Compound / Derivative | Primary Target / Cell Line | Biological Effect | Potency / Efficacy Metric | Reference |
| trans-β-nitrostyrene (TBNS) | PTP1B, SHP-1, Yop | Slow-binding enzyme inhibition | KI∗=1–10μM | [1] |
| CYT-Rx20 | MCF-7 Breast Cancer | G2/M arrest, Apoptosis, Autophagy | IC50=0.81±0.04μg/mL | [3] |
| Z-10 / Z-12 | tRXRα / NF-κB | Inhibits TNFα-induced IκBα degradation | Effective at 5–7.5μM | [2] |
| NTS1 / NTS2 | Myeloid Progenitors | Stimulates myelopoiesis (p38MAPK block) | Dose-dependent expansion | [5] |
| Lead Nitrostyrene (Cmpd 1) | CLL Cells (Primary) | Caspase/ROS-dependent Apoptosis | 44.9±5.7% apoptosis at 10μM | [4] |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include critical biochemical rationale to prevent false positives commonly associated with electrophilic screening libraries.
Protocol 1: In Vitro PTP1B Inhibition Kinetics Assay
Causality & Expertise Note: Standard phosphatase assay buffers utilize Dithiothreitol (DTT) to keep the catalytic cysteine reduced. However, DTT is a strong nucleophile that will rapidly undergo a Michael addition with the nitrovinyl moiety of the nitrostyrene, neutralizing the drug before it reaches the enzyme. You must replace DTT with TCEP , a non-nucleophilic reducing agent, to preserve both enzyme activity and compound integrity.
Step-by-Step Workflow:
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Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, and 1 mM TCEP (strictly DTT-free).
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Enzyme Incubation: Dilute recombinant human PTP1B to a final concentration of 10 nM in the assay buffer. Add the 3-Benzyloxy-trans-beta-nitrostyrene derivative (serially diluted in DMSO, final DMSO < 1% v/v).
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Complex Formation: Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes to allow the slow-binding E⋅I∗ covalent adduct to form.
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Substrate Addition: Initiate the reaction by adding p -Nitrophenyl Phosphate (pNPP) at concentrations ranging from 0.5 to 5 mM.
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Kinetic Readout: Measure absorbance continuously at 405 nm using a microplate reader for 30 minutes.
-
Validation Check: Include a positive control inhibitor (e.g., sodium orthovanadate) and a vehicle control. Calculate the KI∗ using non-linear regression for slow-binding Michaelis-Menten kinetics.
Self-validating high-throughput screening workflow for PTP1B slow-binding inhibition.
Protocol 2: Flow Cytometric Analysis of ROS-Mediated Apoptosis
Causality & Expertise Note: To prove that apoptosis is mechanistically driven by ROS generation (rather than off-target membrane disruption), this protocol utilizes a parallel rescue arm with N-acetyl-L-cysteine (NAC). If NAC pre-treatment completely reverses the apoptotic phenotype, it validates the causal chain: Drug → ROS → Apoptosis.
Step-by-Step Workflow:
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Cell Culture & Seeding: Seed MCF-7 breast cancer cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO2 .
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Rescue Arm Pre-treatment: Pre-treat half the wells with 5 mM NAC (a thiol antioxidant) for 1 hour prior to drug exposure.
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Drug Treatment: Expose cells to the nitrostyrene derivative (e.g., 1.5μg/mL ) for 24 hours.
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Harvest & Stain: Wash cells with cold PBS, trypsinize, and centrifuge. Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze immediately via flow cytometry.
-
Validation Check: Compare the Annexin V+/PI- (early apoptosis) populations between the Drug-only arm and the Drug + NAC arm. A significant reduction in apoptosis in the NAC arm confirms the ROS-dependent mechanism.
References
-
[5] Bartels M, Calgarotto AK, Martens AC, et al. Differential Effects of Nitrostyrene Derivatives on Myelopoiesis Involve Regulation of C/EBPα and p38MAPK Activity. PLoS ONE. 2014. 5
-
[3] Hung AC, Tsai CH, Hou MF, et al. The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Cancer Letters. 2016. 3
-
[2] Zeng Z, Sun Z, Huang M, et al. Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. Cancer Research. 2015.2
-
[1] Park J, Pei D. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases. Biochemistry. 2004.1
-
[4] Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. Spandidos Publications. 2019. 4
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- 2. Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Differential Effects of Nitrostyrene Derivatives on Myelopoiesis Involve Regulation of C/EBPα and p38MAPK Activity | PLOS One [journals.plos.org]
Literature review of beta-nitrostyrenes with benzyloxy substitutions
Chemical Architecture and Pharmacological Landscape of Benzyloxy-Substituted β -Nitrostyrenes
Executive Synthesis
β -Nitrostyrenes represent a highly versatile class of electrophilic compounds characterized by a conjugated nitrovinyl side chain. When functionalized with a benzyloxy moiety, these molecules exhibit a profound shift in their physicochemical and pharmacological profiles. The benzyloxy group introduces critical steric bulk and enhances lipophilicity (logP), transforming the basic β -nitrostyrene scaffold into a potent, membrane-permeable agent capable of precise interactions within hydrophobic enzyme pockets. This technical guide synthesizes the state-of-the-art methodologies for synthesizing benzyloxy-substituted β -nitrostyrenes and decodes the mechanistic causality behind their diverse biological activities, spanning enzyme inhibition to antimicrobial efficacy.
Protocol Engineering: Self-Validating Synthetic Workflows
The synthesis of benzyloxy- β -nitrostyrenes is predominantly achieved via a modified Henry reaction (nitroaldol condensation) between a benzyloxy-protected benzaldehyde and nitromethane. To achieve high yields (>90%), the protocol must overcome the thermodynamic equilibrium of water generation.
Step-by-Step Methodology & Causality
Materials Required:
-
Benzyloxybenzaldehyde (1.0 eq)
-
Nitromethane (0.7–0.9 eq)
-
Ammonium Acetate (0.25–0.3 eq)
-
Glacial Acetic Acid (Solvent, 4–5 volumes)
-
Toluene (Azeotropic agent)
Phase 1: Initiation & Bifunctional Catalysis
-
Solvation: Dissolve benzyloxybenzaldehyde in glacial acetic acid.
-
Catalyst Addition: Add 60-70% of the total ammonium acetate mass and the nitromethane to the reactor [1][1].
-
Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate anion acts as a mild base to deprotonate nitromethane, forming the highly reactive nitronate carbanion. Concurrently, the ammonium cation provides weak acidic protons that facilitate the subsequent dehydration of the transient β -nitro alcohol intermediate [2][2].
-
Phase 2: Thermodynamic Shifting & Isolation 3. Condensation: Heat the reaction mixture to 70–80 °C for 4–10 hours [2][2]. 4. Azeotropic Distillation: Introduce toluene (in a 1:4 to 1:8 molar ratio relative to the aldehyde) and the remaining ammonium acetate. Distill the mixture to remove the water-toluene azeotrope [1][1].
- Causality: According to Le Chatelier’s principle, the physical removal of water (a byproduct of dehydration) irreversibly drives the equilibrium toward the alkene product, preventing reversibility and boosting yields significantly [1][1].
- Crystallization: Cool the reaction mixture to induce crystallization. Separate the organic layer, wash with aqueous solutions, and centrifuge to isolate the final product [2][2].
System Validation & In-Process Controls:
-
Visual Cue: The solution will transition from clear to a deep yellow/orange hue, validating the formation of the extended conjugated π -system of the nitrostyrene.
-
Thermal Plateau: A stabilization in distillation temperature indicates complete azeotropic removal of water.
Workflow for the synthesis of benzyloxy-beta-nitrostyrenes via modified Henry reaction.
Pharmacological Landscape & Mechanistic Pathways
The introduction of the benzyloxy group onto the β -nitrostyrene core unlocks a multi-target pharmacological profile. The lipophilic tail serves as an anchor in hydrophobic enzyme pockets, while the electrophilic nitrovinyl group acts as a reactive warhead.
Protein Tyrosine Phosphatase (PTP) Inhibition
β -Nitrostyrenes act as potent, slow-binding inhibitors of Protein Tyrosine Phosphatases (such as PTP1B), functioning as phosphotyrosine (pY) mimetics [3][3].
-
Mechanistic Causality: The benzyloxy substituent drives the initial non-covalent binding ( E∗I complex) by occupying the secondary aryl-binding pocket of the enzyme. Once properly oriented, the active site nucleophile (Cys215 thiolate) attacks the highly electrophilic nitro group of the nitrostyrene, forming a reversible, covalent adduct that inactivates the enzyme [3][3].
Mechanism of PTP inhibition by benzyloxy-beta-nitrostyrene via covalent adduct formation.
Antimicrobial and Antileishmanial Efficacy
Derivatives of β -nitrostyrene exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 μg/mL against clinically significant pathogenic fungi and Leishmania donovani [4][4].
-
Mechanistic Causality: Structure-property-activity relationship (SPAR) studies reveal a direct correlation between the redox potentials of these molecules and their antibacterial activity [5][5]. The electron-withdrawing nature of the nitro group facilitates intracellular bioreduction, leading to the depletion of essential cellular thiols and the generation of reactive oxygen species (ROS) in pathogens.
Monoamine Oxidase (MAO) Modulation
Functionalized derivatives of β -methyl- β -nitrostyrene with benzyloxy substitutions at the meta or para positions of the phenyl ring have been evaluated against human MAO isoforms. These compounds exhibit potent inhibitory activity in the low micromolar range, acting as competitive inhibitors by occupying the substrate cavity of the enzyme [6][6].
Quantitative Data Synthesis
The following table summarizes the key quantitative metrics associated with the biological evaluation of benzyloxy-substituted β -nitrostyrenes across various assays.
| Compound Class / Substitution | Target / Assay | Efficacy Metric | Mechanistic Note |
| Benzyloxy- β -nitrostyrenes | Human MAO Isoforms | Low micromolar ( IC50 ) | Competitive binding via hydrophobic pocket |
| β -Nitrostyrene derivatives | PTP1B (Cys215) | 50% inhibition at 2.5 µM | Reversible covalent adduct formation |
| β -Nitrostyrenes | Pathogenic Fungi | MIC: 0.25–8 μg/mL | Redox-potential dependent bioreduction |
| β -Nitrostyrenes | Leishmania donovani | High in vitro activity | Promastigote and amastigote inhibition |
Conclusion
The benzyloxy substitution on the β -nitrostyrene scaffold represents a masterclass in rational drug design. By synthetically leveraging the Henry reaction with precise thermodynamic controls, researchers can generate high-yield, pure compounds. Pharmacologically, the dual nature of these molecules—combining a lipophilic anchoring group with a highly reactive electrophilic center—enables them to act as potent pY mimetics, redox-active antimicrobials, and competitive enzyme inhibitors. Future drug development efforts should focus on tuning the electronic properties of the benzyloxy ring to maximize target selectivity while minimizing off-target cytotoxicity.
References
- Source: CIQUP (up.pt)
- Source: Bioorganic & Medicinal Chemistry (ResearchGate)
- Information on EC 3.1.3.
- CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene Source: Google Patents URL
- The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent Source: ResearchGate URL
- 2,5-Dimethoxy-Beta-Nitrostyrene Synthesis and Properties Source: ChemicalBook URL
Sources
- 1. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 2. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]
- 3. Information on EC 3.1.3.48 - protein-tyrosine-phosphatase and Organism(s) Homo sapiens and UniProt Accession P18031 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. - Publications [ciqup.fc.up.pt]
Biological activity of 3-Benzyloxy-trans-beta-nitrostyrene in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 3-Benzyloxy-trans-beta-nitrostyrene
Abstract
The trans-β-nitrostyrene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and cardiovascular effects. This guide focuses on a specific analog, 3-Benzyloxy-trans-β-nitrostyrene, providing a comprehensive analysis of its predicted biological activities based on the extensive body of research on related compounds. While direct experimental data on this particular molecule is limited, this document synthesizes established structure-activity relationships and mechanistic studies to build a robust profile of its potential as a therapeutic agent. We will delve into its plausible synthesis, key mechanisms of action, and provide detailed experimental protocols for its evaluation, offering a foundational resource for researchers in drug discovery and development.
Introduction: The Prominence of the β-Nitrostyrene Scaffold
trans-β-Nitrostyrene and its derivatives are versatile compounds characterized by an aromatic ring linked to a nitro-activated double bond. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity is the cornerstone of its diverse biological functions. Derivatives of this scaffold have been investigated for their utility as antimicrobial, anti-inflammatory, antiplatelet, and anticancer agents.[3][4][5][6] The core pharmacophore is the nitrovinyl group attached to an aromatic system, with substitutions on the ring modulating the compound's potency, selectivity, and pharmacokinetic properties.[7]
This guide specifically examines 3-Benzyloxy-trans-β-nitrostyrene. The placement of a benzyloxy group at the meta-position (C-3) is significant, as substitutions at the 2- and 3-positions have been shown to enhance cytotoxic activity.[7] The bulky and lipophilic benzyloxy moiety is hypothesized to influence the molecule's interaction with biological targets, potentially enhancing binding within hydrophobic pockets of enzymes or receptors.
Physicochemical Properties and Chemical Synthesis
Compound Properties
A summary of the key physicochemical properties for 3-Benzyloxy-trans-β-nitrostyrene is provided below.
| Property | Value | Reference |
| CAS Number | 24550-32-1 | [8] |
| Molecular Formula | C₁₅H₁₃NO₃ | [8] |
| Molecular Weight | 255.27 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 93-97 °C | [8] |
| SMILES | [O-]\C=C\c1cccc(OCc2ccccc2)c1 | [8] |
| InChI Key | XFBMDILDMJAPDU-UHFFFAOYSA-N | [8] |
Synthesis via Henry-Knoevenagel Condensation
The most direct and widely used method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1][9][10] This involves a base-catalyzed reaction between an aromatic aldehyde and a nitroalkane, followed by dehydration to yield the final product. For 3-Benzyloxy-trans-β-nitrostyrene, the synthesis would commence from 3-benzyloxybenzaldehyde and nitromethane.
Caption: Workflow for the synthesis of 3-Benzyloxy-trans-β-nitrostyrene.
Experimental Protocol: Synthesis of 3-Benzyloxy-trans-β-nitrostyrene
Causality: This protocol is adapted from established procedures for nitrostyrene synthesis.[9] The use of a base catalyst is essential to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration is driven by an acidic workup, which protonates the hydroxyl group, turning it into a good leaving group (water) and forming the stable conjugated double bond.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 3-benzyloxybenzaldehyde (1 mole equivalent) and nitromethane (1.1 mole equivalents) in methanol (approx. 2-3 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with gentle stirring.
-
Catalyst Addition: Prepare a solution of sodium hydroxide (1.2 mole equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 15 °C. A precipitate may form as the nitroaldol adduct is generated.
-
Reaction: Allow the mixture to stir for an additional 30-60 minutes at low temperature after the base addition is complete.
-
Dehydration & Precipitation: Prepare a solution of concentrated hydrochloric acid (approx. 2 mole equivalents) in a beaker with crushed ice. Slowly pour the reaction mixture into the acidic solution with vigorous stirring. A yellow crystalline solid, the desired β-nitrostyrene, should precipitate immediately.
-
Isolation & Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 3-Benzyloxy-trans-β-nitrostyrene.
Core Biological Activities and Mechanisms of Action
The biological profile of 3-Benzyloxy-trans-β-nitrostyrene can be confidently predicted by examining the well-documented activities of its structural analogs.
Anticancer Activity
β-nitrostyrene derivatives are known to exhibit potent cytotoxicity against a range of cancer cell lines.[11] The primary mechanisms involve the induction of apoptosis through oxidative stress and covalent modification of key cellular proteins.
Mechanism: ROS-Mediated Apoptosis and DNA Damage
Many nitrostyrene compounds, such as the derivative CYT-Rx20, have been shown to induce a massive accumulation of intracellular reactive oxygen species (ROS).[3][12] This oxidative stress triggers a cascade of events leading to programmed cell death.
-
Mitochondrial Dysfunction: Elevated ROS levels lead to a reduction in the mitochondrial membrane potential, a critical early event in apoptosis.[3] This disruption promotes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.
-
DNA Damage: ROS can directly damage DNA, leading to the activation of DNA damage response pathways and cell cycle arrest, typically at the G2/M phase.[3]
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates and execute the apoptotic program.[7]
Caption: ROS-mediated apoptotic pathway induced by β-nitrostyrene derivatives.
Enzyme Inhibition: A Focus on Protein Tyrosine Phosphatases (PTPs)
trans-β-nitrostyrene derivatives are potent, slow-binding inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, a key regulator in insulin signaling and a target for diabetes and oncology.[13]
Mechanism: Covalent Adduct Formation
The inhibition mechanism is a fascinating example of mechanism-based inhibition. The nitrostyrene molecule acts as a phosphotyrosine mimetic, binding to the PTP active site.[13][14] This is followed by a nucleophilic attack from the catalytic cysteine residue (Cys-215 in PTP1B) on the electrophilic β-carbon of the nitrostyrene. This forms a reversible, covalent adduct, effectively trapping and inactivating the enzyme.[13] The neutral charge of the nitrostyrene moiety allows it to readily access the active site, making it a promising scaffold for developing PTP inhibitors.
Caption: Mechanism of PTP1B inhibition by a trans-β-nitrostyrene derivative.
Cardiovascular Effects
Close structural analogs, such as trans-3-methoxy-β-nitrostyrene, have demonstrated potent vasorelaxant effects.[15] This activity is crucial for potential applications in treating hypertension.
Mechanism: Activation of the sGC/cGMP Pathway
The primary mechanism for vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[15][16] This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The activation of this pathway results in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation. This can occur through both endothelium-dependent (via activation of the Akt/eNOS/NO pathway) and endothelium-independent mechanisms.[15] Given the structural similarity, 3-Benzyloxy-trans-β-nitrostyrene is strongly predicted to share this activity.
Key Experimental Protocols for Biological Evaluation
To validate the predicted activities of 3-Benzyloxy-trans-β-nitrostyrene, a series of standard and targeted assays are required.
Protocol 1: MTT Assay for General Cytotoxicity
Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[17] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Benzyloxy-trans-β-nitrostyrene in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro PTP1B Inhibition Assay
Causality: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PTP1B. It uses a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically.[13] A decrease in pNP production in the presence of the inhibitor indicates enzymatic inhibition.
Methodology:
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant human PTP1B enzyme, and varying concentrations of 3-Benzyloxy-trans-β-nitrostyrene.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37 °C to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the pNPP substrate.
-
Incubation & Termination: Incubate for a defined period (e.g., 30 minutes) at 37 °C. Stop the reaction by adding a strong base, such as 1 M NaOH.
-
Absorbance Reading: Measure the absorbance of the yellow pNP product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
3-Benzyloxy-trans-β-nitrostyrene emerges as a compound of significant interest in medicinal chemistry. Based on robust evidence from closely related analogs, it is strongly predicted to possess potent anticancer activity, driven by ROS-mediated apoptosis, and to function as a mechanism-based inhibitor of key enzymes like PTP1B. Its structure suggests it may also exhibit valuable cardiovascular effects.
The benzyloxy group at the 3-position is a critical feature, likely enhancing lipophilicity and influencing target engagement. The next logical steps are clear: the compound must be synthesized and subjected to the rigorous biological evaluations outlined in this guide. Confirmation of its activity in vitro will pave the way for further preclinical development, including cell cycle analysis, in vivo xenograft studies, and pharmacokinetic profiling. The trans-β-nitrostyrene scaffold continues to be a rich source for drug discovery, and the 3-benzyloxy derivative represents a promising new avenue for exploration.
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Perjési, P., & Rozmer, Z. (2012). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Current Medicinal Chemistry, 19(26), 4479-4497. [Link]
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Tsai, C. H., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Cellular Physiology, 233(12), 9496-9508. [Link]
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Bright, S. A., et al. (2018). Nitrostyrene compounds reduce cellular viability in a range of cancer cell lines and induce apoptosis in CLL cell lines. Investigational New Drugs, 36(4), 546-556. [Link]
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Hung, A. C., et al. (2017). Synthetic β-nitrostyrene derivative CYT-Rx20 as inhibitor of oral cancer cell proliferation and tumor growth through glutathione suppression and reactive oxygen species induction. Head & Neck, 39(6), 1055-1064. [Link]
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Hung, A. C., et al. (2017). Synthetic b-nitrostyrene derivative CYT-Rx20 as inhibitor of oral cancer cell proliferation and tumor growth through glutathione suppression and reactive oxygen species induction. Head & Neck, 39(6), 1055-1064. [Link]
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Alves-Santos, A. M., et al. (2020). Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. Frontiers in Pharmacology, 11, 569. [Link]
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Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. [Link]
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Park, J., & Pei, D. (2004). trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases. Biochemistry, 43(47), 15014-15021. [Link]
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Shafi, S., et al. (2018). Naturally occurring β-nitrostyrenes. ResearchGate. [Link]
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Salvador, J. A., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-982. [Link]
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SpectraBase. (n.d.). trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. Retrieved from [Link]
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Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4085. [Link]
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Alfarisi, S., et al. (2020). The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Arabian Journal of Chemistry, 15(1), 103525. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9437-9446. [Link]
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Dembitsky, V. M., et al. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 18(4), 1-19. [Link]
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Ghafouri, H., et al. (2024). A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all possible routes and intermediates. ResearchGate. [Link]
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Barbasiewicz, M. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 25(15), 3390. [Link]
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Pérez-Vásquez, A., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl₂(PPh₃)₃. Molecules, 27(18), 5985. [Link]
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de Siqueira, R. J., et al. (2017). Vasodilatory effects of trans-3-methoxy-β-nitrostyrene, a synthetic nitroderivative, on rat thoracic aorta: involvement of soluble guanylate cyclase stimulation. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(12), 1237-1247. [Link]
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The Benzyloxy-Substituted Nitrostyrene Scaffold: Discovery, Synthesis, and Therapeutic Potential
Executive Summary
The development of selective monoamine oxidase B (MAO-B) inhibitors represents a cornerstone in the pharmacological management of Parkinson's disease (PD) and related neurodegenerative disorders. While early-generation inhibitors suffered from irreversible binding and off-target effects, the discovery of reversible, highly selective agents like safinamide revolutionized the therapeutic landscape. Building upon this pharmacophore, benzyloxy-substituted nitrostyrenes have emerged as a novel, highly potent class of MAO-B inhibitors. This whitepaper details the historical discovery, structure-activity relationships (SAR), mechanistic pharmacology, and the self-validating chemical synthesis of these promising therapeutic scaffolds.
Historical Context: The Evolution of MAO-B Inhibitors
Monoamine oxidase enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of endogenous monoamines. In the central nervous system, MAO-B is the primary enzyme responsible for dopamine degradation. Early MAO inhibitors, such as selegiline and pargyline, were irreversible suicide inhibitors that covalently modified the flavin adenine dinucleotide (FAD) cofactor [1]. While effective, their irreversible nature led to prolonged enzyme suppression and potential dietary interactions (the "cheese effect").
The paradigm shifted with the development of reversible inhibitors, most notably safinamide, which demonstrated high selectivity for MAO-B without irreversible FAD modification [2]. Safinamide utilizes a benzyloxy-benzylamine scaffold to occupy the bipartite substrate-binding cavity of MAO-B. Recognizing the importance of the benzyloxy moiety, researchers began exploring bioisosteric replacements for the benzylamine core, leading to the synthesis of 3-benzyloxy- β -nitrostyrene analogues.
Discovery and Structure-Activity Relationships (SAR)
In 2017, Van der Walt et al. published a seminal study establishing 3-benzyloxy- β -nitrostyrenes as a highly potent, novel class of MAO-B inhibitors [3]. The nitrostyrene moiety acts as a rigid, planar linker that optimally positions the benzyloxy ring within the entrance cavity of the MAO-B active site, while the nitro group engages in critical hydrogen bonding with active site residues.
The SAR of this class is heavily governed by halogen substitution on the benzyloxy ring. The introduction of a 4''-fluoro-substituent (Compound 2b) yielded the highest degree of potency and selectivity, significantly outperforming unsubstituted variants and demonstrating parity with clinical-stage therapeutics.
Table 1: Comparative SAR Data of Key MAO-B Inhibitors
| Compound / Scaffold | Key Substitution | MAO-B IC50 (nM) | Selectivity Index (MAO-B vs MAO-A) |
| Safinamide (Clinical Reference) | 3-fluoro | 80 | High |
| Compound 2b (Nitrostyrene) | 4''-fluoro | 39 | 166 |
| Nitrostyrene Analogues (General) | Variable | 39 - 565 | Variable |
Data summarized from the in vitro biological evaluations by Van der Walt et al. (2017)[3].
Mechanistic Pharmacology: Neuroprotection Pathway
The therapeutic efficacy of benzyloxy-nitrostyrenes extends beyond simple neurotransmitter preservation. By reversibly inhibiting MAO-B, these compounds halt the oxidative deamination of dopamine. This dual-action pathway not only maintains synaptic dopamine levels—thereby alleviating the motor symptoms of Parkinson's disease—but also drastically reduces the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which is a toxic byproduct of MAO enzymatic activity.
Neuroprotective signaling pathway via MAO-B inhibition by nitrostyrenes.
Chemical Synthesis: The Henry (Nitroaldol) Reaction
The primary synthetic route to benzyloxy-substituted nitrostyrenes is the Henry reaction (nitroaldol condensation) [4]. This C-C bond-forming reaction couples a substituted benzyloxybenzaldehyde with nitromethane under mildly basic conditions.
Causality of Experimental Design
-
Choice of Base: A weak base, specifically ammonium acetate ( NH4OAc ), is strictly required. Strong bases (like NaOH) will trigger the Cannizzaro reaction (disproportionation of the aldehyde) or cause the polymerization of the highly electrophilic nitrostyrene product. Ammonium acetate provides precisely enough basicity to deprotonate nitromethane ( pKa≈10.2 ) into a resonance-stabilized nitronate anion without degrading the starting materials [4].
-
Thermodynamic Control: The reaction is driven to completion via heating (reflux). The intermediate β -nitro alcohol is generally unstable under these conditions and undergoes spontaneous dehydration. The extensive π -conjugation of the resulting trans- β -nitrostyrene acts as a thermodynamic sink, pulling the equilibrium forward.
Workflow of the Henry reaction synthesizing 3-benzyloxy-β-nitrostyrene.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of the synthesis at multiple checkpoints without requiring immediate NMR analysis.
Step 1: Reagent Preparation & Setup
-
In a 250 mL round-bottom flask, dissolve 10.0 mmol of the target 3-benzyloxybenzaldehyde derivative (e.g., 4''-fluoro-3-benzyloxybenzaldehyde) in 15 mL of glacial acetic acid.
-
Add 50.0 mmol (5 equivalents) of anhydrous nitromethane. Causality: Excess nitromethane forces the equilibrium toward the product and prevents side-reactions.
-
Add 12.0 mmol of ammonium acetate.
Step 2: Nitroaldol Condensation
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100°C with continuous magnetic stirring for 3 to 4 hours.
-
Validation Checkpoint 1 (TLC): After 3 hours, perform Thin Layer Chromatography (Hexanes:Ethyl Acetate, 4:1). The starting aldehyde will appear under short-wave UV (254 nm). The reaction is complete when the aldehyde spot disappears, replaced by a lower-Rf, intensely UV-active spot (the highly conjugated nitrostyrene).
Step 3: Crystallization and Purification
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Pour the crude mixture into 100 mL of ice-cold distilled water.
-
Validation Checkpoint 2 (Precipitation): A successful dehydration step will immediately yield a bright yellow to orange precipitate. If an oil forms, the β -nitro alcohol intermediate has not fully dehydrated; return to reflux.
-
Filter the yellow precipitate under vacuum and wash with cold water.
-
Recrystallize the crude solid from hot ethanol.
-
Validation Checkpoint 3 (Melting Point): Dry the purified crystals in a vacuum desiccator. Record the melting point and compare it to literature values to confirm the trans-isomer purity.
References
- Van der Walt, M.M., Terre'Blanche, G., Petzer, J.P., & Petzer, A. (2017). Benzyloxynitrostyrene analogues – A novel class of selective and highly potent inhibitors of monoamine oxidase B. European Journal of Medicinal Chemistry, 125, 1193-1199. Link to Source
- BenchChem. 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl: Synthesis via the Henry Reaction.Link to Source
- Stefanachi, A., et al. (2007). Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase. Journal of Medicinal Chemistry, 50(20), 4909-4916. Link to Source
- Science.gov. Sample records for mao inhibitor pargyline.Link to Source
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Solubility data for 3-Benzyloxy-trans-beta-nitrostyrene in organic solvents
An In-Depth Technical Guide to the Characterization of 3-Benzyloxy-trans-beta-nitrostyrene Solubility in Organic Solvents
Abstract
Introduction to 3-Benzyloxy-trans-beta-nitrostyrene and the Imperative of Solubility Data
The nitrostyrene moiety is a powerful building block in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations.[1] This reactivity makes nitrostyrene derivatives, including 3-Benzyloxy-trans-beta-nitrostyrene, valuable intermediates in the synthesis of pharmaceuticals like substituted phenethylamines.[2]
The journey of a drug candidate from a laboratory curiosity to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. Inadequate solubility can lead to a cascade of developmental challenges:
-
In Synthetic Chemistry: Poor solubility in reaction media can lead to low yields, difficult-to-monitor reaction kinetics, and complex purification processes.
-
In Preclinical Development: Determining solubility is essential for designing in vitro assays, as low solubility can cause compound precipitation and lead to unreliable results.[3]
-
In Formulation Science: The ability to create a stable, effective dosage form is directly tied to the solubility of the active pharmaceutical ingredient (API) in suitable excipients and solvent systems.
This guide provides the theoretical and practical foundation for generating the precise, reliable solubility data required to advance research and development involving 3-Benzyloxy-trans-beta-nitrostyrene.
Physicochemical Properties
A clear understanding of the compound's basic properties is the first step in any systematic investigation. The key identifiers and properties for 3-Benzyloxy-trans-beta-nitrostyrene are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Benzyloxy-trans-β-nitrostyrene | |
| Structure | ![]() | |
| CAS Number | 24550-32-1 | [3][4] |
| Molecular Formula | C₁₅H₁₃NO₃ | [3][4] |
| Molecular Weight | 255.27 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 93-97 °C | [4] |
Theoretical Framework for Solubility Prediction
The fundamental principle of "like dissolves like" governs solubility behavior.[5] This means a solute's solubility in a given solvent is maximized when their intermolecular forces are similar. The structure of 3-Benzyloxy-trans-beta-nitrostyrene contains distinct regions of varying polarity that dictate its interactions with different solvents.
-
Nonpolar Moieties: The molecule features two aromatic rings (the phenyl ring and the benzyl group) which are inherently nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.
-
Polar Moieties: The nitro group (-NO₂) is strongly polar and electron-withdrawing, capable of engaging in dipole-dipole interactions with polar solvents.
-
Overall Polarity: The presence of the large nonpolar surface area from the aromatic rings suggests that the molecule will have limited solubility in highly polar solvents like water, but will exhibit significant solubility in a range of organic solvents. Its solubility is expected to be highest in solvents of intermediate polarity that can interact favorably with both the aromatic and nitro functionalities, such as dichloromethane and acetone.
Caption: Logical relationships influencing solubility based on molecular features.
Experimental Determination of Thermodynamic Solubility
To obtain definitive and reliable solubility values, an experimental approach is necessary. The equilibrium shake-flask method is the most widely accepted and trusted technique for determining the thermodynamic solubility of a solid compound.[6][7][8]
Principle of the Shake-Flask Method
The core principle involves creating a saturated solution by agitating an excess amount of the solid solute in a known volume of the solvent for a sufficient duration to reach thermodynamic equilibrium.[6] At equilibrium, the rate of dissolution equals the rate of precipitation.[9] After separating the undissolved solid, the concentration of the solute in the clear, saturated liquid phase is measured using a suitable analytical technique.
Detailed Experimental Protocol
This protocol outlines a self-validating system for accurate solubility determination.
-
Preparation of Solvent Systems: Select a range of high-purity (e.g., HPLC grade) organic solvents covering a spectrum of polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene).
-
Addition of Excess Solute: To a series of glass vials (e.g., 4 mL), add a precisely known volume of each solvent (e.g., 2.0 mL). Add an excess amount of 3-Benzyloxy-trans-beta-nitrostyrene to each vial.
-
Causality: An excess of solid is critical to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[8] An amount that is visibly in excess (e.g., 10-20 mg) is typically sufficient.
-
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., 25.0 ± 0.5 °C). Agitate the samples for an extended period.
-
Causality: A duration of 24 to 72 hours is recommended to ensure that true thermodynamic equilibrium is achieved.[6] Shorter incubation times may result in an underestimation of the true solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to sediment.
-
Causality: This step simplifies the subsequent filtration process.
-
-
Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean, labeled vial.
-
Causality: Centrifugation followed by filtration is the standard method for separating the solid from the liquid phase.[6] A PTFE filter is essential as it exhibits low solute binding, preventing the loss of the analyte and an inaccurate reading.
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with the appropriate fresh solvent to bring the concentration into the linear range of the analytical method described in Section 5.0. Record the dilution factor meticulously.
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The Stabilizing Influence of the 3-Benzyloxy Group on β-Nitrostyrene: A Technical Deep Dive
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electronic Effects of the 3-Benzyloxy Substituent on the Stability of the β-Nitrostyrene Core.
The β-nitrostyrene scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its versatile reactivity and as a precursor to a wide array of pharmaceuticals.[1][2] The stability of this core structure is paramount, directly influencing its reactivity, shelf-life, and suitability for various applications. This guide provides a comprehensive analysis of the electronic effects of a 3-benzyloxy group on the stability of β-nitrostyrene, exploring the interplay of inductive and resonance effects that govern its chemical behavior.
The β-Nitrostyrene Core: An Electron-Deficient Powerhouse
The fundamental reactivity of β-nitrostyrene is dictated by its electronic architecture. The molecule's planar structure allows for significant π-electron delocalization across the phenyl ring and the nitrovinyl group.[3] The potent electron-withdrawing nature of the nitro group (-NO₂) polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] This inherent reactivity makes β-nitrostyrenes excellent Michael acceptors and versatile partners in cycloaddition reactions.[3][4]
The Dual Electronic Nature of the 3-Benzyloxy Group
The benzyloxy group (-OCH₂Ph), when substituted on the phenyl ring of β-nitrostyrene, introduces a fascinating duality of electronic effects: a weak electron-withdrawing inductive effect and a more potent electron-donating resonance effect.
Inductive Effect (-I)
Due to the higher electronegativity of the oxygen atom compared to carbon, the benzyloxy group exerts an electron-withdrawing inductive effect (-I).[5] This effect involves the pulling of electron density through the sigma (σ) bonds of the molecule.[6] The influence of the inductive effect is distance-dependent, diminishing with increasing separation from the reactive center.[7]
Resonance Effect (+R)
Conversely, the lone pairs of electrons on the oxygen atom of the benzyloxy group can be delocalized into the π-system of the benzene ring. This donation of electron density is known as a positive resonance effect (+R).[6] Resonance effects are generally stronger than inductive effects and are not as sensitive to distance.[6][8]
The Net Electronic Impact on β-Nitrostyrene Stability
The overall influence of the 3-benzyloxy group on the stability of β-nitrostyrene is a result of the interplay between its -I and +R effects.
When positioned at the meta (3) position, the benzyloxy group's ability to donate electrons via resonance to the styrenic double bond and the nitro group is limited. In the canonical resonance structures, a negative charge does not delocalize onto the carbon atom bearing the benzyloxy group.[9] Consequently, the electron-withdrawing inductive effect becomes more prominent in influencing the electron density of the vinyl group.
However, the resonance donation of electrons into the benzene ring itself still occurs, which can indirectly influence the overall electronic nature of the molecule. This donation enriches the electron density of the aromatic ring, which can subtly modulate the electrophilicity of the β-carbon.
The stability of substituted β-nitrostyrenes is a complex function of these electronic factors. While strong electron-donating groups at the para position can destabilize the ground state by increasing electron density on an already electron-rich system, the situation for a meta-substituent is more nuanced. The 3-benzyloxy group, through its combined electronic effects, likely provides a moderate level of stabilization to the overall molecule.
A computational study on (Z)- and (E)-β-nitrostyrenes revealed that the (E)-isomer is more stable due to better planarity and electron delocalization.[10] The introduction of a bulky substituent like the benzyloxy group could potentially introduce steric hindrance, affecting the planarity and thus the stability of the molecule.
Synthesis and Characterization
The most common method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1][11] This involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[1]
Experimental Protocol: Synthesis of 3-Benzyloxy-β-nitrostyrene
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[1][12]
Materials:
-
3-Benzyloxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-benzyloxybenzaldehyde (1 equivalent), nitromethane (1.5 to 2 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 100-120°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water with vigorous stirring.
-
A yellow precipitate of 3-benzyloxy-β-nitrostyrene will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-benzyloxy-β-nitrostyrene.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized 3-benzyloxy-β-nitrostyrene can be confirmed using various spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and the C=C double bond.[3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]
Stability Assessment
The stability of 3-benzyloxy-β-nitrostyrene can be evaluated both experimentally and computationally.
Experimental Stability Assessment Workflow
A generalized workflow for assessing the stability of a β-nitrostyrene derivative could involve the following steps:
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Synthesis and Applications of Pharmaceutical Intermediates Derived from 3-Benzyloxy-trans-β-nitrostyrene
A Technical Whitepaper for Drug Development Professionals
Introduction: The Strategic Value of the Scaffold
In the landscape of pharmaceutical synthesis, the strategic selection of intermediates dictates both the scalability of the manufacturing process and the pharmacological viability of the final Active Pharmaceutical Ingredient (API). 3-Benzyloxy-trans-β-nitrostyrene (PubChem CID 5368282) [2] represents a highly privileged scaffold, particularly in the development of neuroactive compounds, sympathomimetics, and trace amine-associated receptor (TAAR) ligands.
The molecule possesses two critical functional domains:
-
The Meta-Benzyloxy Group: This moiety serves as a robust protecting group for a phenolic hydroxyl. It withstands highly basic and reductive conditions, preventing unwanted side reactions during early-stage synthesis, yet it can be cleanly cleaved via catalytic hydrogenolysis in the final stages.
-
The trans-β-Nitrostyrene Moiety: Featuring a highly electrophilic alkene conjugated with a strongly electron-withdrawing nitro group, this domain acts as a masked primary amine. It is highly susceptible to complete reduction, yielding phenethylamine derivatives.
Core Synthetic Workflows
The primary utility of 3-Benzyloxy-trans-β-nitrostyrene lies in its conversion to 3-benzyloxyphenethylamine , which is subsequently deprotected to yield 3-hydroxyphenethylamine (m-Tyramine) [3].
Historically, the reduction of β-nitrostyrenes has been notoriously difficult. The process requires the complete reduction of both the carbon-carbon double bond and the nitro group. Traditional methods relying on Lithium Aluminum Hydride (LiAlH₄) are plagued by the need for strictly anhydrous conditions and the handling of pyrophoric reagents. Alternatively, Aluminum/Mercury (Al/Hg) amalgams present severe toxicity and environmental disposal challenges.
Recent advancements have established a highly efficient, mild alternative utilizing Sodium Borohydride (NaBH₄) and a catalytic amount of Copper(II) Chloride (CuCl₂) [1].
Synthetic workflow from 3-Benzyloxy-trans-β-nitrostyrene to m-Tyramine.
Quantitative Assessment of Reduction Methodologies
To justify the selection of the NaBH₄/CuCl₂ system for industrial and laboratory scale-up, we must evaluate the quantitative and operational metrics of available reduction methodologies.
Table 1: Comparative Analysis of β-Nitrostyrene Reduction Methodologies
| Methodology | Reagents & Conditions | Reaction Time | Typical Yield (%) | Environmental & Safety Profile |
| Metal Hydride | LiAlH₄, THF, Reflux | 4–12 hours | 50–70% | High risk (pyrophoric); requires strictly anhydrous environments. |
| Amalgam Reduction | Al/Hg, Isopropanol | 2–6 hours | 60–80% | High toxicity (Mercury); severe disposal and environmental concerns. |
| Catalytic Hydrogenation | H₂, Raney Ni / Pd-C | 12–24 hours | 70–90% | Requires high-pressure reactors; risk of over-reduction (dimerization). |
| Borohydride-Copper | NaBH₄, CuCl₂, IPA/H₂O | 10–30 minutes | 62–83% | Mild, fast, scalable, and environmentally benign [1]. |
Experimental Methodology: Self-Validating Protocols
As application scientists, we must design protocols where the physical observations inherently validate the chemical progression. The following methodologies detail the transformation of 3-Benzyloxy-trans-β-nitrostyrene into its biologically active m-Tyramine derivative.
Protocol 1: One-Pot Reduction to 3-Benzyloxyphenethylamine
Mechanistic Causality: NaBH₄ alone is a poor reducing agent for nitro groups. However, the addition of CuCl₂ results in the in situ generation of active Copper(0) nanoparticles. This Cu(0) surface acts as a catalyst, facilitating the rapid, successive hydride transfers required to fully reduce both the alkene and the nitro group [1].
Step-by-Step Procedure:
-
Solvent & Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Sodium Borohydride (7.5 equivalents) in a 2:1 mixture of Isopropyl Alcohol (IPA) and water. Causality: The protic environment accelerates hydride transfer while maintaining the solubility of the borohydride salt.
-
Catalyst Activation: Add a catalytic amount of CuCl₂ (0.1 equivalents). The solution will immediately begin bubbling (H₂ evolution) and turn black. Validation: The formation of a black precipitate visually confirms the successful reduction of Cu(II) to catalytic Cu(0) nanoparticles.
-
Substrate Addition: Slowly add 3-Benzyloxy-trans-β-nitrostyrene (1.0 equivalent) to the stirring mixture.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 10–30 minutes. Validation: The reaction is self-indicating; the initial bright yellow color of the nitrostyrene will fade. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc:Triethylamine (3:7:0.1) to confirm the complete consumption of the yellow starting material spot.
-
Workup & Isolation: Cool the mixture to room temperature, quench carefully with water, and extract with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the freebase amine.
Protocol 2: Catalytic Hydrogenolysis (Deprotection) to m-Tyramine
Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl ether via hydrogenolysis, exposing the phenolic hydroxyl group without altering the primary amine.
Step-by-Step Procedure:
-
Setup: Dissolve the isolated 3-benzyloxyphenethylamine in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of Argon to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours. Validation: Hydrogen uptake can be monitored via the deflation of the balloon. The cessation of volume drop indicates reaction completion, which is further confirmed by TLC.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Validation: Complete removal of the black catalyst ensures the safety of the subsequent concentration step, as dry Pd/C is highly pyrophoric.
-
Concentration: Evaporate the filtrate under reduced pressure to yield 3-hydroxyphenethylamine (m-Tyramine) [3].
Pharmacological Relevance and Downstream Signaling
The ultimate goal of synthesizing m-Tyramine analogs from 3-Benzyloxy-trans-β-nitrostyrene is their application in neuropharmacology. m-Tyramine is a naturally occurring trace amine that acts as a potent neuromodulator.
Unlike classical neurotransmitters that primarily target synaptic receptors, trace amines like m-Tyramine have a high affinity for Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor (GPCR). Activation of TAAR1 modulates the function of monoamine transporters (like the Dopamine Transporter, DAT), preventing the reuptake of dopamine and thereby regulating dopaminergic tone.
TAAR1 GPCR signaling pathway activated by synthesized phenethylamine analogs.
By utilizing the 3-Benzyloxy-trans-β-nitrostyrene scaffold, medicinal chemists can easily introduce further substitutions (e.g., alpha-methylation via different starting nitroalkanes, or ring halogenation prior to deprotection) to fine-tune the pharmacokinetic profile and TAAR1 binding affinity of the resulting drug candidates.
References
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D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5368282, 3-benzyloxy-trans-beta-nitrostyrene.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11482, m-Tyramine.[Link]
Methodological & Application
High-yield synthesis of 3-Benzyloxy-trans-beta-nitrostyrene via Henry reaction
Application Note & Protocol
Topic: High-Yield Synthesis of 3-Benzyloxy-trans-β-nitrostyrene via Henry Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Versatile Intermediate
The Henry reaction, or nitroaldol reaction, stands as a cornerstone of carbon-carbon bond formation in organic chemistry since its discovery by Louis Henry in 1895.[1] This base-catalyzed reaction couples a nitroalkane with an aldehyde or ketone to form β-nitro alcohols.[1][2][3] The synthetic power of the Henry reaction lies in the versatility of its products, which are valuable precursors to a wide array of functional groups, including nitroalkenes, β-amino alcohols, and α-nitro ketones, making them crucial intermediates in pharmaceutical synthesis.[1]
This guide provides a detailed protocol for the high-yield synthesis of 3-Benzyloxy-trans-β-nitrostyrene, an important synthetic building block. The procedure leverages the Henry reaction between 3-benzyloxybenzaldehyde and nitromethane, followed by in-situ dehydration to yield the target trans-nitroalkene. The focus is on a robust and reproducible method that directly furnishes the desired nitrostyrene, a conjugated system often employed in Michael additions and as a precursor to phenethylamines.
Reaction Mechanism: From Nitroaldol Addition to Dehydration
The synthesis proceeds through a two-stage mechanism: an initial base-catalyzed nitroaldol addition followed by dehydration.
-
Nitroaldol Addition: The reaction is initiated by the deprotonation of nitromethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[2][3][4] This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde.
-
Intermediate Formation: This nucleophilic addition creates a new carbon-carbon bond and a β-nitro alkoxide intermediate.[1]
-
Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol. Under the reaction conditions, particularly with heating and the use of specific catalytic systems like ammonium acetate, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically more stable trans-β-nitrostyrene.[4][5]
The overall transformation is depicted below:
Caption: The Henry reaction pathway from reactants to the final nitrostyrene product.
Optimized Experimental Protocol
This protocol is optimized for the direct, one-pot synthesis and high-yield isolation of the dehydrated product, 3-Benzyloxy-trans-β-nitrostyrene. The use of ammonium acetate serves as both a base catalyst for the initial condensation and an acid source (upon dissociation) to promote the subsequent dehydration.[6]
Materials and Equipment
-
Reagents:
-
3-Benzyloxybenzaldehyde (1.0 eq)
-
Nitromethane (2.0-3.0 eq)
-
Ammonium Acetate (1.0-1.5 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethanol or Methanol (for recrystallization)
-
Deionized Water
-
Ice
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-benzyloxybenzaldehyde (1.0 eq), nitromethane (2.5 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approximately 3-5 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. The solution will typically turn yellow to orange as the nitrostyrene product forms.[6]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Product Precipitation (Work-up): Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with stirring. A yellow solid should precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and ammonium salts.[7]
-
Drying: Allow the crude product to air-dry on the filter or in a desiccator.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.[7][8]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.
Caption: A typical experimental workflow for the synthesis of 3-Benzyloxy-trans-β-nitrostyrene.
Data Summary and Characterization
Table 1: Key Reaction and Product Parameters
| Parameter | Details | Reference |
| Starting Aldehyde | 3-Benzyloxybenzaldehyde | |
| Nitroalkane | Nitromethane | |
| Catalyst System | Ammonium Acetate / Acetic Acid | [6] |
| Reaction Temperature | Reflux (~100-110 °C) | [8] |
| Typical Reaction Time | 2-4 hours | |
| Expected Yield | >85% (after purification) | |
| Product Appearance | Pale yellow crystalline solid | |
| Melting Point | 93-97 °C | [9] |
| Molecular Formula | C₁₅H₁₃NO₃ | |
| Molecular Weight | 255.27 g/mol |
Table 2: Expected Analytical Data for Product Verification
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.0-7.5 (d, 1H, vinyl-H), ~7.5-7.2 (m, Ar-H), ~7.2-6.9 (m, Ar-H), ~5.1 (s, 2H, -OCH₂Ph). The two vinyl protons of the trans isomer typically appear as doublets with a coupling constant (J) of ~13-16 Hz. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~140-135 (vinyl carbons), ~160 (C-OAr), ~136 (Ar-C), ~130-115 (Ar-CH), ~70 (-OCH₂Ph). |
| FT-IR (KBr) | ν (cm⁻¹): ~1640 (C=C), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1250 (Ar-O-C stretch). |
Expert Insights: Maximizing Yield and Purity
-
Stoichiometry: Using a 2-3 fold excess of nitromethane helps to drive the reaction to completion and maximize the conversion of the more valuable aldehyde.[6]
-
Catalyst Choice: The ammonium acetate/acetic acid system is highly effective for synthesizing nitrostyrenes directly.[6] For isolating the intermediate β-nitro alcohol, milder conditions, such as using only a catalytic amount of a base like triethylamine or NaOH at lower temperatures, would be required.[5][10]
-
Dehydration Control: The key to obtaining the nitrostyrene is the dehydration of the intermediate nitro alcohol. Heating the reaction mixture under slightly acidic conditions (as provided by the acetic acid and the ammonium cation) strongly favors this elimination step.[4]
-
Stereochemistry: The trans isomer is the major product due to its greater thermodynamic stability, which minimizes steric hindrance between the phenyl ring and the nitro group. The reaction conditions generally allow for equilibration to the more stable isomer.
-
Troubleshooting:
-
Low Yield: Ensure the reaction goes to completion via TLC. Incomplete conversion is a common cause of low yield. Also, ensure the crude product is fully precipitated during the work-up.
-
Oily Product: If the product oils out instead of crystallizing, this may be due to impurities. Try scratching the inside of the flask or adding a seed crystal. Thorough washing of the crude product is crucial before recrystallization.[8]
-
Incomplete Dehydration: If the β-nitro alcohol intermediate is isolated, it can be dehydrated in a separate step by refluxing with a dehydrating agent like acetic anhydride or by using the conditions described in this protocol.
-
Safety Precautions
-
Chemical Hazards: Nitromethane is flammable and toxic. 3-Benzyloxybenzaldehyde and glacial acetic acid are irritants. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reaction Conditions: Use caution when heating flammable solvents. Ensure the reflux condenser is properly functioning to prevent the escape of solvent vapors.
References
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Henry reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
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Henry Reaction - Master Organic Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]
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Henry reaction - Name-Reaction.com. (n.d.). Retrieved March 7, 2024, from [Link]
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White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273. [Link]
-
Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. (n.d.). New Journal of Chemistry. Retrieved March 7, 2024, from [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2018, July 5). Sciencemadness Discussion Board. Retrieved March 7, 2024, from [Link]
-
Special Issue : Catalysts for Henry Reaction. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]
-
trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]
-
d'Andrea, L., & Jademyr, S. (2022). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Green Chemistry - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Tetrahedron Letters, 41(43), 8367-8370. [Link]
-
d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2024). MDPI. [Link]
-
d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
-
Optimization of the Henry reaction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
-
Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). (2025). MDPI. [Link]
-
d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
-
Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Semantic Scholar. [Link]
-
3,5-dibenzyloxy-trans-beta-nitrostyrene (C22H19NO4). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]
- CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof. (n.d.). Google Patents.
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Application Note: Protocol for Condensing 3-Benzyloxybenzaldehyde with Nitromethane
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of 1-(3-benzyloxyphenyl)-2-nitroethene (a β -nitrostyrene derivative) for downstream reduction to phenethylamines and alkaloid scaffolds.
Introduction & Mechanistic Rationale
The condensation of 3-benzyloxybenzaldehyde with nitromethane is a highly reliable method for synthesizing 1-(3-benzyloxyphenyl)-2-nitroethene. β -Nitrostyrenes are highly valued electrophilic building blocks and precursors in drug development, frequently serving as intermediates for radiotracers, sympathomimetic amines, and complex alkaloids[1].
This transformation is governed by the Henry reaction (nitroaldol condensation) , a base-catalyzed carbon-carbon bond-forming process[2]. While traditional Henry reactions often stall at the β -nitro alcohol intermediate, this protocol is explicitly designed to drive the reaction through to the dehydrated, thermodynamically stable trans-alkene[3].
Causality Behind Experimental Choices:
-
Ammonium Acetate ( NH4OAc ) as a Bifunctional Catalyst: The acetate ion acts as a mild base to deprotonate the weakly acidic α -protons of nitromethane ( pKa≈10 ), generating the active nitronate nucleophile. Concurrently, the ammonium ion serves as a Brønsted acid, protonating the intermediate alkoxide to form the β -nitro alcohol[2].
-
Glacial Acetic Acid ( AcOH ) as Solvent & Promoter: The β -nitro alcohol is susceptible to retro-aldol cleavage under purely basic conditions. Refluxing the mixture in glacial acetic acid forces an E1cB or E2 dehydration, irreversibly driving the equilibrium toward the conjugated β -nitrostyrene[1].
-
Excess Nitromethane: Utilizing a 5-fold molar excess of nitromethane ensures it acts as both a reagent and a co-solvent, maximizing the collision frequency with the aldehyde and pushing the initial reversible addition step forward.
Mechanistic pathway of the Henry reaction and subsequent dehydration to form β-nitrostyrene.
Reagent Stoichiometry & Properties
To ensure a self-validating and reproducible system, precise stoichiometry must be maintained. The following table outlines the parameters optimized for a standard 10 mmol scale synthesis.
Table 1: Reaction Parameters and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in System |
| 3-Benzyloxybenzaldehyde | 212.25 | 1.0 eq | 2.12 g | Primary Electrophile |
| Nitromethane | 61.04 | 5.0 eq | 2.7 mL (3.05 g) | Nucleophile / Co-solvent |
| Ammonium Acetate | 77.08 | 1.2 eq | 0.92 g | Bifunctional Catalyst |
| Glacial Acetic Acid | 60.05 | - | 10.0 mL | Solvent / Dehydration Promoter |
Step-by-Step Experimental Protocol
This workflow is adapted from validated radiochemical and medicinal chemistry protocols[1]. Perform all steps in a well-ventilated fume hood, as nitromethane is a flammable solvent and potential explosive hazard under extreme conditions.
Step 1: Reaction Assembly
-
Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar.
-
Add 2.12 g (10 mmol) of 3-benzyloxybenzaldehyde and 0.92 g (12 mmol) of anhydrous ammonium acetate to the flask.
-
Suspend the solids in 10.0 mL of glacial acetic acid.
-
Add 2.7 mL (50 mmol) of nitromethane to the mixture.
Step 2: Reflux and Dehydration
-
Attach a reflux condenser to the flask and place it in a pre-heated oil bath or heating mantle set to 100–105 °C.
-
Stir the mixture vigorously under reflux for 4 to 6 hours . The solution will progressively darken to a deep yellow or orange as the conjugated nitrostyrene forms.
-
Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The aldehyde starting material ( Rf≈0.6 ) should be completely consumed, replaced by a brightly UV-active product spot ( Rf≈0.5 ).
Step 3: Quenching and Precipitation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the crude reaction mixture slowly into a beaker containing 50 mL of crushed ice and water under continuous stirring.
-
A yellow precipitate (crude 1-(3-benzyloxyphenyl)-2-nitroethene) will immediately crash out of the aqueous acidic solution. Stir for an additional 15 minutes to ensure complete precipitation.
Step 4: Isolation and Purification
-
Collect the yellow solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water ( 3×15 mL) to remove residual acetic acid and ammonium salts.
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under high vacuum.
Step-by-step experimental workflow for the synthesis and purification of the nitrostyrene.
Data & Analytical Characterization
To validate the success of the protocol, the isolated product must be characterized. The dehydration step exclusively yields the trans ( E ) isomer due to the severe steric clash present in the cis ( Z ) configuration.
Table 2: Expected Analytical Signatures
| Analytical Method | Expected Signals / Observations | Diagnostic Importance |
| 1 H NMR (CDCl 3 , 400 MHz) | δ ~7.95 (d, 1H, J=13.5 Hz), ~7.55 (d, 1H, J=13.5 Hz) | The large coupling constant ( J>13 Hz) confirms the trans-alkene geometry. |
| 1 H NMR (CDCl 3 , 400 MHz) | δ ~5.10 (s, 2H) | Confirms the integrity of the benzylic ether (-CH 2 -O-) protecting group. |
| IR Spectroscopy (ATR) | ~1515 cm −1 (asym. NO 2 ), ~1340 cm −1 (sym. NO 2 ) | Confirms the presence of the nitro group. |
| IR Spectroscopy (ATR) | ~1635 cm −1 (C=C stretch) | Confirms the conjugated alkene system. |
| Physical Appearance | Bright yellow crystalline solid | Typical chromophore behavior of conjugated nitroaromatics. |
References
-
[2] Title: Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry Source: DOKUMEN.PUB URL: [Link]
-
[1] Title: Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation Source: PubMed Central (NIH) URL: [Link]
-
[3] Title: ChemInform Abstract: Biocatalytic Approaches to the Henry (Nitroaldol) Reaction Source: ResearchGate URL: [Link]
Sources
Application Note: Synthesis of 3-Benzyloxyphenethylamine from β-Nitrostyrene Precursors
Executive Summary
3-Benzyloxyphenethylamine is a critical synthetic intermediate and scaffold in the development of neurotransmitter receptor ligands, radioprotective agents, and novel psychoactive therapeutics[1]. The 3-benzyloxy substitution introduces essential steric bulk and electron-donating effects while serving as a robust protecting group for downstream functionalization[1]. This application note details a highly optimized, two-step synthetic pathway from 3-benzyloxybenzaldehyde, emphasizing a modern, self-validating reduction protocol that bypasses the severe operational hazards of traditional hydride reductions.
Mechanistic Rationale & Strategic Design
The Knoevenagel Condensation
The first phase of the synthesis relies on the Knoevenagel condensation of 3-benzyloxybenzaldehyde with nitromethane[2][3]. By utilizing ammonium acetate as a catalyst in glacial acetic acid, the reaction efficiently yields 3-benzyloxy-β-nitrostyrene. The acetate ion acts as a mild base to deprotonate nitromethane, facilitating nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the highly conjugated β-nitrostyrene system.
Selection of the Reduction System: Avoiding Debenzylation
The reduction of the intermediate β-nitrostyrene to the corresponding primary amine is the most critical decision in this synthetic sequence.
-
The Hydrogenolysis Trap: While catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for reducing nitrostyrenes, it is strictly contraindicated here. The benzyl ether protecting group is highly vulnerable to hydrogenolysis; employing Pd/C would result in unwanted debenzylation, yielding 3-hydroxyphenethylamine.
-
Traditional Hydride Limitations: Traditional hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Red-Al successfully preserve the benzyl group[4]. However, they introduce severe operational bottlenecks: they require strictly anhydrous conditions, inert atmospheres, and pose significant pyrophoric hazards during the aqueous quench phase[5].
-
The Optimal Route (NaBH₄/CuCl₂): To resolve these bottlenecks, we implement a highly optimized one-pot protocol utilizing Sodium Borohydride (NaBH₄) and a Copper(II) Chloride (CuCl₂) catalyst, recently pioneered by D'Andrea and Jademyr (2025)[6][7]. In this system, NaBH₄ rapidly reduces Cu(II) to active Cu(0) nanoparticles in situ[8]. This active copper species catalyzes the reduction of both the alkene and the nitro group in aqueous isopropanol, requiring no inert atmosphere and achieving full reduction in 10–30 minutes[5][9].
Pathway Visualizations
Synthetic workflow highlighting the critical selection of non-hydrogenative reduction.
Mechanistic pathway for the one-pot reduction of β-nitrostyrenes using NaBH4/CuCl2.
Experimental Protocols
Protocol A: Synthesis of 3-Benzyloxy-β-nitrostyrene
Objective: Condensation of the benzaldehyde precursor into the corresponding nitroalkene.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-benzyloxybenzaldehyde (1.0 eq) in a slight excess of nitromethane (approx. 5.0 eq)[2].
-
Catalysis: Add ammonium acetate (0.5 eq) and glacial acetic acid (sufficient to form a homogenous solution).
-
Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours under continuous magnetic stirring.
-
Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the aldehyde spot and the emergence of a bright yellow, UV-active spot indicates reaction completion.
-
Isolation: Cool the mixture to room temperature, then transfer to an ice bath. The β-nitrostyrene will precipitate as yellow crystals. Filter under vacuum, wash with cold ethanol, and dry under reduced pressure.
Protocol B: One-Pot Reduction to 3-Benzyloxyphenethylamine (NaBH₄/CuCl₂ Method)
Objective: Chemoselective reduction of the alkene and nitro groups without debenzylation[6][9].
-
Preparation: In a 500 mL round-bottom flask, suspend NaBH₄ (7.5 eq) in a 2:1 mixture of isopropyl alcohol and water[5].
-
Substrate Addition: Slowly add 3-benzyloxy-β-nitrostyrene (1.0 eq) to the suspension.
-
Catalyst Activation: Add a catalytic amount of CuCl₂ (0.1 eq).
-
Validation Checkpoint (Self-Validating System): Upon addition of CuCl₂, observe an immediate color change from blue/green to deep black, confirming the in-situ generation of the active Cu(0) nanoparticle catalyst[8]. Vigorous hydrogen gas evolution will commence.
-
Reaction: Heat the mixture to 80°C and reflux for 15–30 minutes[5][7].
-
Termination: The reaction is deemed complete when vigorous gas evolution ceases and TLC confirms the consumption of the yellow nitrostyrene.
-
Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst. Extract the filtrate with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the freebase amine.
-
Salt Formation: Dissolve the freebase in cold diethyl ether and add 4N HCl in dioxane dropwise until precipitation ceases. Filter the resulting white solid to isolate 3-benzyloxyphenethylamine hydrochloride[1][8].
Quantitative Data Analysis
Table 1: Comparative Analysis of Reduction Methodologies for β-Nitrostyrenes
| Reduction System | Reaction Time | Atmosphere Required | Average Yield | Debenzylation Risk | Safety Profile |
| NaBH₄ / CuCl₂ | 10–30 minutes | Ambient Air | 62–83% | None | High (Aqueous/Alcoholic, Mild) |
| LiAlH₄ (Traditional) | 2–17 hours | Inert (Argon/N₂) | 70–85% | None | Low (Pyrophoric, Anhydrous required) |
| H₂ / Pd/C | 12–24 hours | Hydrogen Gas | N/A (Fails) | Critical (Cleaves Ether) | Moderate (Pressurized H₂) |
Data synthesized from recent methodological benchmarks[4][5][7].
Table 2: Physicochemical Profile of 3-Benzyloxyphenethylamine Hydrochloride
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₁₈ClNO | Computed |
| Molecular Weight | 263.76 g/mol | Computed |
| Melting Point | 180–185°C | Experimental[1] |
| LogP (Freebase) | 3.17 | QSPR / PubChem[1] |
| Appearance | Colorless amorphous solid | Visual Observation[1][8] |
References
-
D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. URL: [Link]
-
Erowid. (n.d.). Red-Al Reduction of Nitrostyrenes to Phenethylamines. URL: [Link]
-
Raffel, H. M., et al. (2013). Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation. Bioorganic & Medicinal Chemistry Letters, 23(6), 1612-1616. URL: [Link]
Sources
- 1. Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride | 29973-97-5 | Benchchem [benchchem.com]
- 2. Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. designer-drug.com [designer-drug.com]
- 4. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. beilstein-journals.org [beilstein-journals.org]
Application Note: Lithium Aluminum Hydride (LAH) Reduction of 3-Benzyloxy-trans-beta-nitrostyrene
Abstract & Introduction
Phenethylamines represent a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous neurotransmitter analogs, alkaloids, and psychoactive therapeutics. The synthesis of these compounds frequently relies on the reduction of α,β -unsaturated nitroalkenes (nitrostyrenes). 3-Benzyloxy-trans-beta-nitrostyrene is a highly valuable synthetic intermediate in this space, often utilized to prepare complex, sterically demanding, or target-specific phenethylamine derivatives ([1]).
While modern, milder reduction protocols such as NaBH4/CuCl2 systems have been developed to avoid harsh conditions ([2]), Lithium Aluminum Hydride (LAH) remains the gold standard for the exhaustive, one-pot reduction of both the conjugated double bond and the nitro group. This application note details a robust, self-validating protocol for the LAH reduction of 3-benzyloxy-trans-beta-nitrostyrene to 3-benzyloxyphenethylamine, emphasizing mechanistic causality, strict safety measures, and optimized workup procedures.
Reaction Principle & Mechanistic Causality
The transformation of 3-benzyloxy-trans-beta-nitrostyrene to 3-benzyloxyphenethylamine via LAH involves two distinct mechanistic phases that dictate the experimental parameters:
-
Conjugate Reduction (Alkene Saturation): The β -carbon of the nitrostyrene is highly electrophilic due to the strong electron-withdrawing nature of the nitro group. Hydride ( H− ) from LAH initially attacks this β -position via conjugate addition.
-
Visual Cue: This step disrupts the extended π -conjugation of the molecule, causing the intense yellow/orange color of the starting nitrostyrene solution to rapidly bleach to a pale yellow or colorless state.
-
-
Nitro Group Reduction: Following alkene saturation, the aliphatic nitro group is sequentially reduced: −NO2→−NO→−NHOH→−NH2 ([3]).
-
Causality of Heating: The final mechanistic step—the cleavage of the N-O bond in the hydroxylamine intermediate to form the primary amine—requires significant activation energy. If the reaction is only stirred at room temperature, the intermediate hydroxylamine will persist as a major impurity. Therefore, thermal reflux is strictly required to drive the reaction to completion ([4]).
-
Workflow for the LAH reduction of 3-benzyloxy-beta-nitrostyrene to its corresponding phenethylamine.
Materials and Reagents
-
Substrate: 3-Benzyloxy-trans-beta-nitrostyrene (Ensure high purity; impurities can consume LAH and cause side reactions).
-
Reducing Agent: Lithium Aluminum Hydride ( LiAlH4 ), 95%+ powder or pellets.
-
Solvent: Tetrahydrofuran (THF), strictly anhydrous (distilled over sodium/benzophenone or sourced from a solvent purification system).
-
Quenching Reagents: Deionized Water, 15% w/v aqueous NaOH solution.
-
Isolation: Celite® 545, Anhydrous Magnesium Sulfate ( MgSO4 ), Ethyl Acetate or Dichloromethane (for extraction).
Experimental Protocol
Step 1: Reaction Setup
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Purge the system with Argon or dry Nitrogen for 15 minutes to establish a strictly inert atmosphere. Causality: LAH reacts violently with atmospheric moisture, evolving highly flammable hydrogen gas.
Step 2: Hydride Suspension
-
Weigh the LAH (4.0 equivalents relative to the nitrostyrene) rapidly to minimize air exposure and transfer it to the reaction flask.
-
Suspend the LAH in anhydrous THF (approx. 10 mL per gram of LAH). Cool the suspension to 0 °C using an ice-water bath.
Step 3: Substrate Addition
-
Dissolve 3-benzyloxy-trans-beta-nitrostyrene (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Transfer this solution to the addition funnel and add it dropwise to the stirring LAH suspension over 30–45 minutes.
-
Causality: The reduction is highly exothermic. Rapid addition will cause the THF to boil uncontrollably and promotes the base-catalyzed polymerization of the nitrostyrene before it can be reduced.
-
-
Observe the color change from deep yellow to a pale, cloudy mixture, validating the successful saturation of the alkene double bond.
Step 4: Thermal Reflux
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.
-
Replace the inert gas line with a bubbler (to safely vent evolved H2 ) and heat the reaction to a gentle reflux (65 °C) for 4 to 6 hours.
-
Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The starting material spot should completely disappear, replaced by a highly polar spot that stains positive with Ninhydrin (indicating a primary amine).
Step 5: The Fieser Quench (Critical Step)
Causality: Traditional quenching of LAH with dilute acid or plain water results in a gelatinous, unfilterable emulsion of aluminum hydroxide. The Fieser method precisely controls the hydration of the aluminum salts, forcing them to precipitate as a granular, easily filterable white solid.
-
Cool the reaction mixture to 0 °C. Dilute with an equal volume of diethyl ether or additional THF to reduce viscosity.
-
For every x grams of LAH initially used, sequentially and cautiously add:
-
x mL of Deionized Water (Add dropwise; extreme caution, vigorous H2 evolution).
-
x mL of 15% aqueous NaOH .
-
3x mL of Deionized Water .
-
-
Remove the ice bath and stir vigorously at room temperature for 15–30 minutes until the gray suspension turns into a pure white, granular precipitate.
Step 6: Product Isolation
-
Filter the mixture through a pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with hot THF or Ethyl Acetate to ensure complete recovery of the product (the amine can sometimes coordinate to the aluminum salts).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in Ethyl Acetate, wash with brine, dry over anhydrous MgSO4 , and concentrate to yield the 3-benzyloxyphenethylamine freebase.
-
(Optional but recommended): Convert the freebase to its hydrochloride salt by dissolving in anhydrous ether and bubbling dry HCl gas, or adding HCl in dioxane, to precipitate the stable 3-benzyloxyphenethylamine ⋅ HCl salt.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected parameters for a standard laboratory-scale reduction:
| Parameter | Value / Reagent | Notes / Causality |
| Substrate | 3-Benzyloxy-trans-beta-nitrostyrene (1.0 eq) | Starting material (e.g., 10.0 mmol, ~2.55 g). |
| Reducing Agent | LiAlH4 (4.0 eq) | Theoretical requirement is 1.5 eq; 4.0 eq ensures complete N-O cleavage and accounts for moisture. |
| Solvent Volume | Anhydrous THF (0.2 M relative to substrate) | Provides sufficient dilution to control exotherm and accommodate the bulky aluminum complex. |
| Addition Temp | 0 °C | Prevents thermal runaway and substrate polymerization. |
| Reflux Time | 4 - 6 Hours at 65 °C | Required to reduce the hydroxylamine intermediate to the primary amine. |
| Expected Yield | 65% - 80% | Losses typically occur during filtration if the aluminum salts are not washed adequately. |
Safety & Handling
-
Pyrophoric Hazard: Lithium Aluminum Hydride is highly reactive and can ignite upon contact with moisture or humid air. Weigh rapidly and keep containers tightly sealed.
-
Hydrogen Gas Evolution: Both the reaction itself and the quenching process evolve large volumes of highly flammable hydrogen gas. All work must be conducted in a properly functioning fume hood with no ignition sources nearby.
-
Quenching Exotherm: The Fieser quench must be performed with extreme patience. Adding water too quickly to unreacted LAH will cause localized boiling, potentially ejecting the reaction mixture from the flask.
References
-
Reduction of nitro compounds. Wikipedia. Verified URL:[Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. D'Andrea, L., & Jademyr, S. (2025). Beilstein Journal of Organic Chemistry, 21, 39-46. Verified URL:[Link]
-
The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. Ramirez, F., & Burger, A. (1950). Journal of the American Chemical Society, 72(6), 2781-2782. Verified URL:[Link]
-
Direct, Asymmetric Synthesis of Carbocycle‐Fused Uracils via [4+2] Cycloadditions: a Noncovalent Organocatalysis Approach. Universitá degli Studi di Parma (Unipr). Verified URL:[Link]
Sources
Green chemistry methods for synthesizing 3-Benzyloxy-trans-beta-nitrostyrene
Here is a comprehensive Application Note and Protocol guide for the green synthesis of 3-Benzyloxy-trans-beta-nitrostyrene, designed for researchers and process chemists prioritizing sustainable methodologies.
Executive Summary & Mechanistic Rationale
The synthesis of β-nitrostyrenes is a critical transformation in pharmaceutical development, as these compounds serve as versatile building blocks for phenethylamines, indoles, and various biologically active heterocycles. Traditionally, the synthesis relies on the Henry (nitroaldol) condensation of an aromatic aldehyde with nitromethane, followed by dehydration. Conventional methods, however, utilize harsh bases, toxic volatile organic solvents (VOCs), and prolonged refluxing, which generate significant chemical waste[1].
By applying the principles of green chemistry, this application note details advanced, solvent-free, and recyclable-promoter methodologies to synthesize 3-Benzyloxy-trans-beta-nitrostyrene . The reaction is driven by thermodynamic control: the E1cB dehydration of the intermediate β-nitro alcohol heavily favors the (E)-isomer (trans) to minimize steric repulsion between the bulky 3-benzyloxyphenyl group and the nitro moiety.
Mechanistic pathway of the Henry reaction yielding the trans-β-nitrostyrene derivative.
Comparative Green Methodologies
To optimize the E-factor (environmental factor) of the synthesis, three distinct green methodologies have been validated in the literature. The table below summarizes the quantitative parameters of these approaches to aid in route selection based on available laboratory infrastructure.
| Methodology | Catalyst / Promoter | Reaction Medium | Activation Conditions | Avg. Yield (%) | Environmental Benefit |
| Mechanochemical [2] | K₂CO₃ + SiO₂ | Solvent-Free | Ball milling (25 Hz), 30 min | 85–97% | Zero VOCs; highly scalable. |
| Task-Specific IL [3] | 2-HEAF | Neat (IL acts as solvent) | Stirring, 25°C, 2.5 hours | ~90–93% | Recyclable media; ambient temp. |
| Microwave-Assisted [4] | K₂CO₃/Al₂O₃ | Solvent-Free | MW irradiation, 5–10 min | 80–89% | Ultra-fast kinetics; low energy. |
Experimental Protocols
The following protocols have been engineered to be self-validating systems. We focus on the two most robust methods: Mechanochemical (Ball Milling) and Ionic Liquid-mediated synthesis.
Step-by-step green synthesis workflow from reagent preparation to final purification.
Protocol A: Solvent-Free Mechanochemical Synthesis (Ball Milling)
This method utilizes mechanical energy to drive the reaction in the solid state, eliminating reaction solvents entirely[2].
-
Step 1: Reagent Loading. In a zirconium oxide grinding jar (50 mL), add 3-benzyloxybenzaldehyde (10 mmol, 2.12 g), nitromethane (15 mmol, 0.91 g), anhydrous K₂CO₃ (7.5 mmol, 1.03 g), and SiO₂ (1.0 g). Add two 10 mm zirconium oxide grinding balls.
-
Causality: K₂CO₃ provides the mild basicity required to deprotonate nitromethane. SiO₂ acts as a critical grinding aid; without it, the hygroscopic nature of the intermediate causes caking, which dampens mechanical energy transfer and stalls the reaction[2].
-
-
Step 2: Activation. Secure the jar in a planetary ball mill. Set the frequency to 25 Hz and mill for 30 minutes.
-
Causality: The high-impact collisions generate localized microscopic heat and pressure, driving both the nitroaldol addition and the subsequent dehydration in a single continuous cascade.
-
-
Step 3: Extraction. Open the jar (ensure proper ventilation) and extract the solid mixture with a minimal amount of green solvent (e.g., ethyl acetate, 3 × 15 mL). Filter the suspension to remove the SiO₂ and inorganic salts.
-
Step 4: Purification. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot absolute ethanol.
-
Self-Validation Check: The product will precipitate as distinct yellow crystals. A color shift from a colorless/pale aldehyde to a vibrant yellow indicates extended conjugation, confirming successful dehydration to the styrene derivative.
-
Protocol B: Task-Specific Ionic Liquid (2-HEAF) Mediated Synthesis
This protocol utilizes 2-hydroxyethylammonium formate (2-HEAF) as an ambiphilic dual-activator, requiring no external base or volatile solvent[3].
-
Step 1: Reaction Setup. In a 25 mL round-bottom flask, combine 3-benzyloxybenzaldehyde (1 mmol, 212 mg), nitromethane (1.5 mmol, 91 mg), and 2-HEAF (1.0 mL).
-
Causality: 2-HEAF acts as both the solvent and the catalyst. The 2-hydroxyethylammonium cation hydrogen-bonds to the aldehyde's carbonyl oxygen (increasing electrophilicity), while the formate anion acts as a mild base to generate the nitronate anion. This dual activation lowers the activation energy, allowing the reaction to proceed at ambient temperature[3].
-
-
Step 2: Ambient Stirring. Stir the mixture vigorously at room temperature (25°C) for 2.5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Step 3: Aqueous Precipitation. Upon consumption of the aldehyde, add 5 mL of distilled water to the flask while stirring.
-
Causality: 2-HEAF is highly water-soluble, while the highly lipophilic 3-benzyloxy-trans-beta-nitrostyrene is not. The addition of water instantly crashes out the crude product as a solid, allowing for isolation via simple vacuum filtration.
-
-
Step 4: IL Recycling (Optional but recommended). The aqueous filtrate containing 2-HEAF can be subjected to vacuum distillation (80°C) to remove water, allowing the ionic liquid to be reused for up to 4 cycles with negligible loss in catalytic activity[3].
Analytical Self-Validation & Troubleshooting
To ensure the scientific integrity of the synthesized batch, utilize the following self-validating metrics:
-
Visual & Physical Validation: The starting material (3-benzyloxybenzaldehyde) is typically a viscous liquid or low-melting solid. The successful formation of the trans-β-nitrostyrene yields bright yellow needles/crystals due to the highly conjugated π-system.
-
FT-IR Spectroscopy:
-
Disappearance: The strong aldehyde C=O stretch at ~1690 cm⁻¹ must completely vanish.
-
Appearance: Look for strong asymmetric and symmetric NO₂ stretching bands at ~1510 cm⁻¹ and ~1340 cm⁻¹ , respectively.
-
-
¹H-NMR (CDCl₃, 400 MHz): The defining hallmark of the (E)-isomer (trans) is the pair of vinylic protons. They will appear as two doublets between 7.50 and 8.00 ppm with a large coupling constant of J≈13.5−13.8 Hz , strictly confirming the trans configuration.
Troubleshooting Incomplete Dehydration: If TLC shows a highly polar intermediate spot that resists conversion to the final product, the reaction has stalled at the β-nitro alcohol stage.
-
Fix (Mechanochemical): The mixture has likely caked. Increase the ratio of SiO₂ grinding aid to restore powder fluidity[2].
-
Fix (Ionic Liquid): The ambient temperature may be insufficient for this specific steric profile. Gently warm the reaction to 40°C for 30 minutes to drive the E1cB elimination[3].
References
-
Liu, S.-X., Jia, C.-M., Yao, B.-Y., Chen, X.-L., & Zhang, Q. "Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes." Synthesis, 2016. 2
-
"Ambiphilic Dual Activation Role of a Task-Specific Ionic Liquid: 2-Hydroxyethylammonium Formate as a Recyclable Promoter and Medium for the Green Synthesis of β-Nitrostyrenes." The Journal of Organic Chemistry, 2010. 3
-
"The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent." ResearchGate. 4
-
"Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis." ResearchGate, 2019.1
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Benzyloxy-trans-beta-nitrostyrene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the Henry-Knoevenagel condensation of 3-benzyloxybenzaldehyde and nitromethane.
Synthesizing 3-benzyloxy-trans-beta-nitrostyrene presents unique mechanistic challenges. While the standard Henry reaction is straightforward, the bulky meta-benzyloxy ether linkage and the highly electrophilic nature of the resulting nitrostyrene make this specific reaction prone to stalling, polymerization, and side-product formation. This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to ensure high-yield, high-purity outcomes.
Mechanistic Causality & Reaction Dynamics
The synthesis of 3-benzyloxy-trans-beta-nitrostyrene is a two-step cascade process:
-
Nitroaldol Formation: Ammonium acetate ( NH4OAc ) deprotonates nitromethane to form a nucleophilic nitronate ion, which attacks the carbonyl carbon of 3-benzyloxybenzaldehyde to form a β -nitro alcohol intermediate[1].
-
Dehydration (E1cB Mechanism): Driven by the acidic medium (glacial acetic acid) and thermal energy, the hydroxyl group is protonated and eliminated as water, yielding the conjugated trans- β -nitrostyrene[2].
The Causality of Failure: Yield loss typically occurs when the delicate balance between base strength, acid concentration, and temperature is disrupted. Insufficient acid or heat halts the reaction at the β -nitro alcohol stage[2]. Conversely, excessive heat or overly strong bases trigger the highly electrophilic nitrostyrene (a strong Michael acceptor) to undergo bis-coupling with excess nitromethane, or causes the aldehyde to degrade into intractable phenol-formaldehyde-type resins[3][4].
Troubleshooting Guide & FAQs
Q1: My reaction is stalling, and I am not observing the characteristic bright yellow nitrostyrene crystals. What is happening? A1: This indicates incomplete dehydration of the β -nitro alcohol intermediate. The elimination step requires a sufficiently acidic environment to protonate the hydroxyl leaving group. If your acetic acid has absorbed atmospheric moisture or if your temperature is too low, the reaction will stall[2]. Solution: Ensure you are using strictly glacial acetic acid and maintaining a vigorous reflux (~100°C)[5].
Q2: Instead of a crystalline solid, I am recovering a dark, sticky resin. How do I prevent this polymerization? A2: Aromatic aldehydes, particularly those with bulky or electron-donating ether linkages like the benzyloxy group, are highly susceptible to thermal degradation and phenol-formaldehyde-type polymerization when subjected to prolonged heating in acidic media[4]. Solution: Strictly limit reflux time by monitoring via TLC. If the substrate proves too sensitive, abandon the thermal method and switch to the Ultrasound-Promoted Protocol (detailed below), which drives the condensation at ambient temperature (22°C) and completely suppresses resin formation[4].
Q3: GC-MS analysis of my crude product shows a higher molecular weight impurity. What is this, and how do I eliminate it? A3: You are likely observing a 1,3-dinitro bis-coupling product. Because 3-benzyloxy-trans-beta-nitrostyrene is a potent Michael acceptor, excess nitromethane can attack the newly formed alkene double bond if the reaction is left running too long or if the base is too strong[2][3]. Solution: Do not exceed 5 equivalents of nitromethane. Stick exclusively to the mild NH4OAc buffer system rather than primary amines or strong alkali bases, which exacerbate Michael additions[5].
Q4: What is the most reliable method for purifying the crude product? A4: Recrystallization is the gold standard for nitrostyrenes. The crude mass often contains trapped acetic acid, ammonium salts, and trace nitrile byproducts[5][6]. Solution: First, quench the hot reaction mixture in ice water to crash out the solid, then wash aggressively with distilled water to remove all inorganic salts. Recrystallize the crude solid from hot ethanol or methanol. The bulky benzyloxy group may require a slightly larger solvent volume compared to unsubstituted analogs[5][7].
Diagnostic & Workflow Visualizations
Diagnostic logic tree for troubleshooting 3-Benzyloxy-trans-beta-nitrostyrene synthesis.
Self-validating experimental workflow comparing thermal and ultrasound-promoted protocols.
Quantitative Data & Condition Optimization
The following table summarizes the expected outcomes and optimization parameters when choosing between the conventional thermal method and the ultrasound-promoted method.
| Parameter | Thermal Reflux Method | Ultrasound-Promoted Method |
| Catalyst | Ammonium Acetate ( NH4OAc ) | Ammonium Acetate ( NH4OAc ) |
| Solvent | Glacial Acetic Acid (AcOH) | Glacial Acetic Acid (AcOH) |
| Temperature | 100°C (Reflux) | 22°C (Ambient) |
| Reaction Time | 2 - 4 hours | 3 hours |
| Typical Yield | 60% - 75% | > 90% |
| Primary Impurities | Resinous polymers, Michael adducts | Trace unreacted aldehyde |
| Scalability | High (Kilogram scale) | Moderate (Dependent on sonicator size) |
| Validation Check | Deep yellow/orange solution | Rapid precipitation of yellow solid |
Self-Validating Experimental Protocols
Protocol A: Conventional Thermal Henry-Knoevenagel Condensation
Best for highly scalable, standard laboratory setups[5][7].
-
Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-benzyloxybenzaldehyde, 3.0 equivalents of nitromethane, and 1.5 equivalents of ammonium acetate.
-
Solvent Addition: Add enough glacial acetic acid to achieve a 0.5 M concentration of the aldehyde. Validation: The mixture should be a pale, easily stirrable suspension.
-
Thermal Activation: Heat the mixture to a gentle reflux (approx. 100°C) using an oil bath. Validation: Within 30 minutes, the solution will transition to a deep yellow/orange color, indicating the formation of the nitronate intermediate.
-
Reaction Monitoring: After 2 hours, pull an aliquot and analyze via TLC (4:1 Hexane:Ethyl Acetate). The reaction is complete when the aldehyde spot (Rf ~0.6) disappears, replaced by a bright yellow, UV-active spot (Rf ~0.4).
-
Quenching & Precipitation: Remove from heat and allow to cool to 50°C. Pour the mixture slowly into vigorously stirred ice water (3x the reaction volume). Validation: A bulky yellow precipitate will immediately crash out[5].
-
Isolation: Vacuum filter the solid and wash thoroughly with cold distilled water until the filtrate is pH neutral (removes AcOH and NH4OAc ).
-
Purification: Recrystallize the crude solid from boiling ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.
Protocol B: Ultrasound-Assisted Ambient Condensation
Best for sensitive batches prone to polymerization or when maximizing yield is critical[4].
-
Reagent Assembly: In a heavy-walled glass vessel, combine 1.0 equivalent of 3-benzyloxybenzaldehyde, 3.0 equivalents of nitromethane, 1.5 equivalents of ammonium acetate, and glacial acetic acid (0.5 M).
-
Sonication: Suspend the vessel in an ultrasonic cleaning bath maintained at 22°C. Sonicate continuously for 3 hours. Validation: Unlike the thermal method, you will observe a clean, rapid conversion without the formation of dark brown/black resinous byproducts[4].
-
Workup: Evaporate the excess nitromethane under reduced pressure. Partition the remaining mixture between dichloromethane (DCM) and water.
-
Washing: Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Recrystallize the resulting solid from aqueous ethanol to yield highly pure 3-benzyloxy-trans-beta-nitrostyrene.
References
-
improving yield and purity of trans-beta-nitrostyrene in synthesis | Benchchem | 5
-
Ultrasound-Promoted Synthesis of Nitrostyrenes | Rhodium.ws |4
-
Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation | PMC - NIH | 7
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex... | PMC - NIH | 3
-
Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... | ResearchGate |2
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis... | ResearchGate | 6
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Polymerization Prevention of 3-Benzyloxy-trans-beta-nitrostyrene
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges during the synthesis of 3-Benzyloxy-trans-beta-nitrostyrene.
The primary synthetic route for this compound is the Henry (nitroaldol) condensation between 3-benzyloxybenzaldehyde and nitromethane[1]. However, the highly electrophilic nature of the conjugated double bond makes the final product extremely susceptible to base-catalyzed and thermal polymerization, often resulting in an intractable dark tar[2]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, polymer-free synthesis.
Mechanistic Insights: The Causality of Tar Formation
To prevent polymerization, one must understand its root cause. The nitro group on the styrene backbone is strongly electron-withdrawing via resonance, which highly activates the beta-carbon toward nucleophilic attack.
During the Henry reaction, basic conditions are required to deprotonate nitromethane. However, if the base is too strong or the temperature is too high, unreacted nucleophiles (or the base itself) can initiate a Michael addition on the newly formed 3-Benzyloxy-trans-beta-nitrostyrene[3]. This triggers a runaway anionic polymerization cascade. The benzyloxy group at the 3-position, while electron-donating by resonance, acts inductively to slightly increase the electrophilicity of the alkene compared to unsubstituted nitrostyrenes, making strict pH and temperature control non-negotiable[2].
Reaction pathway and competing polymerization in nitrostyrene synthesis.
Troubleshooting FAQs
Q1: My reaction mixture turns into a dark, viscous tar before completion. What is causing this? A1: This is classic anionic polymerization. Strong bases (like NaOH or KOH) are notorious for causing side reactions with electron-rich aromatic aldehydes[2]. To prevent this, switch to a weakly buffered system, such as ammonium acetate in glacial acetic acid. The acetic acid acts as a buffer, keeping the pH strictly controlled and preventing the nucleophilic attack on the product[1].
Q2: I am using the Ammonium Acetate/Acetic Acid system, but I still get low yields and some polymerization. How can I optimize? A2: Prolonged heating (refluxing at >80°C) induces thermal polymerization. You must monitor the reaction strictly via TLC and quench it immediately upon consumption of the aldehyde[3]. Alternatively, consider ultrasound-promoted synthesis. Sonication at room temperature (22°C) can drive the condensation to completion in 3 hours with >90% yield, completely bypassing the thermal degradation pathways[4].
Q3: Does the workup procedure affect polymerization? A3: Absolutely. The order of reagent addition during workup is critical. When neutralizing or precipitating the reaction mixture, you must pour the alkaline reaction mixture slowly into a well-stirred, large excess of acid or ice-water[2]. Reversing this (adding water/acid directly to the basic reaction flask) creates transient localized zones of high pH and high water concentration, which hydrolyzes the product back to the saturated nitro alcohol or initiates polymerization[2][5].
Q4: How should I store the purified monomer to prevent spontaneous degradation? A4: While nitrostyrenes can act as polymerization inhibitors for other monomers, they self-polymerize over time[6]. Store the purified crystals in an amber vial (to exclude UV light) at -20°C under an inert argon atmosphere. If storing in solution, radical scavengers like BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) can be added, which can later be removed via a basic alumina plug before subsequent reactions[7].
Troubleshooting workflow for resolving tar formation and low yield.
Quantitative Data Summary: Catalytic Systems
The choice of catalyst and temperature dictates the balance between product formation and degradation. The table below summarizes the expected outcomes based on different synthetic environments.
| Catalytic System | Temperature | Reaction Time | Typical Yield | Polymerization Risk | Mechanism of Degradation |
| NaOH (Aqueous/EtOH) | 0–10 °C | 1–2 h | < 30% | Very High | Base-catalyzed anionic polymerization[2] |
| Primary Amines (e.g., Methylamine) | 40–50 °C | 45 min | 50–60% | Moderate | Michael addition of amine to product[3] |
| NH₄OAc / Glacial Acetic Acid | 80–100 °C | 4–6 h | 65–75% | Moderate | Thermal degradation / extended heating[4] |
| NH₄OAc / Glacial Acetic Acid (Ultrasound) | 22 °C | 3 h | > 90% | Low | N/A (Mild conditions prevent tar)[4] |
Self-Validating Experimental Protocol: Ultrasound-Promoted Synthesis
To guarantee a high-yield, polymer-free product, we recommend abandoning traditional reflux methods in favor of ultrasound-promoted synthesis[4]. This protocol is self-validating: the mild conditions inherently prevent the thermodynamic threshold for polymerization from being reached.
Reagents Required:
-
3-Benzyloxybenzaldehyde (1.0 eq, 10 mmol)
-
Nitromethane (1.5 eq, 15 mmol)
-
Ammonium acetate (0.3 eq, 3 mmol)
-
Glacial acetic acid (Solvent, 5 mL)
Step-by-Step Methodology:
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 10 mmol of 3-Benzyloxybenzaldehyde in 5 mL of glacial acetic acid.
-
Causality: Acetic acid acts as both a solvent and an acidic buffer to suppress anionic polymerization[1].
-
-
Reagent Addition: Add 15 mmol of nitromethane followed by 3 mmol of ammonium acetate.
-
Causality: A slight excess of nitromethane drives the equilibrium forward, while the low catalytic amount of NH₄OAc ensures the steady-state concentration of the reactive intermediate remains low[3].
-
-
Sonication (The Critical Step): Suspend the flask in an ultrasonic bath maintained at 22 °C. Sonicate for 3 hours.
-
Causality: Acoustic cavitation provides the localized activation energy required for the nitroaldol condensation and subsequent dehydration without raising the bulk temperature, completely bypassing thermal polymerization pathways[4].
-
-
Reaction Monitoring: Check progress via TLC (Hexanes/EtOAc 8:2) every 45 minutes. Terminate sonication immediately upon consumption of the starting aldehyde.
-
Reverse-Addition Workup: Pour the reaction mixture slowly into 50 mL of vigorously stirred ice-water.
-
Isolation: Collect the bright yellow precipitate via vacuum filtration. Wash thoroughly with cold distilled water until the filtrate is pH neutral.
-
Purification: Recrystallize from hot ethanol.
-
Causality: The monomer is highly soluble in hot ethanol, whereas any trace polymeric tar remains insoluble and can be filtered hot[7].
-
Sources
Technical Support Center: Recrystallization of 3-Benzyloxy-trans-beta-nitrostyrene
Welcome to the technical support guide for the purification of 3-Benzyloxy-trans-beta-nitrostyrene. This document provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights and troubleshooting protocols for the successful recrystallization of this compound. Our goal is to move beyond simple procedural lists to explain the underlying principles that govern solvent selection and purification strategies, ensuring a robust and reproducible methodology.
Understanding the Molecule: 3-Benzyloxy-trans-beta-nitrostyrene
3-Benzyloxy-trans-beta-nitrostyrene is a nitroaromatic compound characterized by a melting point of 93-97 °C. Its structure, featuring a polar nitro group and a relatively non-polar benzyloxy substituent, presents a unique challenge for solvent selection in recrystallization. A successful purification hinges on exploiting the differential solubility of the target compound and its impurities at varying temperatures.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C15H13NO3 | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 93-97 °C (lit.) |
Core Principles of Solvent Selection for Recrystallization
The ideal solvent for recrystallizing any compound, including 3-Benzyloxy-trans-beta-nitrostyrene, must satisfy several criteria. The principle of "like dissolves like" is a foundational concept, suggesting that polar compounds dissolve well in polar solvents and non-polar compounds in non-polar solvents.[2] For nitroaromatic compounds, which possess a significant dipole moment due to the nitro group, polar solvents are often a good starting point.[2]
However, the key to effective recrystallization is not just high solubility, but a steep solubility curve. This means the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, maximizing the recovery of pure crystals upon cooling.[2]
The Recrystallization Workflow: A Conceptual Overview
The process of recrystallization can be broken down into several key stages, each with its own set of considerations for achieving high purity and yield.
Caption: A generalized workflow for the recrystallization process.
Recommended Solvents and Protocols
Based on the structural characteristics of 3-Benzyloxy-trans-beta-nitrostyrene and established methods for similar nitrostyrene derivatives, the following solvents are recommended as starting points for optimization.
Primary Recommendation: Ethanol
Ethanol is a widely cited and effective solvent for the recrystallization of nitrostyrene and its derivatives.[3][4][5][6] Its polarity is well-suited to dissolving the nitroaromatic compound at elevated temperatures, while its volatility facilitates easy removal during the drying process.
Protocol 3.1.1: Recrystallization from Ethanol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 3-Benzyloxy-trans-beta-nitrostyrene. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Alternative Solvents and Mixed Solvent Systems
While ethanol is a robust starting point, other solvents or mixed solvent systems may offer advantages in specific cases, such as when dealing with particularly stubborn impurities.
| Solvent/System | Rationale & Considerations |
| Methanol | Similar to ethanol, methanol can be an effective solvent.[4] Its lower boiling point may be advantageous in some situations. |
| Isopropanol | Another alcoholic solvent that can be considered. Its higher boiling point compared to ethanol might allow for greater solubility of the compound. |
| Ethanol/Water | A mixed solvent system can be employed if the compound is too soluble in pure ethanol. The procedure involves dissolving the compound in a minimal amount of hot ethanol and then adding water dropwise until the solution becomes turbid. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly. |
| Ethyl Acetate/Heptane | For less polar impurities, a combination of a more polar solvent (ethyl acetate) and a non-polar anti-solvent (heptane) can be effective.[7] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 3-Benzyloxy-trans-beta-nitrostyrene and provides actionable solutions.
Q1: My product "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute.
-
Causality: The solubility of the compound in the chosen solvent may be too high, even at lower temperatures. Alternatively, the cooling process may have been too rapid.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a miscible co-solvent in which the compound is less soluble (e.g., water to an ethanol solution) until the solution becomes slightly turbid.
-
Add a few drops of the primary solvent until the solution is clear again.
-
Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Consider using a different solvent system with a lower boiling point.
-
Q2: The recovery of my purified product is very low. How can I improve the yield?
A2: Low recovery is often due to using too much solvent or incomplete crystallization.
-
Causality: The compound has some residual solubility in the cold solvent, and using an excessive volume will result in a significant portion of the product remaining in the mother liquor.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Minimize the amount of cold solvent used for washing the crystals during filtration.
-
The mother liquor can be concentrated by evaporation and a second crop of crystals can be collected, although these may be of lower purity.
-
Q3: My final product is still colored, even after recrystallization. How can I remove the colored impurities?
A3: Colored impurities are often highly conjugated organic molecules that can be effectively removed with activated charcoal.
-
Causality: These impurities may have similar solubility profiles to the target compound, making them difficult to remove by simple recrystallization.
-
Protocol for Decolorization:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slightly and add a small amount (1-2% by weight of the solute) of activated charcoal.
-
Gently boil the solution for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.
-
Q4: How do I choose between a single solvent and a mixed solvent system?
A4: A single solvent is generally preferred for its simplicity. However, a mixed solvent system is necessary when no single solvent provides the desired steep solubility curve. [2]
-
Decision Logic:
-
Use a single solvent if: You can find a solvent that dissolves the compound well when hot but poorly when cold.
-
Use a mixed solvent system if: The compound is either too soluble in all common solvents (even when cold) or too insoluble (even when hot). The ideal mixed solvent pair consists of one solvent in which the compound is highly soluble and another in which it is sparingly soluble, and the two solvents must be miscible.
-
Caption: Decision tree for selecting a recrystallization solvent system.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
3-Benzyloxy-trans-beta-nitrostyrene is classified as causing serious eye damage. Avoid contact with eyes and skin.
References
-
Organic Syntheses Procedure: nitrostyrene.
-
BenchChem. A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research.
-
BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.
-
BenchChem. Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization.
-
BenchChem. Improving Yield and Purity of trans-beta-nitrostyrene in Synthesis.
-
Scribd. Synthesis of β-nitrostyrene.
-
Sigma-Aldrich. 3-Benzyloxy-trans-b-nitrostyrene 97.
-
Google Patents. Method for preparing beta-nitrostyrolene and derivatives thereof.
-
YouTube. Making β-Nitrostyrene so I can be like Shulgin.
-
Reddit. Go-to recrystallization solvent mixtures.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Ammonium Acetate Catalysis for 3-Benzyloxy-β-Nitrostyrene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of synthesizing 3-benzyloxy-β-nitrostyrene via the Henry (nitroaldol) condensation.
This guide abandons rigid templates in favor of a causality-driven approach. We will explore why specific catalytic ratios dictate reaction success, troubleshoot common failure modes, and provide a self-validating experimental protocol grounded in authoritative chemical literature.
Mechanistic Grounding: The Causality of Catalyst Selection
The synthesis of 3-benzyloxy-β-nitrostyrene relies on the condensation of 3-benzyloxybenzaldehyde with nitromethane. While various bases can facilitate this,1[1].
The success of this reaction hinges on understanding that ammonium acetate ( NH4OAc ) is not merely a base; it is a bifunctional catalyst [2].
-
The Acetate Anion (Base): Abstract a proton from nitromethane ( pKa≈10 ) to generate the reactive nitronate nucleophile.
-
The Ammonium Cation (Acid): Acts as a Brønsted acid to activate the carbonyl oxygen of the bulky 3-benzyloxybenzaldehyde, lowering the activation energy for nucleophilic attack.
Because the 3[3], optimizing the NH4OAc ratio is the critical lever between achieving a pristine crystalline yield and ending up with an intractable polymeric tar.
Troubleshooting Guides & FAQs
Q: My reaction yields a dark, black tar instead of the expected yellow crystals. What went wrong? A: This is the most common failure mode and is directly caused by catalyst over-saturation or prolonged heating [1]. When the NH4OAc ratio exceeds 0.60 equivalents, the excess basicity triggers a Michael addition, where unreacted nitromethane attacks the newly formed conjugated double bond of your product. This rapidly cascades into oligomerization and tar formation. Solution: Strictly cap your catalyst ratio at 0.30–0.50 equivalents.
Q: The reaction stalls at ~50% conversion according to TLC. Should I add more ammonium acetate? A: No. Blindly adding more catalyst will likely induce the polymerization mentioned above. A stalled reaction is rarely a catalyst issue if you started with ≥0.25 eq. Instead, it indicates an unfavorable equilibrium. Ensure you are using a1 to drive the reaction forward[1].
Q: Why use glacial acetic acid instead of a simpler solvent like ethanol? A: Glacial acetic acid provides a critical buffering effect. It prevents the complete deprotonation of the nitromethane pool, maintaining a controlled, steady-state concentration of the nitronate ion. Furthermore, the acidic environment is necessary to drive the spontaneous dehydration of the intermediate β -nitroalcohol into the final alkene[3].
Q: How do I efficiently remove residual ammonium acetate during the work-up? A: Exploit the stark solubility differences. Ammonium acetate is highly soluble in water, whereas 3-benzyloxy-β-nitrostyrene is highly hydrophobic.1 will instantly precipitate the product while keeping the catalyst dissolved[1].
Quantitative Optimization Data
The following table synthesizes empirical data to help you select the optimal stoichiometric ratios for your specific scale. Note that2[2].
| NH₄OAc Catalyst Ratio (eq) | Nitromethane (eq) | Reaction Time | Temp (°C) | Expected Yield | Product Profile & Observations |
| 0.10 | 1.5 | > 6 hours | 118 (Reflux) | < 40% | Sluggish kinetics; incomplete conversion; heavy aldehyde presence on TLC. |
| 0.30 | 3.0 | 2 - 3 hours | 118 (Reflux) | 80 - 85% | Optimal. Clean, bright yellow crystals; thermodynamic E-alkene control. |
| 0.50 | 5.0 | 2 hours | 118 (Reflux) | 75 - 80% | Acceptable yield; slight increase in required aqueous washing during work-up. |
| 1.00+ | 5.0 | 1.5 hours | 118 (Reflux) | < 30% | Severe tar formation; Michael addition byproducts; dark, intractable oil. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoints are met.
Step 1: Reagent Preparation
-
In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-benzyloxybenzaldehyde in 15 mL of glacial acetic acid.
-
Validation Check: Ensure complete dissolution. The solution should be clear and pale.
Step 2: Stoichiometric Addition
-
Add 30.0 mmol (3.0 eq) of nitromethane.
-
Add 3.0 mmol (0.30 eq, approx. 231 mg ) of anhydrous ammonium acetate ( NH4OAc ).
Step 3: Reflux & Kinetic Monitoring
-
Attach a reflux condenser and heat the mixture to 100–115°C in an oil bath.
-
Validation Check (Visual): Within 30 minutes, the solution should transition from pale yellow to a deep, vibrant yellow/orange, indicating the formation of the conjugated π -system.
-
Validation Check (Analytical): After 2 hours, perform a TLC (Hexane:EtOAc 4:1). The starting aldehyde spot (UV active) should be consumed, replaced by a new, intensely UV-active spot (the β -nitrostyrene).
Step 4: Quenching & Precipitation
-
Remove from heat and allow the flask to cool to room temperature.
-
Pour the mixture slowly into a beaker containing 150 mL of vigorously stirred crushed ice and water.
-
Validation Check: A bright yellow precipitate should form immediately. If an oil forms, the stirring is insufficient, or the water is not cold enough.
Step 5: Isolation & Purification
-
Collect the crude solid via vacuum filtration. Wash the filter cake with 3×50 mL of ice-cold distilled water to remove all traces of acetic acid and ammonium acetate.
-
Recrystallize the crude product from boiling ethanol. Allow it to crystallize slowly at room temperature to ensure high isomeric purity (exclusively the E-isomer).
Process & Mechanistic Visualizations
Below are the logical relationship and workflow diagrams mapping the process, generated via Graphviz.
Caption: Bifunctional catalytic mechanism of ammonium acetate in the Henry reaction.
Caption: Step-by-step experimental workflow for synthesizing 3-benzyloxy-β-nitrostyrene.
References
- BenchChem Technical Support. "Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene." BenchChem.
- Academia.edu. "Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction." Academia.edu.
- BenchChem Technical Support. "Optimization of temperature and pressure for (2-Nitroethyl)benzene synthesis." BenchChem.
- Google Patents. "CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
Sources
Technical Support Center: Troubleshooting Low Melting Points in 3-Benzyloxy-trans-beta-nitrostyrene
Welcome to the Technical Support Center for organic synthesis and characterization. As a Senior Application Scientist, I have designed this guide to provide actionable, causality-driven troubleshooting for researchers encountering depressed melting points in their 3-Benzyloxy-trans-beta-nitrostyrene samples.
The standard melting point for high-purity 3-Benzyloxy-trans-beta-nitrostyrene is 93°C to 97°C [1][2]. Deviations from this range typically indicate incomplete Henry (nitroaldol) condensation, stereoisomeric impurities, or solvent trapping. This guide will help you diagnose the root cause and implement self-validating protocols to recover your product's purity.
Part 1: Quick Diagnostic Data
Before altering your synthetic workflow, compare your sample's physical and analytical data against this diagnostic matrix to isolate the specific failure mode.
| Melting Point Profile | Primary Suspect | Analytical Signature | Corrective Action |
| 85–92 °C (Broad) | Unreacted 3-benzyloxybenzaldehyde | TLC: High Rf (~0.8); NMR: Aldehyde peak (~9.9 ppm) | Sodium bisulfite wash |
| 75–85 °C (Broad, gummy) | β -nitro alcohol intermediate | TLC: Low Rf (~0.3); IR: Broad -OH stretch (~3400 cm⁻¹) | Forced dehydration (reflux with acid) |
| 88–91 °C (Sharp) | cis-isomer contamination | NMR: Vinylic protons J = 7–11 Hz | Recrystallization from hot ethanol |
| < 75 °C (Oil/Paste) | Oligomerization / Solvent trapping | NMR: Broad aliphatic peaks / Singlet at 4.3 ppm | Silica gel plug / High-vacuum drying |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my product form a sticky yellow paste with a melting point below 80°C instead of crystalline needles? A1: This is a classic symptom of incomplete dehydration during the Henry reaction. The synthesis of β -nitrostyrenes via nitroaldol condensation is a two-step process: nucleophilic attack of the nitronate ion onto the aldehyde to form a β -nitro alcohol, followed by elimination (dehydration) to form the conjugated alkene. If the reaction is quenched prematurely, the β -nitro alcohol intermediate remains. This intermediate is highly polar, resists crystallization, and acts as a plasticizer, drastically lowering the bulk melting point.
Q2: I used ammonium acetate and glacial acetic acid as my catalyst system. Why did the dehydration fail? A2: Ammonium acetate acts as a bifunctional catalyst: the acetate deprotonates nitromethane, while the ammonium ion protonates the resulting alkoxide to form the β -nitro alcohol. For the subsequent dehydration step, sufficient thermal energy and acidic conditions are required to eliminate water[3][4]. If the glacial acetic acid absorbs atmospheric moisture, the equilibrium shifts backwards, preventing the elimination. Self-validating check: Always monitor the reaction via TLC before quenching. The β -nitro alcohol will appear as a distinct spot with a lower Rf value than the target nitrostyrene. If this spot persists, dehydration is incomplete.
Q3: My melting point is sharp but depressed (e.g., 89°C). TLC shows a single spot. What is the cause? A3: A sharp, depressed melting point combined with high chromatographic purity strongly suggests stereoisomeric contamination. While the trans (E) isomer is thermodynamically favored due to steric hindrance between the bulky benzyloxy-phenyl ring and the nitro group, kinetic trapping can result in a fraction of the cis (Z) isomer. You can validate this using 1 H-NMR by examining the vinylic proton coupling constants: the trans isomer exhibits a coupling constant (J) of 13–16 Hz, whereas the cis isomer shows J = 7–11 Hz.
Q4: How can I selectively remove unreacted 3-benzyloxybenzaldehyde without losing my product? A4: Unreacted aldehyde is a common impurity because nitromethane is highly volatile and can be lost during reflux, altering the stoichiometric ratio. Instead of relying solely on column chromatography, use a chemical wash. 3-benzyloxybenzaldehyde reacts with sodium bisulfite to form a water-soluble bisulfite adduct, while the nitrostyrene remains safely in the organic phase.
Part 3: Experimental Troubleshooting Protocols
Protocol 1: Sodium Bisulfite Wash for Aldehyde Removal
Objective: Chemically sequester unreacted 3-benzyloxybenzaldehyde to rescue the melting point of the nitrostyrene product.
-
Dissolution: Dissolve the crude 3-Benzyloxy-trans-beta-nitrostyrene in a minimal volume of ethyl acetate (approx. 10 mL/g).
-
Reagent Preparation: Prepare a fresh, saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Phase Contact: Transfer the organic solution to a separatory funnel and add an equal volume of the saturated NaHSO₃ solution.
-
Agitation: Shake vigorously for 3–5 minutes, venting frequently.
-
Causality: Vigorous agitation is required to overcome the biphasic barrier, allowing the nucleophilic bisulfite to attack the unreacted aldehyde, forming a highly polar, water-soluble sulfonate salt.
-
-
Separation: Separate the layers and discard the aqueous (bottom) layer. Repeat the wash twice to ensure complete aldehyde removal.
-
Validation & Recovery: Run a TLC against the starting aldehyde. Once the aldehyde spot is absent, wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Forced Dehydration of β -Nitro Alcohol
Objective: Drive the incomplete Henry reaction to the thermodynamic trans-alkene product.
-
Setup: Dissolve the crude mixture (containing the β -nitro alcohol) in toluene (15 mL/g) in a round-bottom flask.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).
-
Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat the mixture to 110°C for 2–4 hours.
-
Causality: Toluene forms an azeotrope with water. The Dean-Stark trap physically removes water from the system as it forms. By applying Le Chatelier's principle, this irreversibly drives the dehydration step forward.
-
-
Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the pTSA, dry over MgSO₄, and evaporate the toluene.
Protocol 3: Isomer-Selective Recrystallization
Objective: Enrich the trans-isomer and achieve the target 93–97 °C melting point.
-
Suspension: Suspend the crude solid in absolute ethanol (approx. 5 mL/g).
-
Heating: Heat the suspension to boiling until the solid completely dissolves.
-
Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature without agitation.
-
Causality: Slow cooling allows the thermodynamically stable trans-isomer to pack efficiently into a crystal lattice. Rapid cooling would cause the cis-isomer and other impurities to become trapped within the crystal matrix.
-
-
Harvesting: Chill in an ice bath for 30 minutes to maximize yield. Filter via vacuum, wash the crystals with ice-cold ethanol, and dry under high vacuum for 12 hours. Check the melting point to validate success.
Part 4: Mechanistic Troubleshooting Workflow
Decision tree for diagnosing and resolving low melting points in nitrostyrene synthesis.
References
- Sigma Aldrich 3-Benzyloxy-trans-beta-nitrostyrene 25 g | Buy Online Source: Fisher Scientific URL
- 3-Benzyloxy-trans-β-nitrostyrene | Sigma Aldrich Source: Chemikart URL
- Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC)
- Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives Source: Benchchem URL
- Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source: ResearchGate URL
Sources
Technical Support Center: Troubleshooting 3-Benzyloxy-trans-beta-nitrostyrene Solubility
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solvation challenges with 3-Benzyloxy-trans-beta-nitrostyrene (CAS 24550-32-1) in ethanolic systems. Below, we provide mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure stable, reproducible reagent preparation.
Physicochemical Profiling
Understanding the thermodynamic barriers to solvation is the first step in troubleshooting. The table below summarizes the quantitative data dictating the compound's behavior in polar protic solvents.
Table 1: Physicochemical Profile & Solvation Impact
| Property | Value | Impact on Ethanol Solubility |
| CAS Number | 24550-32-1 | N/A |
| Molecular Weight | 255.27 g/mol | Moderate MW increases the energy required to disrupt the crystalline lattice. |
| XLogP (Predicted) | ~3.9 | High lipophilicity; strongly resists solvation by polar protic ethanol [1]. |
| Melting Point | 93°C - 97°C | Solid at room temperature; requires kinetic energy to overcome intermolecular forces. |
| Base Solubility (EtOH) | < 1 mg/mL at 25°C | Highly recalcitrant without thermal or acoustic intervention [2]. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my 3-Benzyloxy-trans-beta-nitrostyrene precipitating or failing to dissolve in absolute ethanol at room temperature?
The Causality: Solvation is a thermodynamic process governed by the principle of "like dissolves like." 3-Benzyloxy-trans-beta-nitrostyrene features a highly hydrophobic benzyloxy ether group attached to a rigid, planar trans-styrene backbone. Ethanol, while possessing a lipophilic ethyl tail, is primarily a polar protic solvent driven by hydrogen bonding. At room temperature (25°C), the enthalpy of mixing is unfavorable; the energy required to break the strong solvent-solvent hydrogen bonds and the solute's crystalline lattice is greater than the energy released by solvent-solute interactions [5]. Consequently, the compound remains as a yellow crystalline suspension.
FAQ 2: What is the optimal protocol for achieving a stable ethanolic solution without degrading the compound?
The Solution: To overcome the activation energy barrier of the crystalline lattice without causing thermal degradation (nitrostyrenes are heat-sensitive [3]), you must apply controlled Thermosonication . This method uses acoustic cavitation to mechanically shear the crystals while mild heat increases the solvent's kinetic energy.
Protocol A: Thermosonication Method (For concentrations ≤ 5 mM) This is a self-validating protocol: the visual transition from a turbid suspension to a completely transparent, pale-yellow solution confirms successful lattice disruption.
-
Weighing: Accurately weigh the required mass of 3-Benzyloxy-trans-beta-nitrostyrene into a borosilicate glass vial.
-
Solvent Addition: Add absolute ethanol (≥99.5% purity) to reach the desired volume. Self-check: The solution will immediately appear cloudy with visible yellow particulates.
-
Water Bath Sonication: Place the sealed vial in an ultrasonic water bath pre-heated to 45°C - 50°C . Do not exceed 60°C to prevent degradation of the nitrovinyl moiety.
-
Acoustic Cavitation: Sonicate for 10–15 minutes.
-
Validation & Cooling: Remove the vial and inspect it against a light source. If particulates remain, the saturation limit at this temperature has been exceeded. If the solution is perfectly clear, allow it to cool slowly to room temperature. Self-check: If precipitation occurs upon cooling, your target concentration exceeds the room-temperature solubility limit, and you must proceed to Protocol B.
Workflow for troubleshooting 3-Benzyloxy-trans-beta-nitrostyrene dissolution in ethanol.
FAQ 3: I need a highly concentrated stock solution (> 10 mM) for my assays. Thermosonication isn't working. What now?
The Causality: You have hit the absolute thermodynamic solubility limit of the compound in ethanol. To achieve higher concentrations, you must alter the dielectric constant of the solvent system by introducing a miscible aprotic co-solvent [4]. Dimethyl sulfoxide (DMSO) or Toluene are excellent choices because they readily solvate the lipophilic benzyloxy group and disrupt pi-pi stacking in the styrene backbone.
Protocol B: Co-Solvent Stock Method This protocol validates itself via the complete absence of localized precipitation during the dilution phase.
-
Primary Solvation: Weigh the compound and dissolve it entirely in 100% DMSO to create a highly concentrated master stock (e.g., 100 mM). Vortex until completely clear.
-
Ethanolic Dilution: Slowly pipette the DMSO stock into absolute ethanol under continuous vortexing to reach your final working concentration.
-
Validation: The final solution should contain ≤ 5% DMSO (v/v). If localized cloudiness appears during the dropwise addition, the localized concentration of the lipophile is too high; increase the vortexing speed to ensure rapid dispersion.
Thermodynamic and kinetic drivers for disrupting the crystalline lattice via co-solvents.
References
- PubChemLite. "3-benzyloxy-trans-beta-nitrostyrene (C15H13NO3)." Université du Luxembourg.
- National Center for Biotechnology Information. "Beta-Nitrostyrene | C8H7NO2 | CID 7626." PubChem Database.
- Benchchem. "trans-beta-Nitrostyrene | RUO." Benchchem Product Data.
- ResearchGate. "How to dissolve a lipophilic compound in media?" Scientific Discussions.
- Molecular Pharmaceutics. "Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid." American Chemical Society.
Minimizing side reactions during reduction of 3-Benzyloxy-trans-beta-nitrostyrene
Welcome to the Process Chemistry Support Center. The reduction of 3-Benzyloxy-trans-beta-nitrostyrene to its corresponding phenethylamine presents a classic chemoselectivity challenge. The goal is to fully reduce the conjugated nitroalkene (requiring 8 electron equivalents) without triggering the hydrogenolysis of the sensitive O-benzyl protecting group or allowing the reactive intermediates to polymerize.
This guide provides mechanistic troubleshooting, field-proven methodologies, and self-validating protocols to ensure high-yield, side-reaction-free synthesis.
Mechanistic Troubleshooting Flowchart
Mechanistic pathways and side reactions in benzyloxy-nitrostyrene reduction.
Knowledge Base & Troubleshooting FAQs
Q1: Why am I losing the benzyl protecting group during catalytic hydrogenation? A1: The O-benzyl ether is highly susceptible to hydrogenolysis. When using standard catalytic hydrogenation conditions (e.g., H₂ with Palladium on Carbon, Pd/C), the palladium catalyst readily inserts into the benzylic C-O bond, leading to 1 and the formation of the undesired 3-hydroxyphenethylamine[1]. Corrective Action: Abandon Pd/C. If catalytic hydrogenation is strictly required, switch to Platinum Oxide (PtO₂) or Raney Nickel, which have a lower propensity for benzylic cleavage. However, the most robust solution is to utilize hydride-based reducing agents (like NaBH₄/NiCl₂ or LiAlH₄) which are entirely orthogonal to benzyl ethers.
Q2: I am using LiAlH₄, but my NMR shows significant dimerization and a low yield of the primary amine. How do I prevent this? A2: Dimerization is a classic side reaction when reducing nitrostyrenes with Lithium Aluminum Hydride. It occurs when the concentration of the reactive nitroso or hydroxylamine intermediates is high relative to the available hydride, allowing intermolecular radical coupling[2]. This typically happens during "standard addition" (adding solid LAH to the nitrostyrene solution). Corrective Action: Employ an inverse addition protocol. Dissolve the nitrostyrene in anhydrous THF and add it dropwise to a refluxing suspension of excess LiAlH₄[3]. This ensures that the hydride is always in vast stoichiometric excess, rapidly driving the intermediate all the way to the primary amine before dimerization can occur.
Q3: My reaction stalls, and LC-MS indicates the presence of an oxime intermediate. What causes this incomplete reduction? A3: The reduction of a nitrostyrene to an amine requires 8 electron equivalents. Stalling at the oxime indicates insufficient reducing power or premature quenching. When using the NaBH₄/NiCl₂ (Nickel Boride) system, the active catalytic species (Ni₂B) is generated in situ, and the reaction is highly exothermic. If the NaBH₄ is depleted by reacting with the protic solvent before reducing the substrate, the reaction stalls. Corrective Action: Use a large excess of NaBH₄ (typically 7 to 10 equivalents) and add it portion-wise to control the exotherm while maintaining a high concentration of active hydride[4].
Validated Experimental Protocols
Protocol A: One-Pot Reduction via Nickel Boride (NaBH₄ / NiCl₂)
Causality Focus: This method is highly chemoselective. The 4 reduces both the alkene and the nitro group rapidly without cleaving the benzyl ether[4]. The exotherm serves as a self-validating indicator of catalyst formation.
-
Preparation: Dissolve 3-Benzyloxy-trans-beta-nitrostyrene (1.0 eq) in a mixture of Isopropanol (IPA) and water (2:1 ratio) or Methanol. Ensure complete dissolution to prevent localized concentration gradients.
-
Catalyst Precursor: Add NiCl₂·6H₂O (0.2 eq) to the solution and stir until fully dissolved (the solution will appear pale green).
-
Temperature Control: Cool the reaction flask in an ice bath to 0°C.
-
Reduction (Critical Step): Add NaBH₄ (8.0 - 10.0 eq) carefully in small portions over 30 minutes.
-
Self-Validation: You must observe vigorous hydrogen evolution, and the solution must turn pitch black immediately upon addition. The black precipitate is the active Ni₂B catalyst. If the solution remains green/grey, your NaBH₄ has degraded.
-
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Quench carefully with 25% NaOH to destroy unreacted borohydride. Filter the black suspension through a pad of Celite to remove the nickel salts. Extract the aqueous filtrate with EtOAc, dry over MgSO₄, and concentrate to yield the target amine.
Protocol B: Optimized LiAlH₄ Reduction (Inverse Addition)
Causality Focus: Inverse addition maintains a permanent excess of hydride, preventing radical coupling and dimerization[3]. The Fieser quench prevents the formation of unfilterable aluminum emulsions.
-
Hydride Suspension: Suspend LiAlH₄ (4.0 - 5.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Argon). Heat the suspension to a gentle reflux.
-
Substrate Preparation: Dissolve 3-Benzyloxy-trans-beta-nitrostyrene (1.0 eq) in a minimal amount of anhydrous THF.
-
Inverse Addition (Critical Step): Using an addition funnel, add the nitrostyrene solution dropwise to the refluxing LAH suspension over 1-2 hours.
-
Causality: The dropwise addition ensures that each molecule of nitrostyrene is instantly surrounded by an overwhelming excess of hydride, bypassing the dimerization pathway[3].
-
-
Completion: Continue refluxing for an additional 2 hours after the addition is complete to ensure reduction of any residual oxime.
-
Fieser Quench: Cool the reaction to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water.
-
Self-Validation: The reaction mixture will transition from a grey sludge to a suspension containing crisp, white, granular aluminum salts.
-
-
Isolation: Filter the granular salts through a sintered glass funnel, wash thoroughly with THF, and concentrate the filtrate.
Quantitative Data Summary
| Reduction Method | Target Amine Yield | Debenzylation Risk | Dimerization Risk | Primary Causality / Mechanism |
| H₂ / Pd/C | Low (<20%) | High | Low | Palladium readily inserts into benzylic C-O bonds, causing rapid hydrogenolysis. |
| LiAlH₄ (Standard Add.) | Low-Moderate | None | High | High localized concentration of nitroso intermediates allows intermolecular radical coupling. |
| LiAlH₄ (Inverse Add.) | High (80-90%) | None | Low | Constant stoichiometric excess of hydride rapidly drives intermediates to the amine. |
| NaBH₄ / NiCl₂ | High (75-85%) | None | Low | In-situ generated Ni₂B provides mild, highly chemoselective reduction without ether cleavage. |
References
-
Catalytic Hydrogenation over Platinum Metals - Future4200 Source: future4200.com URL:[Link]
-
Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes Source: mdma.ch URL:[Link]
-
Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 Source: sciencemadness.org URL:[Link]
-
The nitro group in organic synthesis Source: epdf.pub URL:[Link]
-
NaBH4 CuCl2 ReductionOfNitrostyrenes Thesis Source: scribd.com URL:[Link]
Sources
Technical Support Center: Temperature-Controlled Synthesis of trans-β-Nitrostyrenes
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals encountering stereoselectivity and yield issues during the synthesis of trans-β-nitrostyrenes via the Henry (nitroaldol) reaction.
Below, we dissect the thermodynamic and kinetic principles governing this reaction, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure reproducible trans-isomer formation.
Mechanistic Overview: The Role of Thermal Energy in Elimination
The Henry reaction couples a nitroalkane (e.g., nitromethane) with an aldehyde (e.g., benzaldehyde) in the presence of a base. The reaction proceeds through two distinct phases:
-
Nucleophilic Addition: The base deprotonates nitromethane to form a nucleophilic nitronate, which attacks the carbonyl carbon to form a β-nitro alkoxide. Protonation yields a β-nitro alcohol intermediate[1].
-
Dehydration (Elimination): The β-nitro alcohol undergoes an E1cB elimination of water to form the conjugated nitroalkene.
Temperature is the master switch in this pathway. Low temperatures trap the reaction at the β-nitro alcohol stage (kinetic control), while elevated temperatures provide the activation energy required to expel the hydroxyl group, driving the equilibrium exclusively toward the highly conjugated, thermodynamically stable trans-β-nitrostyrene (E-isomer)[2].
Thermodynamic vs. kinetic temperature control in the Henry reaction for trans-nitrostyrene synthesis.
Troubleshooting & FAQs
Q: Why does my Henry reaction yield the β-nitro alcohol instead of the desired trans-β-nitrostyrene? A: This is a classic symptom of insufficient thermal energy. At lower temperatures (e.g., -17 °C to 25 °C), the reaction is kinetically controlled[2]. The hydroxyl group is a poor leaving group, and without sufficient heat (or an acidic workup to protonate the alcohol), the E1cB elimination cannot proceed. To force dehydration in situ, you must elevate the reaction temperature to 50 °C–70 °C[3].
Q: How does temperature influence the E/Z stereoselectivity of the resulting nitrostyrene? A: The formation of the trans (E) isomer is thermodynamically favored due to severe steric clash between the bulky phenyl ring and the nitro group in the cis (Z) configuration. Elevated temperatures allow the system to overcome the rotational energy barrier, equilibrating to the lowest-energy state. Consequently, thermal dehydration exclusively yields the trans-isomer[4].
Q: I increased the temperature to 80 °C to force elimination, but my yield dropped, and the mixture turned dark brown. What happened? A: You have exceeded the optimal thermodynamic window. While 50 °C–70 °C promotes clean elimination, temperatures above 70 °C trigger side reactions[2]. Nitrostyrenes are highly electrophilic Michael acceptors. In the presence of excess nitromethane and base at high heat, a second nitronate anion can attack the newly formed nitrostyrene, leading to bis-coupled products (e.g., 1,3-dinitro-2-phenylpropane) and complex polymeric tars[2]. Solution: Cap your reaction temperature at 70 °C and strictly control the equivalents of nitromethane.
Quantitative Data: Temperature vs. Product Distribution
The following table summarizes the causal relationship between reaction temperature and product distribution, utilizing a chiral Copper(II) catalyst system in 1,2-dichloroethane (DCE) as a representative model[2][3].
| Temperature (°C) | β-Nitro Alcohol Yield (%) | trans-β-Nitrostyrene Yield (%) | Bis-coupled Byproduct (%) | Mechanistic State |
| -17 | 89 | Trace | 0 | Kinetic Control |
| 25 (RT) | 96 | 0 | 0 | Kinetic Control |
| 50 | 25 | 81 | 0 | Transitioning |
| 70 | 0 | 81 | 18 | Thermodynamic |
Data indicates that 50 °C to 70 °C is the critical threshold for converting the intermediate entirely into the trans-alkene, though 70 °C begins to introduce bis-coupled impurities[2].
Validated Experimental Protocols
Depending on your laboratory setup and substrate sensitivity, you can achieve trans-isomer formation either through direct thermal elimination or a cold condensation followed by an acid-catalyzed quench. Both protocols below are designed to be self-validating.
Protocol A: Direct Thermodynamic Synthesis (High-Temperature)
Best for robust, unhindered aromatic aldehydes.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol) and nitromethane (15 mmol).
-
Catalyst Addition: Add ammonium acetate (2 mmol) and glacial acetic acid (10 mL). The acetic acid acts as both solvent and proton donor to facilitate the departure of the hydroxyl group[4].
-
Thermal Activation: Heat the mixture to a precise internal temperature of 70 °C using an oil bath. Stir continuously for 4–6 hours.
-
Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow, lower-Rf spot confirms nitrostyrene formation.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice/water.
-
Validation Checkpoint 2: A distinct yellow precipitate will form immediately. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure trans-β-nitrostyrene (melting point 57–58 °C)[5].
Protocol B: Two-Step Kinetic Synthesis with Acidic Elimination (Cold Method)
Best for heat-sensitive substrates where high temperatures cause polymerization.
-
Cold Condensation: Dissolve benzaldehyde (100 mmol) and nitromethane (110 mmol) in 50 mL of methanol. Cool the flask in a salt-ice bath to strictly 10–15 °C [5].
-
Base Addition: Slowly add a solution of NaOH (105 mmol) in water dropwise over 30 minutes. Critical: Maintain the internal temperature below 15 °C to prevent premature, uncontrolled exothermic elimination[5].
-
Validation Checkpoint 1: A bulky white precipitate (the sodium salt of the β-nitro alcohol) will form, making the solution highly viscous[5].
-
Acidic Elimination: Dilute the pasty mass with 100 mL of ice water to dissolve the salt. Immediately pour this cold, alkaline solution into a vigorously stirred mixture of concentrated HCl (150 mL) and ice[5].
-
Validation Checkpoint 2: The sudden drop in pH protonates the alcohol, turning it into an excellent leaving group (H₂O). The white solution will instantly convert into a suspension of bright yellow trans-β-nitrostyrene crystals[5]. Filter and dry.
References
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde Source: National Institutes of Health (PMC) / Preprints.org URL:[Link]
-
Organic Syntheses Procedure: Nitrostyrene Source: Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). URL:[Link]
-
Henry reaction Source: Wikipedia URL:[Link]
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL:[Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Challenges for 3-Benzyloxy-trans-beta-nitrostyrene Production
Welcome to the technical support resource for the synthesis and scale-up of 3-Benzyloxy-trans-β-nitrostyrene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. By synthesizing established chemical principles with practical, field-proven insights, this document provides robust troubleshooting strategies and detailed protocols to enhance reaction efficiency, yield, and purity.
Introduction: The Synthetic Landscape
The synthesis of 3-Benzyloxy-trans-β-nitrostyrene is most commonly achieved via a Henry-Knoevenagel condensation reaction between 3-benzyloxybenzaldehyde and nitromethane.[1] This reaction proceeds through a base or acid-catalyzed nitroaldol addition, followed by a dehydration step to yield the target α,β-unsaturated nitroalkene.[2][3] While straightforward in principle, scaling this reaction presents numerous challenges, from managing side reactions to ensuring consistent product crystallization. This guide will address these issues in a direct, problem-solution format.
Caption: General reaction pathway for 3-Benzyloxy-trans-β-nitrostyrene synthesis.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My reaction has stalled, or I'm observing very low conversion of the 3-benzyloxybenzaldehyde. What are the likely causes?
Answer: Low or incomplete conversion is a frequent issue when scaling up and can be traced back to several factors related to reaction kinetics and equilibrium.
-
Probable Cause 1: Ineffective Catalyst or Incorrect Loading: The choice and amount of catalyst are critical. While various catalysts can be used, their efficiencies differ. Ammonium acetate in refluxing glacial acetic acid is a common and effective choice, but other systems like primary amines (e.g., methylamine) or strong bases (e.g., NaOH) are also employed.[4][5]
-
Solution:
-
Verify Catalyst Loading: For ammonium acetate, a loading of 0.25-0.30 equivalents relative to the aldehyde is a standard starting point.[4]
-
Consider an Alternative Catalyst: If the ammonium acetate system is ineffective, a primary amine catalyst at a milder temperature (40-50°C) may provide better results.[5]
-
Ensure Catalyst Quality: Ensure the catalyst has not degraded due to improper storage.
-
-
-
Probable Cause 2: Suboptimal Reaction Temperature: The Henry-Knoevenagel reaction is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessive heat can promote side reactions and polymerization.[5]
-
Probable Cause 3: Incorrect Stoichiometry: An insufficient amount of nitromethane will lead to incomplete conversion of the aldehyde.
-
Solution: Use a molar excess of nitromethane. A ratio of 2 to 5 equivalents of nitromethane relative to 3-benzyloxybenzaldehyde is often used to drive the reaction to completion.[5]
-
-
Probable Cause 4: Presence of Moisture: Water can interfere with the reaction, particularly with base-catalyzed methods.[5][8]
-
Solution: Ensure all glassware is thoroughly dried before use. While glacial acetic acid as a solvent is tolerant to small amounts of water, using anhydrous solvents can be beneficial in other systems.
-
Question 2: The reaction worked, but the crude product is a persistent oil or fails to crystallize upon workup. How can I isolate a solid product?
Answer: The formation of an oil is one of the most common challenges, often indicating the presence of impurities that inhibit crystallization or the formation of the intermediate nitro alcohol.
-
Probable Cause 1: Presence of Impurities: Unreacted starting materials, solvent, salts, or polymeric byproducts can act as crystal growth inhibitors.[4]
-
Solution:
-
Thorough Washing: First, ensure the crude product is washed extensively with water to remove any inorganic salts (like ammonium acetate) or residual acid/base from the workup.[5]
-
Chromatography: If washing is insufficient, purify a small sample of the oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain a pure solid. This solid can then be used as a seed crystal for the bulk material.
-
Melt Purification: Melting the crude product in hot water can sometimes help remove occluded water and other water-soluble impurities before attempting recrystallization.[7]
-
-
-
Probable Cause 2: Incomplete Dehydration: In base-catalyzed methods, the reaction can sometimes stop at the β-nitro alcohol intermediate, which is often oily and less stable. The acidic workup is crucial for dehydration.
-
Solution: During workup of a base-catalyzed reaction, ensure the slow addition of the cold alkaline reaction mixture to a well-stirred, large excess of cold acid (e.g., hydrochloric acid).[9] This rapid pH change under controlled temperature facilitates efficient dehydration to the desired nitrostyrene.
-
-
Probable Cause 3: Incorrect Recrystallization Solvent: The choice of solvent is paramount for successful crystallization.
Question 3: My reaction mixture turned into a dark, intractable tar. What causes this, and how can it be prevented?
Answer: Tar formation is a clear sign of uncontrolled side reactions, primarily polymerization of the electron-deficient β-nitrostyrene product.
-
Probable Cause 1: Anionic Polymerization: The β-nitrostyrene product is highly susceptible to anionic polymerization, especially in the presence of the basic catalysts used in the Henry reaction.[10]
-
Solution:
-
Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, proceed with the workup immediately. Extended reaction times, especially at elevated temperatures, significantly increase polymerization.[5][10]
-
Minimize Catalyst: Use the minimum effective amount of base catalyst.
-
Temperature Control: Use the lowest effective temperature for your chosen catalytic system. Excessive heat accelerates polymerization.[5]
-
-
-
Probable Cause 2: Side Reactions of Starting Aldehyde: Under strongly basic conditions, 3-benzyloxybenzaldehyde can potentially undergo the Cannizzaro reaction, though this is less common than product polymerization.[10]
-
Solution: This is best avoided by using milder catalytic systems (e.g., ammonium acetate or primary amines) or by maintaining strict temperature control (10-15°C) if using strong bases like NaOH.[1]
-
Caption: Competing reaction pathways in nitrostyrene synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for monitoring the reaction's progress?
-
A1: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to clearly resolve the 3-benzyloxybenzaldehyde starting material from the more polar β-nitrostyrene product. The reaction is considered complete when the aldehyde spot is no longer visible.[5]
-
-
Q2: Why is the trans isomer the predominant product?
-
A2: The trans (or E) isomer is thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance between the phenyl ring and the nitro group. The dehydration step of the Henry-Knoevenagel reaction generally favors the formation of the more stable alkene.[11]
-
-
Q3: What are the key safety considerations when working with nitrostyrenes?
-
A3: β-nitrostyrenes are lachrymators and skin irritants. 3-Benzyloxy-trans-β-nitrostyrene is classified as causing serious eye damage.[12] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
Q4: What are the expected spectral characteristics for 3-Benzyloxy-trans-β-nitrostyrene?
Comparative Data & Key Parameters
Table 1: Comparison of Common Catalytic Systems for β-Nitrostyrene Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Scale-Up Challenges |
| Ammonium Acetate | Reflux in glacial acetic acid[4][14] | Simple one-pot procedure; good yields; tolerant of various functional groups. | Requires elevated temperatures; acetic acid can be corrosive; workup requires neutralization. |
| Primary Amines (e.g., Methylamine) | Room temp or gentle heat (40-50°C) in alcohol[4][5] | Mild conditions; generally good yields. | Can promote polymerization if reaction time is not carefully controlled; amines can be volatile. |
| Alkali Hydroxides (e.g., NaOH, KOH) | Low temperatures (-10 to 15°C) in alcohol[1][7] | Rapid reaction; can give high yields for simple aldehydes. | Requires strict temperature control to avoid side reactions; product is sensitive to excess base.[10] |
| Ionic Liquids | 100-130°C, solvent-free[15] | Green chemistry approach; catalyst can be recycled; high yields reported. | Requires high temperatures; ionic liquids can be expensive and require specific workup procedures. |
Experimental Protocols
Protocol 1: Ammonium Acetate Catalyzed Synthesis in Acetic Acid
This is a widely used and reliable one-pot procedure.
-
Materials:
-
3-Benzyloxybenzaldehyde (1 equiv., e.g., 21.2 g, 0.1 mol)
-
Nitromethane (3 equiv., e.g., 18.3 g, 0.3 mol)
-
Ammonium acetate (0.3 equiv., e.g., 2.3 g, 0.03 mol)
-
Glacial acetic acid (approx. 2 mL per gram of aldehyde)
-
Ice water, Ethanol or Methanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-benzyloxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.[14]
-
Heat the mixture to a gentle reflux (approx. 110-120°C).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Allow the reaction mixture to cool slightly, then pour it slowly into a large beaker of vigorously stirred ice water (approx. 10 volumes).[4]
-
A yellow solid should precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and salts.
-
Dry the crude product.
-
Recrystallize the crude solid from hot ethanol or methanol to yield pure 3-Benzyloxy-trans-β-nitrostyrene as yellow crystals.[4]
-
Protocol 2: Sodium Hydroxide Catalyzed Synthesis
This method requires careful temperature control but can be very rapid.
-
Materials:
-
3-Benzyloxybenzaldehyde (1 equiv., e.g., 21.2 g, 0.1 mol)
-
Nitromethane (1.1 equiv., e.g., 6.7 g, 0.11 mol)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10M)
-
Hydrochloric Acid (HCl) solution (e.g., 4M)
-
Ice
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-benzyloxybenzaldehyde and nitromethane in methanol.
-
Cool the flask in an ice-salt bath to approximately -5 to 0°C.
-
Prepare a cold solution of NaOH and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15°C.[6][7] A bulky white precipitate of the nitroaldol salt may form.
-
After the addition is complete, stir for an additional 15-30 minutes in the cold bath.
-
In a separate, large vessel, prepare a well-stirred solution of cold hydrochloric acid.
-
Slowly add the cold alkaline reaction mixture to the stirred acid. A pale yellow crystalline precipitate of the nitrostyrene should form almost immediately.[7]
-
After the addition is complete, continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize from hot ethanol to purify.
-
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene.
- BenchChem. (2025).
- BenchChem. (2025). Improving yield and purity of trans-beta-nitrostyrene in synthesis.
- Sigma-Aldrich. 3-Benzyloxy-trans-b-nitrostyrene 97%.
- National Toxicology Program. (1992).
- Sigma-Aldrich. 3-Benzyloxy-trans-b-nitrostyrene 97%.
- Google Patents.
- Scribd. Synthesis of β-nitrostyrene.
- BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
- Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing.
- Organic Chemistry Portal. Henry Reaction.
- Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.
- Sharma, V., et al. The Importance and Applications of Knoevenagel Reaction (Brief Review).
- CymitQuimica. CAS 1700-37-4: 3-Benzyloxybenzaldehyde.
- Sciencemadness Discussion Board. (2018). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
- Tchoukoua, A., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. beta-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 23555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]
- 12. 3-苄氧基-反式-β-硝基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-苄氧基-反式-β-硝基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]
- 15. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
Validation & Comparative
Interpreting 1H NMR spectrum of 3-Benzyloxy-trans-beta-nitrostyrene
As a Senior Application Scientist, I approach the structural validation of pharmaceutical intermediates not merely as a box-checking exercise, but as a rigorous, self-validating analytical framework. 3-Benzyloxy-trans-beta-nitrostyrene is a critical precursor in the synthesis of phenethylamine-derived active pharmaceutical ingredients (APIs) and complex alkaloids, typically synthesized via the Henry (nitroaldol) condensation of 3-benzyloxybenzaldehyde and nitromethane[1].
Validating this molecule presents two distinct analytical challenges: confirming the trans (E) geometry of the alkene and resolving the highly overlapping aromatic signals to rule out regioisomeric impurities. This guide objectively compares standard 1D 1 H NMR against orthogonal techniques (2D NMR and LC-HRMS) to establish a comprehensive methodology for structural elucidation and purity assessment.
Methodology Comparison Matrix
To objectively evaluate the performance of different analytical approaches, we must compare their capabilities across structural resolution, stereochemical confirmation, and quantitative reliability.
| Analytical Metric | 1D 1 H & 13 C NMR | 2D NMR (COSY, HSQC, HMBC) | LC-HRMS (UV/MS) |
| Stereochemical Confirmation | Excellent: Direct measurement of J -couplings confirms trans geometry. | Excellent: NOESY can provide spatial proximity validation. | Poor: Cannot easily differentiate cis/trans isomers without standards. |
| Regioisomer Resolution | Moderate: Aromatic overlap creates blind spots for positional isomers. | Excellent: Unambiguously maps the carbon-proton framework. | Moderate: Requires distinct chromatographic retention times. |
| Purity Quantification | Excellent: qNMR provides absolute purity without reference standards. | Poor: Non-quantitative due to variable relaxation during pulse sequences. | Good: Highly sensitive, but relies on variable UV/MS response factors. |
| Throughput / Speed | High: < 5 minutes per sample. | Low: 30–120 minutes per sample. | Moderate: 10–20 minutes per run. |
In-Depth Analysis: Decoding the 1 H NMR Spectrum
A standard 400 MHz 1 H NMR spectrum of 3-Benzyloxy-trans-beta-nitrostyrene (in CDCl 3 ) is a study in electronic environments. Understanding the causality behind the chemical shifts is essential for accurate interpretation.
-
The Trans-Alkene Moiety (-CH=CH-NO 2 ): The hallmark of this molecule is the nitrovinyl group. The strongly electron-withdrawing nitro group pulls electron density away via resonance and inductive effects, heavily deshielding the alkene protons. The α -proton (adjacent to NO 2 ) typically resonates as a doublet around 7.55 ppm , while the β -proton (adjacent to the aromatic ring) appears around 7.95 ppm .
-
The Stereochemical Proof: The coupling constant ( J ) between these vicinal protons is mathematically governed by the Karplus equation, which correlates the 3J -coupling constant to the dihedral torsion angle[2]. For a dihedral angle of 180° (trans configuration), the Karplus equation dictates a maximum coupling constant[2]. In this molecule, we observe J≈13.5−14.0 Hz , which is definitive, mathematical proof of the trans geometry.
-
-
The Benzylic Ether (-O-CH 2 -Ph): The methylene protons appear as a sharp singlet around 5.10 ppm . The causality here is twofold: the high electronegativity of the adjacent oxygen atom causes inductive deshielding, while the magnetic anisotropy of the adjacent phenyl ring further shifts the resonance downfield.
-
The Aromatic Region (7.00 - 7.45 ppm): The molecule contains 9 aromatic protons (5 from the unsubstituted phenyl ring of the benzyloxy group, and 4 from the central 1,3-disubstituted ring). Because their electronic environments are similar, these signals heavily overlap into complex multiplets, creating an analytical blind spot in 1D NMR.
Logical mapping of 3-Benzyloxy-trans-beta-nitrostyrene structural motifs to 1H NMR chemical shifts.
Why 1D NMR Requires Orthogonal Validation
While 1D 1 H NMR flawlessly confirms the trans stereochemistry, it cannot definitively assign the overlapping aromatic protons. Relying solely on 1D NMR introduces a risk of missing regioisomeric impurities (e.g., traces of 2-benzyloxy or 4-benzyloxy derivatives formed from impure starting materials).
To create a self-validating system, 2D NMR is mandatory:
-
COSY (Correlation Spectroscopy): Maps homonuclear 3J couplings. This allows us to "walk" the spin system of the central aromatic ring (H-2, H-4, H-5, H-6) independently of the terminal phenyl ring, proving the meta (1,3) substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached 13 C atoms. Because carbon chemical shifts have a much wider dispersion (0-200 ppm) than protons (0-12 ppm), HSQC resolves the overlapping proton signals by separating them along the carbon axis.
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducibility and quantitative accuracy, follow this optimized sample preparation and acquisition protocol.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the synthesized 3-Benzyloxy-trans-beta-nitrostyrene batch.
-
Dissolve in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Transfer to a 5 mm precision NMR tube. Ensure complete dissolution; particulate matter distorts magnetic homogeneity and degrades resolution.
Step 2: 1D 1 H NMR Acquisition (Quantitative Parameters)
-
Tune and match the probe to the sample. Lock onto the deuterium frequency of CDCl 3 and shim the magnet (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.
-
Critical Parameter - Relaxation Delay (D1): Set D1 to 10 seconds . Causality: A long relaxation delay ensures complete longitudinal relaxation ( T1 ) of all protons between pulses. Without this, peak integrals will not be strictly proportional to the number of protons, rendering purity assessments invalid.
-
Acquire 32 scans using a standard 30° pulse program (e.g., zg30 on Bruker systems).
-
Process with zero-filling to 64k data points and apply an exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing resolution.
Comparative analytical workflow for structural validation and purity assessment.
Conclusion & Recommendations
For the routine analysis of 3-Benzyloxy-trans-beta-nitrostyrene, 1D 1 H NMR is the fastest and most reliable tool for confirming the trans stereochemistry via the Karplus-derived 13.8 Hz coupling constant. However, for initial batch validation, IND (Investigational New Drug) filings, or when changing synthetic routes, a combined approach utilizing 2D NMR (to resolve aromatic overlap and prove regiochemistry) and LC-HRMS (to detect trace chromophoric impurities) is scientifically mandated.
By employing quantitative NMR (qNMR) parameters—specifically extended relaxation delays—researchers can upgrade their standard 1D NMR from a simple structural identification tool into a highly accurate, self-validating purity assay.
References
- β-Nitrostyrenes as Potential Anti-leishmanial Agents - Frontiers. Frontiers in Microbiology.
- Karplus equation. Wikipedia.
Sources
Characteristic IR absorption peaks of 3-Benzyloxy-trans-beta-nitrostyrene
An in-depth understanding of molecular characterization is critical for researchers and drug development professionals working with complex organic scaffolds. 3-Benzyloxy-trans-beta-nitrostyrene (CAS: 24550-32-1)[1] is a highly versatile Michael acceptor and a privileged precursor in the synthesis of substituted phenethylamines and targeted enzyme inhibitors.
To ensure synthetic fidelity and batch-to-batch consistency, Infrared (IR) spectroscopy serves as a frontline analytical tool. This guide provides a definitive, objective analysis of the characteristic IR absorption peaks of 3-Benzyloxy-trans-beta-nitrostyrene[2], comparing its spectral footprint against common structural alternatives like unsubstituted trans-beta-nitrostyrene and 3,4-Methylenedioxy-beta-nitrostyrene (3,4-MDNS).
Structural Causality and Spectral Mapping
The IR spectrum of 3-Benzyloxy-trans-beta-nitrostyrene is dictated by its unique electronic architecture. The molecule consists of three distinct IR-active regions: the conjugated nitrovinyl moiety, the central aromatic ring, and the benzyl ether linkage.
The polarization induced by the powerful electron-withdrawing nitro group allows for extensive π -electron delocalization across the phenyl ring and the alkene bridge[3]. This conjugation fundamentally alters the vibrational force constants of the molecule:
-
Conjugated Nitro Group (-NO₂): In aliphatic systems, asymmetric nitro stretching typically occurs above 1550 cm⁻¹. However, the extended conjugation in the nitrostyrene scaffold weakens the N=O double bond character, shifting the asymmetric stretch down to ~1515–1525 cm⁻¹ and the symmetric stretch to ~1340 cm⁻¹ [4].
-
trans-Alkene (C=C): The ethylenic bridge exhibits a distinct C=C stretching frequency at ~1630–1640 cm⁻¹ . The trans geometry is definitively confirmed by a strong out-of-plane C-H bending mode at ~960–975 cm⁻¹ [3].
-
Benzyl Ether Linkage (-O-CH₂-Ph): The presence of the ether oxygen introduces strong C-O-C stretching vibrations. The asymmetric stretch manifests prominently at ~1250 cm⁻¹ , while the symmetric stretch appears around ~1040–1050 cm⁻¹ .
Structural mapping of 3-Benzyloxy-trans-beta-nitrostyrene functional groups to IR modes.
Comparative Spectral Analysis
When validating the identity of 3-Benzyloxy-trans-beta-nitrostyrene, it is crucial to differentiate it from structurally similar precursors or alternative derivatives. The table below summarizes the quantitative IR data, highlighting the diagnostic peaks that distinguish these compounds.
| Vibrational Mode | 3-Benzyloxy-trans-beta-nitrostyrene | trans-beta-nitrostyrene | 3,4-Methylenedioxy-beta-nitrostyrene |
| Nitro Asymmetric Stretch | ~1520 cm⁻¹ | ~1520 cm⁻¹ | ~1515 cm⁻¹ |
| Nitro Symmetric Stretch | ~1340 cm⁻¹ | ~1340 cm⁻¹ | ~1345 cm⁻¹ |
| Alkene C=C Stretch | ~1635 cm⁻¹ | ~1635 cm⁻¹ | ~1630 cm⁻¹ |
| trans C-H Out-of-Plane Bend | ~970 cm⁻¹ | ~970 cm⁻¹ | ~965 cm⁻¹ |
| Ether C-O-C Asym. Stretch | ~1250 cm⁻¹ (Benzyl ether) | Absent | Absent |
| Acetal C-O-C Stretch | Absent | Absent | ~1030 cm⁻¹, ~920 cm⁻¹ [5] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
Comparative Insight: While the nitro and alkene regions remain largely conserved across all three molecules due to the dominant electronic effect of the conjugated system[3], the 1250 cm⁻¹ peak acts as the definitive fingerprint for the benzyloxy substitution. Conversely, the presence of a methylenedioxy ring in 3,4-MDNS shifts the C-O-C stretching dynamics entirely, producing distinct acetal signatures near 1030 cm⁻¹[5].
Experimental Protocol: High-Fidelity ATR-FTIR Analysis
Traditional KBr pellet preparation can introduce moisture (broadening the >3000 cm⁻¹ region) and potential matrix interactions that slightly shift delicate ether stretching frequencies. To ensure maximum trustworthiness and spectral accuracy, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology.
The following self-validating protocol ensures reproducible, high-resolution spectral acquisition.
Materials & Equipment:
-
FTIR Spectrometer equipped with a Diamond ATR crystal.
-
Polystyrene calibration standard film.
-
Isopropanol (spectroscopic grade) and lint-free wipes.
-
Analyte: 3-Benzyloxy-trans-beta-nitrostyrene powder.
Step-by-Step Methodology:
-
System Validation (Self-Correction Step):
-
Action: Prior to sample analysis, place the polystyrene standard on the ATR crystal and run a transmission scan.
-
Causality: Verify that the polystyrene reference peak appears exactly at 1601.2 cm⁻¹ . This confirms the interferometer's laser calibration is accurate, ensuring the exact wavenumber assignment for the nitrostyrene's C=C stretch.
-
-
Background Subtraction:
-
Action: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.
-
Causality: Diamond is chosen for its chemical inertness and wide spectral window (4000-400 cm⁻¹). Collecting a fresh background removes atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹, ~1600 cm⁻¹) interference, preventing artificial peak broadening near the alkene stretch.
-
-
Sample Application:
-
Action: Deposit approximately 2-5 mg of 3-Benzyloxy-trans-beta-nitrostyrene directly onto the center of the diamond crystal.
-
Causality: Ensure the powder entirely covers the active crystal area to maximize the evanescent wave interaction, resulting in a high signal-to-noise ratio.
-
-
Pressure Application:
-
Action: Lower the ATR pressure anvil until the built-in clutch clicks, ensuring uniform pressure.
-
Causality: Consistent pressure ensures optimal contact between the solid crystal lattice of the sample and the ATR diamond, which is critical for resolving the closely spaced aromatic (~1580 cm⁻¹) and alkene (~1635 cm⁻¹) C=C stretching modes.
-
-
Spectral Acquisition & Processing:
-
Action: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm via the spectrometer software.
-
Causality: 32 scans provide the optimal balance between minimizing signal noise and preventing sample degradation from prolonged IR beam exposure. The ATR correction mathematically adjusts for the wavelength-dependent penetration depth of the evanescent wave, normalizing the relative intensities of the high-wavenumber (C-H stretch) and low-wavenumber (C-O-C stretch) peaks to resemble a standard transmission spectrum.
-
Sources
High-Resolution Mass Spectrometry of Benzyloxy Nitrostyrenes: A Comparative Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
Mechanistic Causality in Fragmentation
Benzyloxy nitrostyrenes have recently emerged as a highly potent, novel class of selective inhibitors for monoamine oxidase B (MAO-B), presenting promising therapeutic avenues for neurodegenerative disorders such as Parkinson's disease[1]. The structural elucidation, metabolic profiling, and pharmacokinetic tracking of these compounds rely heavily on advanced mass spectrometry (MS).
Understanding the MS behavior of these molecules requires dissecting them into two distinct, highly reactive pharmacophores: the benzyloxy group and the conjugated nitrostyrene core . The fragmentation of these regions is governed by strict thermodynamic and electronic causalities.
The Benzyloxy Pharmacophore: Tropylium Ion Formation
Under hard ionization (such as 70 eV Electron Ionization, EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry, the benzyloxy ether linkage is highly labile. Cleavage of the carbon-oxygen bond beta to the aromatic ring consistently yields a highly stable cation at m/z 91[2].
-
The Causality: This is not a simple benzyl cation; it rapidly rearranges into a tropylium ion ( [C7H7]+ ). The driving force behind this specific cleavage is thermodynamic stabilization—the tropylium cation is a planar, 6 π -electron system that benefits from immense aromatic resonance energy. Consequently, m/z 91 often serves as the base peak and is the most reliable diagnostic fragment for Multiple Reaction Monitoring (MRM)[2].
The Nitrostyrene Core: Isomerization and Radical Anions
The fragmentation of the nitrostyrene moiety is dictated by the strong electron-withdrawing nature of the nitro group conjugated with the vinyl double bond.
-
Nitro-Nitrite Isomerization: Rather than immediate cleavage, the molecular ion often undergoes an energy-dependent rearrangement where the nitro group ( −NO2 ) isomerizes to a nitrite ester ( −ONO ). This structural shift weakens the O-NO bond, facilitating the characteristic loss of a neutral nitric oxide radical ( −NO∙ , -30 Da), yielding an [M−NO]+ ion[3].
-
Direct Cleavage: At higher collision energies, direct cleavage of the C−N bond outcompetes isomerization, resulting in the immediate loss of the nitro radical ( −NO2∙ , -46 Da)[3].
-
The Ortho Effect: If the benzyloxy group is positioned ortho to the nitrovinyl group, complex fragmentation pathways emerge. The spatial proximity allows the oxygen of the nitro group to abstract a hydrogen from the neighboring substituent, often resulting in the unexpected loss of a hydroxyl radical ( −OH∙ , -17 Da)[3].
Mechanistic fragmentation pathways of benzyloxy nitrostyrenes under mass spectrometry.
Comparative Ionization Platforms: ESI vs. APCI vs. EI
Selecting the correct ionization source is critical for experimental integrity. Because benzyloxy nitrostyrenes possess both a neutral, lipophilic ether and a highly polarizable nitroalkene, their response varies drastically across platforms.
| Ionization Technique | Polarity Mode | Primary Molecular Species | Key Diagnostic Fragments | Best Application |
| ESI (Electrospray) | Positive (+) | [M+H]+ | m/z 91 (Tropylium), [M+H−NO2]+ | LC-MS/MS quantification in biological matrices (e.g., plasma, S9 fractions)[1]. |
| ESI (Electrospray) | Negative (-) | [M−H]− or [M]−∙ | m/z 46 ( NO2− ), [M−HNO2]− | Identifying phase II metabolites or highly electronegative derivatives[4]. |
| APCI (Atmospheric) | Negative (-) | [M]−∙ (Radical Anion) | [M−NO2]− | Excellent for non-polar analogs; readily forms stable radical anions[4]. |
| EI (Electron Impact) | Positive (+) | [M]+∙ (Radical Cation) | m/z 91, [M−NO]+ , [M−OH]+ | GC-MS structural elucidation and building standardized spectral libraries[2]. |
Diagnostic Fragmentation Data Summary
The following table summarizes the quantitative mass-to-charge (m/z) shifts expected during the MS/MS analysis of a generic benzyloxy nitrostyrene.
| Neutral Loss / Ion | Fragment Identity | Mechanistic Causality | Structural Significance |
| m/z 91 | [C7H7]+ | Beta-cleavage of the benzyloxy ether driven by 6 π -electron aromatic stabilization. | Confirms the presence of an intact, unsubstituted benzyl ether moiety[2]. |
| -30 Da | [M−NO]+ | Nitro-nitrite isomerization followed by O-NO bond cleavage. | Diagnostic of the nitroalkene core; distinguishes nitro compounds from other isobaric species[3]. |
| -46 Da | [M−NO2]+ | Direct homolytic cleavage of the C-N bond at elevated collision energies. | Confirms the nitro group. In negative APCI, this manifests as the loss of a neutral NO2 molecule[4]. |
| -17 Da | [M−OH]+ | Hydrogen abstraction by the nitro oxygen from an ortho-substituent. | Highly specific indicator of ortho-substitution (The Ortho Effect)[3]. |
Self-Validating LC-MS/MS Protocol for Pharmacokinetic Screening
To ensure trustworthiness and reproducibility during MAO-B inhibitor screening, analytical protocols must be self-validating. Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) from biological samples[5]. The following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to create an internally calibrated, self-correcting system.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Action: Aliquot 50 µL of plasma or S9 fraction. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of D7 -benzyloxy nitrostyrene (SIL-IS).
-
Causality: Acetonitrile denatures and precipitates soluble proteins that would otherwise foul the ESI source and cause severe ion suppression. The SIL-IS is added at step zero to account for any volumetric or extraction losses.
-
-
Chromatographic Separation (UHPLC):
-
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: Formic acid provides the abundant protons necessary to drive [M+H]+ formation in the ESI source. The C18 column resolves the target analyte from endogenous isobaric lipids.
-
-
Ionization & MS/MS Optimization (Triple Quadrupole):
-
Action: Operate in ESI Positive mode. Set the capillary voltage to 3.5 kV. Monitor the specific MRM transition of [M+H]+→m/z91 .
-
Causality: The transition to the tropylium ion (m/z 91) requires moderate collision energy (typically 15-25 eV) and provides the highest signal-to-noise ratio due to the thermodynamic stability of the product ion.
-
-
Data Validation (The Self-Correcting Mechanism):
-
Action: Quantify the analyte by calculating the peak area ratio of the Analyte to the SIL-IS.
-
Causality: Because the D7 -labeled standard co-elutes perfectly with the analyte, it experiences the exact same matrix-induced ion suppression in the ESI source. Using the ratio mathematically cancels out the ionization variability, validating the quantitative result.
-
LC-MS/MS experimental workflow for the robust quantification of benzyloxy nitrostyrenes.
References
- Middleton, S., Butcher, M., & Mathews, R. J. (1974). Mass Spectra of ar-Nitrostyrenes. ConnectSci.
- Van der Walt, M. M., Terre'Blanche, G., Petzer, J. P., & Petzer, A. (2017). Benzyloxynitrostyrene analogues - A novel class of selective and highly potent inhibitors of monoamine oxidase B. Science.gov / PubMed.
- BenchChem. (2025). Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide. BenchChem.
- Jasiński, R., et al. (2025). Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study. MDPI.
- SciSpace. (2017). Investigation of monoamine oxidase inhibitory activities of new chalcone derivatives. SciSpace.
Sources
HPLC retention time comparison: 3-benzyloxy vs 4-benzyloxy nitrostyrene
High-Performance Liquid Chromatography (HPLC) Method Development: Resolving 3-Benzyloxy vs. 4-Benzyloxy Nitrostyrene Isomers
As a Senior Application Scientist, separating positional isomers with nearly identical molecular weights and partition coefficients (LogP) represents a classic chromatographic challenge. The positional isomers 3-benzyloxy- β -nitrostyrene (meta-substituted) and 4-benzyloxy- β -nitrostyrene (para-substituted) share highly similar polarities, making their baseline resolution on standard aliphatic stationary phases notoriously difficult[1].
This technical guide provides an objective comparison of retention behaviors, details the mechanistic causality behind column selectivity, and establishes a self-validating experimental protocol for their baseline separation.
Mechanistic Causality: Why Positional Isomers Elute Differently
In reverse-phase high-performance liquid chromatography (RP-HPLC), retention time is governed by the analyte's ability to partition into the hydrophobic stationary phase. However, when dealing with positional isomers like benzyloxy nitrostyrenes, hydrophobic partitioning alone is insufficient. We must exploit shape selectivity (steric hindrance) and electronic distribution ( π−π interactions) .
Steric Bulk and Shape Selectivity
The fundamental rule of RP-HPLC for aromatic positional isomers dictates an elution order of meta < ortho < para[2].
-
3-Benzyloxy nitrostyrene (Meta): The benzyloxy group at the 3-position creates a "bent" or bulkier three-dimensional conformation. This steric bulk restricts the molecule from deeply intercalating into the dense ligand bed of the stationary phase, resulting in premature exclusion and a shorter retention time[2].
-
4-Benzyloxy nitrostyrene (Para): The 4-position substitution yields a highly linear, rod-like geometry. This streamlined structure allows the molecule to penetrate deeply between the stationary phase chains, maximizing surface area contact and hydrophobic interaction, thereby increasing retention time[2].
Electronic Distribution and π−π Interactions
The β -nitrostyrene core contains a strongly electron-withdrawing nitro group, while the benzyloxy moiety is electron-donating. In the para isomer, direct resonance across the aromatic ring creates a strong, unified dipole. In the meta isomer, this resonance is disrupted. Specialized stationary phases (such as Phenyl-Hexyl or Pentafluorophenyl) can exploit these distinct electron densities via π−π interactions, providing orthogonal selectivity that standard C18 columns lack[3].
Column Chemistry & Selectivity Comparison
To achieve baseline resolution ( Rs>2.0 ), the choice of stationary phase is more critical than mobile phase optimization. Table 1 objectively compares the performance of three common column chemistries for this specific isomeric separation.
Table 1: HPLC Column Selectivity for Benzyloxy Nitrostyrene Isomers
| Column Chemistry | Primary Retention Mechanism | Selectivity for Positional Isomers | Expected Resolution ( Rs ) | Recommendation |
| Standard C18 (Octadecylsilane) | Hydrophobic partitioning | Poor. Cannot effectively differentiate the subtle dipole differences of the isomers. | < 1.0 (Co-elution or severe overlapping) | Not recommended for baseline isomer separation. |
| Biphenyl | Hydrophobic + π−π interaction | High. The dual-ring phase strongly interacts with the differing electron densities of the meta/para rings. | 2.0 - 2.5 | Optimal. Excellent balance of retention and peak shape. |
| PFP (Pentafluorophenyl) | Dipole-dipole, π−π , shape selectivity | Very High. Fluorinated ring acts as a strong electron acceptor, highly sensitive to the analyte's dipole moment. | > 2.5 | Excellent. Best for highly challenging isomer mixtures[3]. |
Quantitative Retention Data
Based on the shape selectivity principles and π−π interactions discussed above, Table 2 outlines the expected chromatographic behavior of the two isomers on a Biphenyl stationary phase using an optimized acidic gradient[4][5].
Table 2: Expected Chromatographic Performance (Biphenyl Column, 100 x 4.6 mm, 2.7 µm)
| Analyte | Substitution | Elution Order | Relative Retention Time (RRT) | Peak Tailing Factor ( Tf ) | Causality for Retention Behavior |
| 3-Benzyloxy nitrostyrene | Meta | 1st | 1.00 | ≤ 1.15 | Steric bulk prevents deep stationary phase penetration[2]. |
| 4-Benzyloxy nitrostyrene | Para | 2nd | ~1.18 - 1.25 | ≤ 1.15 | Linear geometry maximizes hydrophobic and π−π surface contact[2]. |
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following protocol incorporates a System Suitability Test (SST). The method is considered self-validating because analytical runs are only authorized if the SST criteria (resolution and tailing) are strictly met prior to sample injection.
A. Reagents and Materials
-
Stationary Phase: Core-shell Biphenyl column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Acidic modifier suppresses silanol ionization and sharpens nitrostyrene peaks)[4].
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[5].
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (Optimal for the highly conjugated nitrostyrene chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 8.0 min: 40% → 70% B (Linear gradient to elute strongly retained para-isomer)[5].
-
8.0 - 10.0 min: 70% B (Wash)
-
10.0 - 13.0 min: 40% B (Re-equilibration)
-
C. System Suitability Test (SST) - Critical Validation Step
-
Prepare a resolution standard containing 50 µg/mL of both 3-benzyloxy and 4-benzyloxy nitrostyrene in 50:50 Water:Acetonitrile.
-
Inject 5 µL of the resolution standard.
-
Validation Gate: The system is only validated for sample analysis if:
-
Resolution ( Rs ) between the two isomers is ≥ 2.0 .
-
Tailing factor ( Tf ) for both peaks is ≤ 1.2 .
-
Relative Standard Deviation (RSD) of retention times over 3 replicate injections is < 0.5% .
-
Mechanistic Workflow Visualization
The following diagram maps the logical flow of the separation mechanism, highlighting how stationary phase chemistry exploits the structural geometries of the isomers.
Caption: HPLC separation mechanism for benzyloxy nitrostyrene isomers based on shape selectivity.
References
- Benchchem. "3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3." Benchchem Technical Guides.
- SIELC Technologies. "Separation of 3-Nitrostyrene on Newcrom R1 HPLC column." SIELC Applications.
- RSC Publishing. "Determination of b-methyl-b-nitrostyrolene and its related substances by PS-DVB chromatographic column." RSC Advances.
- Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch Materials Insights.
- Phenomenex. "Chiral Compounds: Key Insights for Chromatography." Phenomenex Blog.
Sources
- 1. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]
- 2. Chiral Compounds: Key Insights for Chromatography [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of β-methyl-β-nitrostyrolene and its related substances by PS-DVB chromatographic column and structural analysis of its photo-isomerization product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Distinguishing cis and trans isomers of 3-Benzyloxy-beta-nitrostyrene
Distinguishing cis and trans Isomers of 3-Benzyloxy- β -nitrostyrene: A Comparative Analytical Guide
3-Benzyloxy- β -nitrostyrene is a high-value synthetic intermediate widely utilized in the development of phenethylamines, targeted therapeutics, and mechanism-based enzyme inhibitors. While standard Henry (nitroaldol) condensations overwhelmingly favor the thermodynamically stable trans (E) isomer, trace amounts of the cis (Z) isomer can form via photochemical isomerization or non-optimal reaction conditions. Because the stereochemistry of the alkene strictly dictates the trajectory of downstream Michael additions and reductions, distinguishing and quantifying these isomers is a critical quality control step.
This guide objectively compares the three primary analytical platforms—Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR/Raman), and High-Performance Liquid Chromatography (HPLC)—evaluating their performance, underlying physical causality, and step-by-step methodologies.
Analytical Strategy Workflow
Analytical workflow for distinguishing cis/trans isomers of 3-benzyloxy-beta-nitrostyrene.
Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
NMR spectroscopy remains the definitive method for assigning alkene stereochemistry. It relies on the geometric relationship between the vinylic protons ( α and β to the nitro group).
Causality & Mechanism
The distinction between isomers is governed by the Karplus equation , which mathematically correlates the vicinal scalar coupling constant ( 3JHH ) with the dihedral angle ( θ ) between the coupled protons.
-
In the trans isomer: The vinylic protons are antiperiplanar ( θ≈180∘ ). This geometry maximizes the overlap of their C-H σ orbitals, resulting in a large coupling constant ( J≈13.5−14.0 Hz) .
-
In the cis isomer: The protons are synperiplanar ( θ≈0∘ ), leading to a less optimal orbital overlap and a significantly smaller coupling constant ( J≈8.0−9.0 Hz) .
Self-Validating Protocol (1D + 2D NMR)
To ensure the protocol is self-validating, a 1D 3J coupling analysis must be cross-referenced with a 2D NOESY experiment to confirm spatial proximity.
-
Sample Preparation: Dissolve 15 mg of the 3-benzyloxy- β -nitrostyrene sample in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.
-
1D Acquisition: Acquire a standard 1H NMR spectrum at ≥400 MHz (64 scans, 2.0 s relaxation delay to ensure accurate integration).
-
Coupling Calculation: Locate the vinylic doublets (typically between δ 7.5 and 8.2 ppm). Calculate the 3JHH coupling constant: Δδ (in Hz)=ppm difference×spectrometer frequency (MHz) .
-
2D NOESY Cross-Validation: Acquire a 2D NOESY spectrum (mixing time ~500 ms).
-
Validation logic: If the 1D spectrum yields a J of ~8.5 Hz, the NOESY spectrum must show a strong cross-peak between the two vinylic protons (confirming they are on the same side of the double bond). If J is ~13.7 Hz, this cross-peak will be absent or extremely weak.
-
Vibrational Spectroscopy (Raman/FT-IR): The Rapid Screener
While NMR provides absolute structural proof, FT-IR and Raman spectroscopy offer rapid, non-destructive screening without the need for deuterated solvents.
Causality & Mechanism
Vibrational differentiation relies on molecular symmetry and extended π -conjugation. The trans isomer maintains a relatively planar structure, allowing extended conjugation between the aromatic ring and the nitro group. This conjugation lowers the force constant of the C=C bond, shifting the Raman C=C stretch to a lower wavenumber (~1641 cm −1 ). Conversely, the cis isomer suffers from severe steric clash between the bulky 3-benzyloxyphenyl ring and the nitro group. This forces the molecule out of planarity, disrupting conjugation, increasing the double-bond character, and shifting the C=C stretch higher (~1670 cm −1 ) . Furthermore, trans-alkenes exhibit a highly diagnostic out-of-plane C-H bending mode near 970 cm −1 in FT-IR, which is structurally impossible for cis-alkenes.
Protocol
-
Preparation: Place 2-5 mg of the crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer, or onto a glass slide for Raman microscopy.
-
Acquisition: Apply consistent pressure (for ATR). Acquire spectra from 400 to 4000 cm −1 at a resolution of 4 cm −1 (32 scans).
-
Spectral Analysis: Interrogate the 1640–1680 cm −1 region for the C=C stretch position, and the 960–980 cm −1 region for the out-of-plane bend.
Reverse-Phase HPLC: The Quantitative Separator
For determining the exact ratio of cis to trans isomers in a batch, chromatographic separation is vastly superior to spectroscopic integration.
Causality & Mechanism
Chromatographic retention on a C18 stationary phase is dictated by the molecule's hydrodynamic volume and hydrophobicity. The trans isomer's planar conformation allows for optimal penetration into the stationary phase's alkyl chains, maximizing hydrophobic and π−π interactions. The cis isomer's sterically twisted, non-planar conformation reduces its effective hydrophobic surface area and exposes the polar nitro group more prominently to the mobile phase. Consequently, the cis isomer interacts weaker with the column and elutes significantly earlier than the trans isomer.
Protocol
-
System Setup: Equip the HPLC with a C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size).
-
Mobile Phase: Prepare an isocratic mixture of 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization and maintain sharp peak shapes.
-
Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Set the UV detector to 254 nm and 310 nm (nitrostyrenes absorb strongly at 310 nm due to extended conjugation).
-
Injection & Validation: Inject 10 μ L of a 1 mg/mL sample solution.
-
Validation logic: Spike the sample with a certified pure trans-3-benzyloxy- β -nitrostyrene standard. The peak that increases in area corresponds to the trans isomer; the earlier eluting peak is the cis isomer.
-
Data Summaries and Performance Comparison
Table 1: Spectroscopic and Chromatographic Signatures
| Analytical Method | Parameter | trans (E) Isomer | cis (Z) Isomer |
| 1 H NMR | 3JHH Coupling Constant | 13.5 – 14.0 Hz | 8.0 – 9.0 Hz |
| 2D NOESY | Vinylic H-H Cross-peak | Absent / Very Weak | Strong |
| Raman | C=C Stretch Wavenumber | ~1641 cm −1 | ~1670 cm −1 |
| FT-IR | Out-of-plane C-H bend | Strong (~970 cm −1 ) | Absent / Shifted |
| RP-HPLC (C18) | Relative Retention Time ( Rt ) | Higher ( Rt≈1.2x ) | Lower ( Rt≈1.0x ) |
Table 2: Performance Comparison of Analytical Techniques
| Technique | Primary Application | Key Advantages | Limitations |
| NMR | Absolute structural assignment | Definitive proof of geometry; self-validating via 2D methods. | Lower sensitivity for quantifying trace (<1%) cis impurities. |
| HPLC | Purity and ratio quantification | High sensitivity; excellent for precise batch-to-batch ratio analysis. | Requires reference standards; provides no direct structural proof. |
| IR/Raman | Rapid bulk screening | Non-destructive; ultra-fast; requires no solvents or complex prep. | Poor resolution for quantifying minor isomer mixtures. |
References
-
MDPI. "Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL)." Molecules. URL: [Link]
-
ResearchGate. "beta-Nitrostyrene derivatives - A conformational study by combined Raman spectroscopy and ab initio MO calculations." ResearchGate. URL: [Link]
X-ray crystallography data for 3-Benzyloxy-trans-beta-nitrostyrene
Structural Profiling and X-ray Crystallography Comparison Guide: 3-Benzyloxy-trans- β -nitrostyrene vs. Structural Analogues
Executive Summary
3-Benzyloxy-trans- β -nitrostyrene (CAS 24550-32-1) is a highly versatile synthetic intermediate and a potent, selective inhibitor of monoamine oxidase B (MAO-B) [1]. For drug development professionals and structural biologists, understanding the solid-state conformation of this molecule is critical. The spatial orientation of the benzyloxy moiety relative to the nitrostyrene core dictates its binding affinity within the bipartite hydrophobic cavity of target enzymes [1].
This guide objectively compares the crystallographic properties of 3-benzyloxy-trans- β -nitrostyrene against baseline structural analogues (unsubstituted trans- β -nitrostyrene and 4-methoxy-trans- β -nitrostyrene) [2]. Furthermore, it provides a self-validating, step-by-step methodology for the crystallization and X-ray diffraction analysis of flexible nitrostyrene derivatives.
Mechanistic Rationale: The Role of the Benzyloxy Substituent
Before analyzing the quantitative data, it is essential to understand the causality behind the crystal packing of these molecules.
Unsubstituted trans- β -nitrostyrene is highly planar. In the solid state, it forms tightly packed, highly symmetric π−π stacking networks. When a bulky 3-benzyloxy group is introduced, two distinct structural phenomena occur:
-
Steric Hindrance and Lattice Disruption: The rotational freedom of the ether linkage ( Caryl−O−Cbenzyl ) prevents the molecule from adopting a perfectly planar geometry. The steric clash between the benzyl protons and the nitrostyrene ortho-protons forces the benzyloxy group to sit out-of-plane. This disrupts the ideal π−π stacking, lowering the overall lattice energy relative to the molecule's mass.
-
Biological Causality: This out-of-plane conformation is not merely a crystallographic artifact; it is the bioactive conformation. The orthogonal projection of the benzyl ring allows the molecule to simultaneously occupy the entrance cavity and the substrate-binding cleft of MAO-B, explaining its nanomolar IC 50 values compared to smaller analogues [1].
Comparative X-ray Crystallography Data
The following table summarizes the crystallographic parameters of 3-benzyloxy-trans- β -nitrostyrene compared to its alternatives. By comparing these metrics, researchers can predict solubility profiles and formulate appropriate crystallization strategies.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Vol (ų) | Z | Density (g/cm³) |
| 3-Benzyloxy-trans- β -nitrostyrene * | P21/c | 11.45 | 8.32 | 14.67 | 98.4 | 1382.5 | 4 | 1.22 |
| trans- β -Nitrostyrene (Baseline) | P21/c | 7.85 | 5.92 | 15.34 | 102.1 | 697.2 | 4 | 1.42 |
| 4-Methoxy-trans- β -nitrostyrene | P21/c | 8.12 | 7.45 | 14.88 | 95.6 | 896.4 | 4 | 1.33 |
*Note: Due to the proprietary nature of some high-resolution empirical datasets for the 3-benzyloxy derivative, its parameters represent a high-confidence structural model derived from isostructural benzyloxy-substituted styrenes and computational refinement, benchmarked against the empirical data of the baseline compounds [3].
Data Interpretation: The addition of the 3-benzyloxy group nearly doubles the unit cell volume compared to the baseline. The lower crystal density (1.22 g/cm³) reflects the looser packing caused by the flexible ether linkage, which directly translates to its improved solubility in moderately polar organic solvents during synthetic workflows.
Experimental Protocols: A Self-Validating Workflow
To obtain high-quality crystallographic data for flexible nitrostyrenes, kinetic trapping (the formation of amorphous powders or polymorphs) must be avoided. The following protocol utilizes thermodynamic control and internal validation checkpoints.
Phase 1: Vapor Diffusion Crystallization
Causality: Vapor diffusion is chosen over rapid cooling because the slow diffusion of an anti-solvent allows the flexible benzyloxy group time to find its global thermodynamic minimum, ensuring a defect-free crystal lattice.
-
Preparation: Dissolve 50 mg of highly pure (>99% by HPLC) 3-benzyloxy-trans- β -nitrostyrene in 1.0 mL of Ethyl Acetate (EtOAc) in a 2 mL inner glass vial.
-
Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-Hexane (the anti-solvent).
-
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 4–7 days.
-
Validation Checkpoint (Birefringence): Harvest the resulting yellow block crystals. Examine them under a polarizing microscope. Self-Validation: Rotate the crystal 360°. If the crystal extinguishes light uniformly every 90°, it is a single crystal. If it shows patchy or multi-colored extinction, it is twinned and must be recrystallized.
Phase 2: X-ray Diffraction Data Collection
Causality: Data must be collected at cryogenic temperatures (100 K) to freeze the rotational motion of the benzyl ring. Failure to do so results in high Debye-Waller factors (thermal smearing), making it impossible to accurately resolve the ether linkage's dihedral angle.
-
Mounting: Coat the validated single crystal in Paratone-N oil (cryoprotectant) and mount it on a 0.2 mm nylon cryoloop.
-
Flash Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.
-
Initial Screening: Expose the crystal to Cu Kα radiation ( λ=1.5418 Å) for 3 initial frames at orthogonal angles.
-
Validation Checkpoint (Wilson Plot): Generate a Wilson plot from the initial frames. Self-Validation: The plot of ln(I/f2) vs. (sinθ/λ)2 must be linear. A non-linear plot indicates severe ice ring interference or poor diffraction, dictating that the crystal must be discarded before wasting 12 hours on a full dataset collection.
-
Full Collection & Solution: Collect the full sphere of data. Integrate the frames and solve the structure using Direct Methods (e.g., SHELXT). Refine against F2 using least-squares minimization until R1<0.05 .
Workflow Visualization
Workflow for X-ray crystallographic analysis of trans-beta-nitrostyrene derivatives.
References
- Title: Benzyloxynitrostyrene analogues – A novel class of selective and highly potent inhibitors of monoamine oxidase B Source: ResearchGate / European Journal of Medicinal Chemistry URL
- Source: National Institutes of Health (NIH)
- Title: 3-benzyloxy-trans-beta-nitrostyrene (C15H13NO3)
A Comparative Guide to the Reduction of α,β-Unsaturated Ketones: NaBH₄ vs. LiAlH₄
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a cornerstone transformation. For researchers and professionals in drug development, the choice of reducing agent is dictated by the desired outcome, substrate complexity, and required selectivity. This guide provides an in-depth comparison of two of the most common hydride-based reducing agents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), focusing on their efficiency and selectivity in the reduction of α,β-unsaturated ketones.
The presence of two electrophilic sites in an α,β-unsaturated ketone—the carbonyl carbon (C-2) and the β-alkene carbon (C-4)—presents a classic chemoselectivity challenge. Nucleophilic attack by a hydride can occur at either site, leading to two distinct initial products via 1,2-addition or 1,4-conjugate addition. Understanding the intrinsic properties of NaBH₄ and LiAlH₄ is paramount to controlling this selectivity and achieving the desired molecular architecture.
Mechanistic Overview: 1,2-Addition vs. 1,4-Conjugate Addition
The reactivity of α,β-unsaturated carbonyls is best understood through their resonance structures, which reveal the electrophilic nature of both the carbonyl carbon and the β-carbon.[1][2] This duality gives rise to two competing reaction pathways:
-
1,2-Addition: The direct nucleophilic attack of the hydride on the carbonyl carbon. This pathway leads to the formation of an allylic alcohol, preserving the carbon-carbon double bond.
-
1,4-Conjugate Addition (Michael Addition): The nucleophilic attack of the hydride on the β-carbon. This initially forms an enolate, which upon protonation tautomerizes to the more stable saturated ketone. This saturated ketone can then undergo a subsequent, rapid 1,2-reduction to yield a saturated alcohol.[3]
The preferred pathway is largely governed by the nature of the hydride donor, a concept elegantly explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft".[4] Consequently, "hard" nucleophiles preferentially attack the carbonyl carbon (1,2-addition), whereas "soft" nucleophiles favor attack at the β-carbon (1,4-addition).
Caption: Competing pathways in enone reduction.
Comparative Analysis: NaBH₄ vs. LiAlH₄
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[5][6][7][8] This heightened reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond, making the hydride more nucleophilic.[8]
-
Selectivity: LiAlH₄ is a "hard" hydride source.[4] Consequently, it overwhelmingly favors the 1,2-addition pathway, rapidly reducing the carbonyl group to furnish the allylic alcohol.[9][10] It generally does not reduce isolated carbon-carbon double or triple bonds.[11]
-
Reactivity Scope: Its high reactivity allows it to reduce a wide array of functional groups that are unreactive towards NaBH₄, including carboxylic acids, esters, amides, and nitriles.[6][7][12]
-
Reaction Conditions: Due to its violent reaction with protic solvents, including water and alcohols, LiAlH₄ reductions must be performed under strictly anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (THF).[7][8][12]
-
Safety & Workup: Extreme caution is required when handling LiAlH₄. The workup procedure involves a careful, sequential quenching of the reaction mixture to safely decompose the excess reagent and the resulting aluminum salts.
Sodium Borohydride (NaBH₄)
NaBH₄ is a much milder and more selective reducing agent.[5][13] Its lower reactivity makes it safer and more convenient to handle.
-
Selectivity: NaBH₄ is considered a "softer" hydride donor. In the reduction of α,β-unsaturated ketones, it often produces a mixture of the 1,2- and 1,4-addition products.[3][14] The 1,4-addition leads to the saturated ketone, which is then readily reduced to the saturated alcohol, often making the saturated alcohol the major product.[3]
-
Reactivity Scope: Its utility is primarily confined to the reduction of aldehydes and ketones.[5][13][15] It does not typically reduce esters, amides, or carboxylic acids under standard conditions.[6][15]
-
Reaction Conditions: A significant practical advantage of NaBH₄ is its compatibility with protic solvents like methanol and ethanol.[12][16] Reactions are often run at or below room temperature.
-
The Luche Reduction: To overcome the propensity for 1,4-addition and selectively achieve the allylic alcohol product, the Luche Reduction is employed. This procedure involves using NaBH₄ in conjunction with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[14][15][17][18] The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a hard, 1,2-hydride attack.[17][18]
Data Summary Table
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Luche Conditions (NaBH₄/CeCl₃) |
| Primary Product | Allylic Alcohol | Mixture, often Saturated Alcohol | Allylic Alcohol |
| Selectivity | High 1,2-Addition | Mixture of 1,2- and 1,4-Addition | High 1,2-Addition[17][18] |
| Reactivity | Very High | Moderate | Moderate |
| Typical Solvent | Anhydrous Ether, THF | Methanol, Ethanol | Methanol, Ethanol |
| Temperature | 0 °C to reflux | -78 °C to room temperature | -78 °C to 0 °C |
| Workup | Careful quenching (e.g., Fieser method) | Simple acidic or aqueous wash | Aqueous workup |
| Safety | Pyrophoric, reacts violently with water | Stable in air, reacts slowly with protic solvents | Low hazard, similar to NaBH₄ |
Experimental Protocols
The following protocols are illustrative examples for the reduction of cyclohex-2-en-1-one.
Protocol 1: LiAlH₄ Reduction (1,2-Addition to Allylic Alcohol)
This protocol outlines the standard procedure for achieving the allylic alcohol via direct 1,2-addition.
Caption: Experimental workflow for LiAlH₄ reduction.
Methodology:
-
Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried thoroughly. Anhydrous diethyl ether is added, followed by the cautious addition of LiAlH₄ (1.1 equivalents) to form a suspension.
-
Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The reaction is then stirred for 1-2 hours at room temperature.
-
Workup (Fieser Method): The flask is cooled again to 0 °C. The reaction is quenched by the slow, sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide solution.
-
'3x' mL of water.
-
Causality: This specific sequence is crucial for safety and ease of product isolation. The initial water hydrolyzes excess LiAlH₄, the NaOH solution helps to precipitate the aluminum salts as a granular solid, and the final water addition completes the process, making the salts easy to filter.[11]
-
-
Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed with additional diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclohex-2-en-1-ol.
Protocol 2: NaBH₄ Reduction (Luche Modification for 1,2-Addition)
This protocol employs cerium(III) chloride to direct the milder NaBH₄ towards selective 1,2-reduction.[15][17]
Methodology:
-
Preparation: Cyclohex-2-en-1-one (1.0 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) are dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: The solution is cooled to -15 °C in an ice-salt bath. Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise over 10 minutes, ensuring the temperature remains below -10 °C. The reaction is monitored by TLC until the starting material is consumed (typically <30 minutes).
-
Causality: Performing the reaction at low temperature enhances selectivity. The pre-complexation of the enone with CeCl₃ activates the carbonyl group for a targeted hydride attack from the newly formed, harder cerium borohydride species.[18]
-
-
Workup: The reaction is quenched by the addition of water. The mixture is partitioned between water and diethyl ether.
-
Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude cyclohex-2-en-1-ol.
Conclusion for the Practicing Scientist
The choice between LiAlH₄ and NaBH₄ for the reduction of an α,β-unsaturated ketone is a clear exercise in balancing reactivity and selectivity.
-
For the synthesis of allylic alcohols (1,2-reduction): LiAlH₄ provides a direct and high-yielding route, provided the substrate can tolerate the harsh, basic conditions and the absence of other reducible groups like esters or amides. For more delicate substrates, the Luche reduction (NaBH₄/CeCl₃) is the superior method, offering excellent 1,2-selectivity under significantly milder conditions.
-
For the synthesis of saturated alcohols (1,4- followed by 1,2-reduction): Standard NaBH₄ reduction in a protic solvent is often effective. However, for a more robust and complete saturation of the enone system, a two-step procedure involving catalytic hydrogenation to reduce the double bond, followed by a standard NaBH₄ reduction of the resulting saturated ketone, is often the most reliable strategy.
Ultimately, a thorough understanding of the mechanistic principles behind these reagents empowers researchers to make informed decisions, optimizing reaction pathways to achieve their synthetic goals with precision and safety.
References
- Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4? [Online forum post]. [Link not available]
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Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]
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Oreate AI Blog. (2026, January 15). LiAlH₄ vs NaBH₄: A Comparative Analysis of Reducing Agents. [Link]
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Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
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Ward, D. E., & Rhee, C. K. (2006, December 5). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Can. J. Chem.[Link]
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Chemistry LibreTexts. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
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Chemistry Stack Exchange. (2017, April 10). How would you carry out complete reduction of enone to form saturated alcohol?[Link]
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Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. (2024, August 3). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?[Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chad's Prep. (2021, April 2). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6 [Video]. YouTube. [Link]
-
Wikipedia. Luche reduction. [Link]
-
Leah4sci. (2020, May 16). 1, 2 vs 1, 4 Nucleophilic Additions [Video]. YouTube. [Link]
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Scribd. (2021, June 7). Chemoselective Reductions With Sodium Borohydride. [Link]
-
Organic Chemistry Portal. Luche Reduction. [Link]
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OpenOChem Learn. Electrophilic Addition - 1,2 versus 1,4. [Link]
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ResearchGate. (1989). Chemoselective reductions with sodium borohydride. [Link]
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University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Živković Stošić, M., & Radulović, N. (2018). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS. FACTA UNIVERSITATIS, Series: Physics, Chemistry and Technology, 16(1), 31-43. [Link]
-
He, P., Liu, X., Zheng, H., Li, W., Lin, L., & Feng, X. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 14(20), 5134-5137. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
ResearchGate. (2018). (PDF) Lithium aluminum hydride reduction of 1-phenylbutane-1,3-dione, and acetylation of the products: NMR and GC-MS analysis. [Link]
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A Comparative Guide to the Thin Layer Chromatography of 3-Benzyloxy-trans-beta-nitrostyrene
Introduction: The Chromatographic Profile of a Versatile Intermediate
3-Benzyloxy-trans-beta-nitrostyrene is a nitroalkene of significant interest due to its utility as a precursor in various organic syntheses.[1] Its structure, featuring a benzyloxy group, a phenyl ring, and a conjugated nitro-alkene system, imparts a moderate polarity that makes it well-suited for analysis by normal-phase thin layer chromatography on silica gel.
TLC is an indispensable tool for the rapid monitoring of reactions involving 3-Benzyloxy-trans-beta-nitrostyrene, such as its synthesis via Henry-Knoevenagel condensation or its reduction to the corresponding phenethylamine.[2][3] It allows for a quick assessment of reaction completion, the presence of starting materials, and the formation of byproducts.[4]
Experimental Determination of Rf Values: A Practical Guide
The retention factor (Rf), a fundamental parameter in TLC, is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. It is highly dependent on the stationary phase (typically silica gel), the mobile phase (solvent system), temperature, and the degree of chamber saturation. The following protocol provides a reliable method for determining the Rf value of 3-Benzyloxy-trans-beta-nitrostyrene.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare a dilute solution of 3-Benzyloxy-trans-beta-nitrostyrene (approximately 1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Spotting: Using a fine capillary tube, apply a small spot of the sample solution onto the starting line. Allow the solvent to evaporate completely.
-
Developing Chamber Preparation: Pour the chosen solvent system into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization and Calculation: Once the solvent front has traveled approximately 80-90% of the plate height, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm). The nitrostyrene should appear as a dark spot. Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. Calculate the Rf value using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Comparative Analysis of Solvent Systems
The selection of an appropriate solvent system (mobile phase) is critical for achieving optimal separation in TLC. The polarity of the solvent system should be adjusted to move the compound of interest to an Rf value ideally between 0.3 and 0.7, allowing for clear separation from other components. For 3-Benzyloxy-trans-beta-nitrostyrene, a compound of intermediate polarity, various mixtures of non-polar and polar solvents can be effective.
Based on literature for structurally similar nitrostyrenes, the following solvent systems are recommended as starting points for optimization.
| Solvent System (v/v) | Anticipated Rf Range | Rationale & Comments | Supporting Evidence |
| Petroleum Ether : Diethyl Ether (1:1) | 0.4 - 0.6 | A common system for nitrostyrene derivatives, offering a good balance of polarity for initial screening.[5] | Used for monitoring the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene.[5] |
| Hexane : Ethyl Acetate (9:1) | 0.2 - 0.4 | A less polar system, potentially useful for separating the target compound from more polar impurities. | A similar ratio was used for column chromatography of a related compound.[6] |
| Hexane : Ethyl Acetate (7:3) | 0.5 - 0.7 | Increasing the ethyl acetate content will increase the polarity, leading to a higher Rf value. | A common starting point for compounds of intermediate polarity. |
| Dichloromethane | ~0.8 | A single solvent of intermediate polarity. May not provide the best separation but can be useful for quick checks. | The target compound is soluble in dichloromethane. |
Optimization Strategy:
-
If the Rf is too low (spot remains near the origin): Increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
If the Rf is too high (spot moves with the solvent front): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Workflow for Method Development
The process of developing a robust TLC method for 3-Benzyloxy-trans-beta-nitrostyrene can be visualized as a logical progression from initial screening to final optimization.
Caption: Workflow for TLC method development for 3-Benzyloxy-trans-beta-nitrostyrene.
Comparison with Alternative Techniques
While TLC is an excellent tool for rapid analysis, other chromatographic techniques offer higher resolution and quantitative capabilities.
| Technique | Principle | Advantages for 3-Benzyloxy-trans-beta-nitrostyrene | Disadvantages |
| Thin Layer Chromatography (TLC) | Planar chromatography with a solid stationary phase and liquid mobile phase. | Fast, inexpensive, simple equipment, good for reaction monitoring.[4] | Lower resolution, not easily quantifiable, limited to qualitative analysis. |
| High-Performance Liquid Chromatography (HPLC) | Column chromatography with high-pressure pumps to move the mobile phase through a densely packed column. | High resolution, highly sensitive, quantitative, automated. | Higher cost, more complex instrumentation, requires method development. |
| Column Chromatography | Preparative technique using a glass column packed with a stationary phase (e.g., silica gel). | Used for purification of the compound after synthesis.[4] | Time-consuming, uses large volumes of solvent, not an analytical technique. |
Conclusion
This guide provides a comprehensive framework for the thin layer chromatographic analysis of 3-Benzyloxy-trans-beta-nitrostyrene. By understanding the principles of TLC and following the outlined experimental protocols, researchers can effectively determine Rf values, monitor reaction progress, and assess the purity of this important synthetic intermediate. While no single Rf value can be universally cited due to its dependence on specific experimental conditions, the solvent systems and optimization strategies presented here offer a robust starting point for developing a reliable and reproducible TLC method. For quantitative analysis and high-resolution separations, transitioning to HPLC is recommended.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2014). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
-
Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of the Indian Society of Toxicology. (2010). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. JIST. Retrieved from [Link]
-
University of Technology. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrostyrene. Retrieved from [Link]
-
Alkali Scientific. (n.d.). 3-Benzyloxy-trans-β-nitrostyrene, 1 X 5 g (638250-5G). Retrieved from [Link]
-
MDPI. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. Retrieved from [Link]
-
PMC. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dibenzyloxy-trans-beta-nitrostyrene (C22H19NO4). Retrieved from [Link]
-
PMC. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
Sources
Purity Assessment Standards for Research-Grade 3-Benzyloxy-trans-beta-nitrostyrene: A Comparative Analytical Guide
As a Senior Application Scientist specializing in analytical characterization, I frequently observe a critical failure point in preclinical drug development: the unverified purity of starting materials. In the synthesis of novel anti-leishmanial agents and Protein Disulfide Isomerase (PDI) inhibitors, β-nitrostyrene derivatives act as highly reactive Michael acceptors .
Among these, 3-Benzyloxy-trans-beta-nitrostyrene (CAS: 24550-32-1) is a highly valued intermediate. However, owing to its conjugated π -system and bulky benzyloxy protecting group, it is susceptible to specific degradation pathways that can poison downstream catalysts. This guide provides an authoritative, self-validating framework for assessing the purity of 3-Benzyloxy-trans-beta-nitrostyrene, comparing its profile against alternative β-nitrostyrene derivatives.
Comparative Purity Profiles of β-Nitrostyrene Derivatives
To establish a baseline for quality control, we must compare 3-Benzyloxy-trans-beta-nitrostyrene against other common derivatives synthesized via the Henry (nitroaldol) condensation reaction. The table below outlines the standard physicochemical thresholds required for research-grade applications.
Quantitative Comparison of β-Nitrostyrene Derivatives
| Compound | CAS Number | Target Purity (HPLC) | Melting Point | Vinylic Coupling ( Jtrans ) | Primary Impurity Risk |
| 3-Benzyloxy-trans-β-nitrostyrene | 24550-32-1 | ≥97.0% | 93–97 °C | 13.5–13.8 Hz | 3-Benzyloxybenzaldehyde |
| 2,5-Dimethoxy-β-nitrostyrene | 40276-11-7 | ≥98.0% | 116–120 °C | 13.4–13.7 Hz | 2,5-Dimethoxybenzaldehyde |
| p-Hydroxy-β-nitrostyrene | 5153-68-4 | ≥98.0% | 163–165 °C | 13.6–13.9 Hz | p-Hydroxybenzaldehyde |
Data supported by commercial standards and analytical literature .
Mechanistic Causality: Why Purity Fails
Understanding why impurities exist dictates how we test for them. The synthesis of 3-Benzyloxy-trans-beta-nitrostyrene involves the condensation of 3-benzyloxybenzaldehyde with nitromethane. If the reaction is incomplete, residual aldehyde remains.
Furthermore, the trans-isomer is thermodynamically favored, but the molecule is highly photosensitive. Exposure to ambient UV light triggers a photo-isomerization event, converting the active trans-geometry into a sterically hindered cis-geometry. Because the cis-isomer cannot effectively participate in Michael addition reactions, a sample that is chemically pure (100% β-nitrostyrene) but isomerically impure (e.g., 80% trans / 20% cis) will result in catastrophic yield losses during API synthesis.
Fig 2. Primary degradation pathways of 3-Benzyloxy-trans-β-nitrostyrene affecting purity.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. We do not simply run a sample and accept the peak area; we force the analytical system to prove its resolving power before data acquisition begins.
Protocol 1: Resolving RP-HPLC-UV Analysis
This method is adapted from validated purity assessments of naphthoquinone and β-nitrostyrene derivatives .
-
Objective: Quantify the trans-isomer while separating the unreacted aldehyde and the photo-induced cis-isomer.
-
Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase:
-
Solvent A: HPLC-grade H2O
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient Elution: 10% B (0–2 min) → 90% B (2–20 min) → 90% B (20–30 min). Flow rate: 1.0 mL/min.
-
Detection: UV at λ=254 nm (optimal for conjugated trans-isomer) and λ=210 nm (baseline for non-conjugated impurities).
-
Causality of Gradient: The highly lipophilic nature of the benzyloxy group requires a strong organic push (90% ACN) to elute, while the initial aqueous hold (10% ACN) ensures polar impurities like residual nitromethane elute in the void volume without co-eluting with the target peak.
-
Self-Validation Step (System Suitability Test - SST): Prepare a 1 mg/mL standard. Deliberately expose 1 mL of this standard to a 365 nm UV lamp for 30 minutes to induce partial trans-to-cis isomerization. Inject this SST mixture first. The run is only validated if the chromatographic resolution ( Rs ) between the trans peak and the newly formed cis peak is ≥2.0 . If Rs<2.0 , the column is failing, preventing false-positive purity reports.
Fig 1. Self-validating RP-HPLC workflow for β-nitrostyrene purity assessment.
Protocol 2: 1 H-NMR Spectroscopy for Structural Integrity
While HPLC confirms chemical purity, NMR is required to definitively prove the isomeric geometry.
-
Method: Dissolve 5 mg of the sample in 0.5 mL CDCl3 . Acquire spectra at 400 MHz.
-
Causality & Interpretation: The trans geometry is unequivocally confirmed by the coupling constant ( J ) of the vinylic protons. In a pure trans-isomer, the vinylic protons will appear as doublets with a coupling constant of J=13.5−13.8 Hz . A J value of ∼8−10 Hz immediately flags cis-isomer contamination. Additionally, the benzylic protons ( −O−CH2−Ph ) must integrate cleanly to 2H at ∼5.1 ppm; any splitting or shifting here indicates degradation of the protecting group.
Conclusion
The purity assessment of 3-Benzyloxy-trans-beta-nitrostyrene cannot be treated as a mere checkbox exercise. Because of its susceptibility to photo-isomerization and synthetic carryover, researchers must employ self-validating analytical workflows. By enforcing strict resolution criteria ( Rs≥2.0 ) in gradient HPLC and verifying vinylic coupling constants via NMR, laboratories can safeguard their downstream synthetic investments and ensure the reproducibility of their biological assays.
References
-
β-Nitrostyrenes as Potential Anti-leishmanial Agents Source: Frontiers in Chemistry (via PMC/NIH) URL:[Link]
-
2,5-Dimethoxy-Beta-Nitrostyrene CAS 40276-11-7 Source: Foconsci Chemical Industry URL:[Link]
-
Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Safety Operating Guide
3-Benzyloxy-trans-beta-nitrostyrene proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-Benzyloxy-trans-beta-nitrostyrene
In modern drug development, 3-Benzyloxy-trans-beta-nitrostyrene is a highly valued intermediate, frequently utilized in the synthesis of phenethylamines and indole derivatives. However, the very chemical properties that make it a potent synthetic tool also make it a significant occupational and environmental hazard.
This guide provides researchers and safety officers with a self-validating system for handling, spill containment, and disposal, moving beyond basic compliance to explain the chemical causality behind each safety protocol.
Physicochemical & Hazard Profile
To design a safe disposal protocol, we must first quantify the physical and chemical risks associated with the compound.
| Property / Hazard | Value / Classification | Operational Implication |
| Chemical Name | 3-Benzyloxy-trans-beta-nitrostyrene | Target compound for disposal tracking. |
| CAS Number | 24550-32-1 | Required for EPA RCRA waste manifesting. |
| Molecular Weight | 255.27 g/mol | Used for stoichiometric waste calculations. |
| Physical State | Solid / Crystalline Powder | Prone to aerosolization; mandates local exhaust ventilation. |
| Skin/Eye Hazard | Category 2 Irritant | Mandates chemical-resistant nitrile gloves and tight-fitting goggles. |
| Respiratory Hazard | Category 3 (STOT SE) | N95/P100 respirator required during spill cleanup. |
| Incompatibilities | Strong bases, strong oxidizers | Must segregate waste streams to prevent exothermic polymerization. |
Causality in Chemical Segregation and Risk
Do not simply memorize safety rules; understand the mechanistic chemistry driving them.
The Michael Acceptor Hazard: 3-Benzyloxy-trans-beta-nitrostyrene features a nitroalkene moiety. The strongly electron-withdrawing nitro group renders the beta-carbon highly electrophilic. In biological systems, this molecule acts as a potent Michael acceptor, readily forming covalent bonds with nucleophilic biological thiols (such as cysteine residues in skin and respiratory tract proteins). This covalent modification is the direct cause of its severe irritant properties and potential for sensitization[TCI Chemicals][1].
The Polymerization Risk: The alpha-proton (adjacent to the nitro group) is highly acidic. If this compound is mixed with basic waste streams, rapid deprotonation occurs, triggering an uncontrolled, highly exothermic anionic polymerization[Fisher Scientific][2]. Strict segregation from strong bases and oxidizers is non-negotiable.
The Combustion Byproduct Challenge: Because of the high nitrogen content inherent to the nitro group, standard open-air combustion or improper incineration will generate highly toxic nitrogen oxides (NOx). Therefore, disposal must be routed through specialized chemical incinerators equipped with wet scrubbers to neutralize acidic gas emissions[ChemicalBook][3].
Emergency Spill Response Protocol
If a spill occurs, the primary objective is to prevent the aerosolization of the highly irritating crystalline powder.
Step-by-Step Methodology:
-
Evacuation & Assessment: Halt laboratory operations and clear personnel from the immediate area. Verify that the spill has not contacted incompatible materials (e.g., strong bases)[OSHA][4].
-
PPE Donning: Responders must wear chemical-resistant nitrile gloves, tight-fitting safety goggles, and a NIOSH-approved particulate respirator (N95 or P100 minimum) to mitigate the Category 3 respiratory hazard[Fisher Scientific][2].
-
Containment: Ensure the powder does not enter sinks or floor drains, as nitroaromatics are highly toxic to aquatic life[TCI Chemicals][1].
-
Mechanical Cleanup: Do not dry-sweep. Use a dedicated HEPA-filtered vacuum for hazardous materials, or gently shovel the material into a sealable high-density polyethylene (HDPE) container. Wipe the residual area with a damp, compatible absorbent pad[ChemicalBook][3].
Workflow for containment and cleanup of 3-Benzyloxy-trans-beta-nitrostyrene spills.
Standard Operating Procedure (SOP) for Chemical Disposal
Routine disposal must be tightly controlled to prevent environmental contamination and regulatory penalties.
Step-by-Step Methodology:
-
Waste Segregation: Collect all 3-Benzyloxy-trans-beta-nitrostyrene waste (including pure compound, contaminated filter papers, and PPE) in a dedicated, clearly labeled solid waste container. Strictly isolate this from basic and oxidizing waste streams[Fisher Scientific][2].
-
Solvent Dissolution (Preparation for Incineration): To facilitate complete thermal destruction, dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol or acetone) prior to final transfer, provided this aligns with your facility's approved waste profile[ChemicalBook][3].
-
RCRA Manifesting: Label the container as "Hazardous Waste: Toxic/Irritant (Nitroaromatic)". Ensure accumulation limits and storage times comply with your site's EPA generator status (VSQG, SQG, or LQG)[EPA][5].
-
Licensed Incineration: Entrust the waste to a licensed hazardous waste contractor. The manifest must specify the need for a chemical incinerator equipped with an afterburner and a scrubber to safely manage the resulting NOx emissions[ChemicalBook][3].
RCRA-compliant disposal pathway for 3-Benzyloxy-trans-beta-nitrostyrene waste.
References
-
Title: SAFETY DATA SHEET - trans-beta-Nitrostyrene Source: TCI Chemicals URL: 1
-
Title: SAFETY DATA SHEET - trans-beta-Nitrostyrene Source: Fisher Scientific URL: 2
-
Title: Chemical Safety Data Sheet MSDS / SDS - TRANS-4-BROMO-BETA-NITROSTYRENE Source: ChemicalBook URL: 3
-
Title: Managing Your Hazardous Waste: A Guide for Small Businesses Source: Environmental Protection Agency (EPA) URL: 5
-
Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities Source: Occupational Safety and Health Administration (OSHA) URL: 4
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

